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  • Product: 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
  • CAS: 123458-49-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one: Core Properties and Therapeutic Potential

This guide provides a comprehensive technical overview of the fundamental properties of 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one, a heterocyclic compound of significant interest in medicinal chemistry. This document is...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the fundamental properties of 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical characteristics, synthesis, and burgeoning biological significance. The pyrido[1,2-a]pyrimidin-4-one core is a privileged scaffold found in several approved drugs, highlighting its therapeutic promise.[1]

Introduction and Chemical Identity

9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one belongs to the family of fused nitrogen-containing heterocyclic compounds. The core structure, 4H-pyrido[1,2-a]pyrimidin-4-one, is a planar system that serves as a versatile scaffold in the design of bioactive molecules.[1] The introduction of a hydroxyl group at the 9-position significantly influences the molecule's electronic properties and potential for hydrogen bonding, which can critically impact its biological activity and physicochemical characteristics.

The chemical structure and a proposed synthesis workflow are depicted below.

Caption: Chemical structure of 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one.

Physicochemical Properties

PropertyValue (for 4H-pyrido[1,2-a]pyrimidin-4-one)Data Source
Molecular Formula C₈H₆N₂OPubChem[2]
Molecular Weight 146.15 g/mol PubChem[2]
XLogP3 0.2PubChem[2]
Hydrogen Bond Donors 0PubChem[2]
Hydrogen Bond Acceptors 2PubChem[2]

The presence of the 9-hydroxy group in the target molecule is expected to increase its polarity and hydrogen bonding capacity compared to the parent scaffold. This would likely lead to a lower LogP value and increased solubility in polar solvents. The hydroxyl group also introduces an acidic proton, and its pKa would be a critical parameter for understanding its behavior in biological systems. While experimental determination is necessary for accuracy, the pKa of the phenolic hydroxyl group can be estimated to be in the range of 8-10, typical for similar structures.

Synthesis and Derivatization

The synthesis of the 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one core generally involves the condensation of 2-amino-3-pyridinol with a suitable three-carbon synthon. A general synthetic approach is outlined below.

reactant1 2-Amino-3-pyridinol intermediate Condensation Intermediate reactant1->intermediate Reaction reactant2 β-ketoester or equivalent reactant2->intermediate product 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one intermediate->product Cyclization

Caption: Generalized synthesis workflow for the target compound.

Experimental Protocol (Adapted from a similar synthesis):

This protocol is adapted from the synthesis of a structurally related compound and should be optimized for the specific synthesis of 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one.

Materials:

  • 2-amino-3-pyridinol

  • Diethyl malonate (or a suitable β-ketoester)

  • Polyphosphoric acid (PPA) or another suitable cyclizing agent/catalyst

  • Anhydrous solvent (e.g., xylene, diphenyl ether)

Procedure:

  • Condensation: A mixture of 2-amino-3-pyridinol and a molar equivalent of diethyl malonate in a high-boiling point solvent is heated under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cyclization: After the initial condensation, a cyclizing agent such as polyphosphoric acid is added, and the mixture is heated at an elevated temperature (e.g., 120-150 °C) to facilitate the intramolecular cyclization.

  • Work-up and Purification: The reaction mixture is cooled and then poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography to yield the final product.

The versatile nature of this synthetic route allows for the introduction of various substituents on the pyrimidinone ring by using different β-ketoesters, enabling the creation of a library of derivatives for structure-activity relationship (SAR) studies.[3]

Biological Activity and Therapeutic Potential

The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a cornerstone in the development of various therapeutic agents.[1] While specific biological data for 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one is limited, extensive research on its derivatives has revealed a broad spectrum of pharmacological activities.

  • Anticancer Activity: Derivatives of this scaffold have been investigated as potent and selective inhibitors of SHP2 (Src homology-2 containing protein tyrosine phosphatase 2), a key node in cellular signaling pathways that is often dysregulated in cancer.[3] These compounds have demonstrated antiproliferative activity against various cancer cell lines.[3] Other studies have shown that aryl-substituted pyridopyrimidinones can act as catalytic inhibitors of human topoisomerase IIα, an important target in cancer chemotherapy, and exhibit low toxicity in normal cells.[4][5] The pyridopyrimidine core has also been explored for developing PI3K/mTOR dual inhibitors, which are promising for cancer therapy due to their ability to target two key signaling pathways simultaneously.[6]

  • Anti-inflammatory Properties: The scaffold has been utilized to develop compounds with anti-inflammatory properties. Certain derivatives have shown the ability to inhibit cyclooxygenase-2 (COX-2) expression and the release of prostaglandin E2.[7]

  • Kinase Inhibition: The pyridopyrimidinone scaffold is recognized for its potential in kinase inhibition.[8] It has been identified as a core structure for developing inhibitors of c-Jun N-terminal kinases (JNK), which are implicated in neurodegenerative diseases.[8]

The 9-hydroxy group can play a crucial role in the biological activity by participating in hydrogen bonding interactions with target proteins, potentially enhancing binding affinity and selectivity.

scaffold 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one Scaffold anticancer Anticancer scaffold->anticancer SHP2, Topo IIα, PI3K/mTOR Inhibition antiinflammatory Anti-inflammatory scaffold->antiinflammatory COX-2 Inhibition kinase_inhibition Kinase Inhibition scaffold->kinase_inhibition JNK Inhibition

Sources

Exploratory

Technical Guide: Discovery & Optimization of 9-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one Scaffolds

Executive Summary: The Chelation Imperative The 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one scaffold represents a privileged bicyclic heterocycle in modern drug discovery. Its significance lies not merely in its structural...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chelation Imperative

The 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one scaffold represents a privileged bicyclic heterocycle in modern drug discovery. Its significance lies not merely in its structural rigidity, but in its electronic capacity to function as a bidentate metal chelator .

In the context of HIV-1 Integrase (IN) inhibition and Botulinum Neurotoxin (BoNT) antagonism, the proximal arrangement of the 9-hydroxyl group and the 4-carbonyl oxygen creates a planar O-O donor triad (when combined with adjacent functionalities) essential for sequestering catalytic divalent metal ions (Mg²⁺ or Mn²⁺).

This guide details the rational design, chemical synthesis, and biological validation of these derivatives, moving beyond generic protocols to provide a causal, mechanism-driven workflow.

Target Biology & Mechanism of Action

The Two-Metal-Ion Mechanism (HIV-1 Integrase)

The primary utility of the 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one scaffold is its ability to mimic the diketoacid pharmacophore of FDA-approved integrase strand transfer inhibitors (INSTIs) like Raltegravir and Dolutegravir.

  • Catalytic Core: The HIV-1 IN active site contains a DDE motif (Asp64, Asp116, Glu152) that coordinates two Mg²⁺ ions.

  • Inhibition Logic: The 9-hydroxy and 4-oxo groups of the scaffold coordinate these metal ions, displacing the viral DNA 3'-OH end and preventing the "strand transfer" of viral DNA into the host genome.

Signaling Pathway & Inhibition Logic

The following diagram illustrates the interference of the scaffold within the HIV replication cycle.

HIV_Integrase_Pathway Viral_Entry Viral Entry & Uncoating Rev_Transcription Reverse Transcription (Viral RNA -> cDNA) Viral_Entry->Rev_Transcription PIC_Formation Pre-Integration Complex (PIC) Formation Rev_Transcription->PIC_Formation Integrase_Active Integrase Active Site (Mg2+ Coordinated) PIC_Formation->Integrase_Active Nuclear Translocation Strand_Transfer Strand Transfer (Integration into Host DNA) Integrase_Active->Strand_Transfer Native Pathway Replication_Block Replication Blocked (Therapeutic Effect) Integrase_Active->Replication_Block Mg2+ Sequestration Scaffold_Binding 9-OH-Pyrido-Pyrimidine Binding (Metal Chelation) Scaffold_Binding->Integrase_Active Competitive Inhibition

Figure 1: Mechanism of Action illustrating the interception of the Pre-Integration Complex (PIC) by metal-chelating scaffold derivatives.

Medicinal Chemistry Strategy

Structure-Activity Relationship (SAR) Matrix

The optimization of this scaffold relies on balancing the polarity of the chelating "head" (9-OH/4-oxo) with the lipophilicity of the "tail" (C-2/C-3 positions).

PositionModificationEffect on Potency/ADMEDesign Rationale
9-OH Invariant Critical for ActivityEssential for Mg²⁺ chelation. Methylation (9-OMe) abolishes activity.
C-4 (Oxo) Invariant Critical for ActivityActs as the second electron donor in the chelation triad.
C-2 Alkyl / ArylModulates LipophilicityBulky hydrophobic groups (e.g., 2-phenyl) improve binding to the hydrophobic pocket of the enzyme.
C-3 Halogen / AmideMetabolic StabilityElectron-withdrawing groups here can prevent metabolic oxidation of the ring.
N-1 BridgeheadStructural RigidityFused system locks the conformation, reducing entropic penalty upon binding.
Scaffold Hopping: SHP2 Inhibition

Beyond viral targets, this scaffold has shown utility as an allosteric inhibitor of SHP2 (Src homology-2 domain-containing phosphatase 2). Recent studies demonstrate that inserting a sulfur linker at C-7 or modifying C-3 with dichlorophenyl moieties creates "molecular flexibility" required to bind the SHP2 tunnel-like pocket [Source 1.10].

Experimental Protocols

Chemical Synthesis: The Condensation Route

This protocol describes the synthesis of the core 9-hydroxy-2-propyl-4H-pyrido[1,2-a]pyrimidin-4-one . This method is preferred for its scalability and region-specificity.

Reagents:

  • 2-Amino-3-pyridinol (CAS: 16867-03-1)

  • Ethyl butyrylacetate (CAS: 3249-68-1)

  • p-Toluenesulfonic acid (p-TSA)

  • Solvent: Ethyleneglycol monomethyl ether (2-Methoxyethanol)

Step-by-Step Workflow:

  • Preparation: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and magnetic stirrer, dissolve 2-amino-3-pyridinol (11.0 g, 100 mmol) in 2-methoxyethanol (125 mL).

  • Addition: Add ethyl butyrylacetate (31.5 g, 200 mmol) and a catalytic amount of p-TSA (1.0 g).

    • Note: The excess beta-keto ester drives the equilibrium toward the condensation product.

  • Cyclization: Heat the mixture to reflux (approx. 125°C) for 21 hours . Monitor water collection in the Dean-Stark trap to verify condensation efficiency.

  • Work-up: Allow the reaction to cool to room temperature. The product often precipitates upon cooling.

    • If no precipitate: Remove solvent under reduced pressure.

  • Purification: Recrystallize the crude solid from ethanol/water (9:1).

    • Yield Expectation: 60-75%.

    • Validation: 1H NMR should show a characteristic singlet for the C-3 proton (if unsubstituted) and disappearance of the NH2 signal.

Synthesis_Workflow Start Start: 2-Amino-3-pyridinol Reflux Reflux (21h) Dean-Stark Trap Start->Reflux Reagent Reagent: Ethyl butyrylacetate + p-TSA Reagent->Reflux Cooling Cooling & Precipitation Reflux->Cooling Purification Recrystallization (EtOH/H2O) Cooling->Purification Product Final Scaffold: 9-OH-pyrido-pyrimidine Purification->Product

Figure 2: Synthetic workflow for the condensation of aminopyridinols with beta-keto esters.

Biological Assay: HIV-1 Integrase Strand Transfer

To validate the 9-hydroxy derivatives, a Strand Transfer (ST) Assay is required.

Protocol:

  • Enzyme Prep: Recombinant HIV-1 Integrase is pre-incubated with the test compound (dissolved in DMSO) for 15 minutes at 37°C in reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Substrate: Add biotinylated donor DNA (mimicking viral LTR ends) and digoxigenin-labeled target DNA.

  • Reaction: Incubate for 60 minutes at 37°C.

  • Detection: Stop reaction with EDTA. Transfer to streptavidin-coated plates. Detect integration products using anti-digoxigenin-HRP antibody.

  • Data Analysis: Calculate IC50 relative to DMSO control. Raltegravir serves as the positive control (typical IC50 < 10 nM).

Case Study: Optimization for SHP2 Inhibition

While the 9-hydroxy motif is classic for metal chelation, recent work (Zhang et al., 2024) utilized the pyrido[1,2-a]pyrimidin-4-one core for SHP2 inhibition.

  • Challenge: The core scaffold is rigid and planar.

  • Solution: Introduction of a Sulfur linker at the 7-position (Scaffold Hopping).

  • Outcome: Compound 14i demonstrated an IC50 of 0.104 μM against full-length SHP2.[1]

  • Significance: This proves the scaffold's versatility; by modifying the periphery, one can shift from a metal-chelating antiviral agent to an allosteric phosphatase inhibitor for cancer therapy.

References

  • Synthesis of 9-hydroxy-2-propyl-4H-pyrido[1,2-a]pyrimidin-4-one. PrepChem. Available at: [Link]

  • Screening and Development of 9-Hydroxy-4H-Pyrido[1,2-a] Pyrimidin-4-One–Based Bifunctional Inhibitors of BoNT-A/LC. ResearchGate. Available at: [Link]

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 2024. Available at: [Link]

  • Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors. Journal of Medicinal Chemistry.[2] Available at: [Link]

  • Bicyclic hydroxy-1H-pyrrolopyridine-trione containing HIV-1 integrase inhibitors. (Mechanistic parallel). PubMed. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one: Chemical Structure, Planarity, and Therapeutic Potential

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one, a heterocyclic compound of s...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one, a heterocyclic compound of significant interest in medicinal chemistry. We delve into the intricacies of its chemical structure, with a particular focus on the planarity of the fused ring system, a critical determinant of its biological activity. Furthermore, this guide outlines detailed protocols for its synthesis and characterization, drawing from established methodologies for analogous compounds. A key focus is placed on its emerging role as a scaffold for the development of novel therapeutics, particularly as an inhibitor of the SHP2 phosphatase, a critical node in oncogenic signaling pathways. Through a synthesis of experimental data and theoretical insights, this document serves as an essential resource for researchers engaged in the exploration and application of pyrido[1,2-a]pyrimidine derivatives in drug discovery.

Introduction: The Rising Prominence of the Pyrido[1,2-a]pyrimidine Scaffold

The 4H-pyrido[1,2-a]pyrimidin-4-one core is a privileged heterocyclic scaffold that forms the structural basis of numerous biologically active molecules.[1][2] This fused ring system is present in established drugs such as the antipsychotics risperidone and paliperidone, the anti-allergic agent ramastine, and the tranquilizer pirenperone.[3] The inherent structural rigidity and diverse substitution possibilities of this scaffold have made it an attractive starting point for the design of novel therapeutic agents across various disease areas, including inflammation and cancer.[3][4] This guide focuses specifically on the 9-hydroxy derivative, exploring its fundamental chemical properties and its potential as a modulator of key cellular signaling pathways.

Unveiling the Molecular Architecture: Chemical Structure and Planarity

The chemical structure of 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one consists of a fused pyridine and pyrimidine ring, forming a bicyclic system with a bridgehead nitrogen atom. The IUPAC name for the core structure is pyrido[1,2-a]pyrimidin-4-one.[5] The molecular formula for the 9-hydroxy derivative is C₈H₆N₂O₂.

Caption: Chemical structure of 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one.

Synthesis and Characterization: A Practical Guide

The synthesis of 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one and its derivatives typically involves the condensation of a 2-aminopyridine with a β-keto ester or a similar three-carbon component.[2] The following protocol is a representative example based on established synthetic routes for analogous compounds.

Synthesis Protocol

Reaction: Condensation of 2-amino-3-hydroxypyridine with diethyl malonate.

Materials:

  • 2-amino-3-hydroxypyridine

  • Diethyl malonate

  • Phosphorus pentoxide (P₂O₅)

  • Formic acid

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • A mixture of 2-amino-3-hydroxypyridine (1 equivalent) and diethyl malonate (1.2 equivalents) is heated in the presence of a dehydrating agent such as phosphorus pentoxide in a high-boiling solvent like formic acid.[2]

  • The reaction mixture is heated at reflux for several hours, with the progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and then dried.

  • Purification of the crude product can be achieved by recrystallization from a suitable solvent such as ethanol.

Characterization

The synthesized 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one should be thoroughly characterized to confirm its structure and purity. The following techniques are essential for this purpose.

Table 1: Spectroscopic and Crystallographic Data for Characterization

TechniqueExpected Observations
¹H NMR Aromatic protons in the pyridine and pyrimidine rings will appear as distinct multiplets in the downfield region (typically δ 7.0-9.0 ppm). The hydroxyl proton will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR Carbon signals for the aromatic and carbonyl groups will be observed in the characteristic regions of the spectrum. The carbonyl carbon (C4) is expected to be significantly downfield.
Mass Spectrometry The molecular ion peak corresponding to the exact mass of C₈H₆N₂O₂ should be observed. Fragmentation patterns can provide further structural confirmation.
X-ray Crystallography Single crystal X-ray diffraction will provide definitive proof of the molecular structure, including bond lengths, bond angles, and the overall planarity of the fused ring system.

A detailed analysis of the NMR spectra, including 2D techniques like COSY, HSQC, and HMBC, is crucial for the unambiguous assignment of all proton and carbon signals.[6]

Therapeutic Potential: Targeting the SHP2 Signaling Pathway

Recent research has highlighted the potential of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives as potent and selective allosteric inhibitors of the protein tyrosine phosphatase SHP2 (Src homology region 2-containing phosphatase 2).[4] SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth, proliferation, and survival by modulating key signaling pathways, including the RAS-ERK, PI3K-AKT, and JAK-STAT pathways.[4][7][8] Dysregulation of SHP2 activity is implicated in various cancers, making it an attractive target for therapeutic intervention.[4][9]

The SHP2 Signaling Nexus

The diagram below illustrates the central role of SHP2 in cellular signaling and how its inhibition by a 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one-based inhibitor can disrupt oncogenic signaling.

SHP2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 PI3K PI3K RTK->PI3K JAK JAK RTK->JAK SOS SOS GRB2->SOS SHP2 SHP2 GRB2->SHP2 RAS RAS SOS->RAS SHP2->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT STAT JAK->STAT STAT->Proliferation Inhibitor 9-hydroxy-4H-pyrido [1,2-a]pyrimidin-4-one (Inhibitor) Inhibitor->SHP2 Inhibits Biological_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Enzyme_Assay SHP2 Enzymatic Assay (Determine IC₅₀) Cell_Proliferation Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Enzyme_Assay->Cell_Proliferation Lead Compound Selection Western_Blot Western Blot Analysis (p-ERK, p-AKT levels) Cell_Proliferation->Western_Blot Mechanism of Action Confirmation Xenograft Tumor Xenograft Model (Assess anti-tumor efficacy) Western_Blot->Xenograft Candidate for In Vivo Testing PK_PD Pharmacokinetic/ Pharmacodynamic Studies Xenograft->PK_PD Evaluation of Drug-like Properties

Caption: Experimental workflow for evaluating the biological activity of SHP2 inhibitors.

This workflow begins with in vitro enzymatic assays to determine the half-maximal inhibitory concentration (IC₅₀) against purified SHP2. Promising compounds are then evaluated in cell-based proliferation assays using cancer cell lines known to be dependent on SHP2 signaling. To confirm the mechanism of action, western blot analysis is performed to measure the phosphorylation levels of downstream effectors like ERK and AKT. Finally, lead candidates are advanced to in vivo studies using tumor xenograft models to assess their anti-tumor efficacy and pharmacokinetic/pharmacodynamic properties.

Conclusion and Future Directions

9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one represents a molecule of considerable interest to the drug discovery community. Its planar, rigid structure provides a solid foundation for the design of potent and selective enzyme inhibitors. The identification of the pyrido[1,2-a]pyrimidine scaffold as a promising allosteric inhibitor of SHP2 opens up new avenues for the development of targeted cancer therapies.

Future research should focus on a number of key areas:

  • Detailed Structure-Activity Relationship (SAR) Studies: Systematic modification of the 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one scaffold to optimize potency, selectivity, and pharmacokinetic properties.

  • Crystallographic Studies: Obtaining the crystal structure of 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one in complex with SHP2 to elucidate the precise binding interactions and guide further drug design efforts.

  • Exploration of Other Therapeutic Areas: Given the diverse biological activities of the pyrido[1,2-a]pyrimidine core, investigating the potential of the 9-hydroxy derivative in other diseases, such as inflammatory disorders, is warranted.

By leveraging the insights and methodologies outlined in this guide, researchers can accelerate the translation of this promising chemical scaffold into novel and effective therapeutics.

References

  • 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. (2023). ResearchGate. [Link]

  • Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. (2015). International Journal of Pharmacy and Pharmaceutical Sciences, 7(3), 134-140.
  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (2021). Molecules, 26(15), 4477. [Link]

  • (PDF) 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. (2023).
  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. (2024). Bioorganic Chemistry, 148, 107661. [Link]

  • 4H-Pyrido[1,2-a]pyrimidin-4-one. PubChem. [Link]

  • Screening and Development of 9-Hydroxy-4H-Pyrido[1,2-a] Pyrimidin-4-One–Based Bifunctional Inhibitors of BoNT-A/LC. (2022). ACS Omega, 7(27), 23486–23496.
  • Substituted pyridopyrimidinones. Part IV. 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one as a synthone of some new heterocycles. (2010). Journal of the Serbian Chemical Society, 75(1), 11-17.
  • Novel Pyrimidinones as SHP2 Antagonists for Treating Cancer. (2020). ACS Medicinal Chemistry Letters, 11(12), 2493–2494. [Link]

  • Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. (2009). Journal of Medicinal Chemistry, 52(23), 7583–7593. [Link]

  • Synergistic effects of SHP2 and PI3K pathway inhibitors in GAB2-overexpressing ovarian cancer. (2018). Oncogene, 37(19), 2515–2528. [Link]

  • Shp2 inhibitors and other PTP inhibitors that cross-inhibit Shp2. (2010). ResearchGate. [Link]

  • SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy. (2023). Cancer Discovery, 13(8), 1776–1789. [Link]

  • Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies. (2021). Acta Pharmaceutica Sinica B, 11(1), 13–29. [Link]

  • 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. (2008). Magnetic Resonance in Chemistry, 46(11), 1058–1065. [Link]

Sources

Exploratory

pharmacological profile of 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

This guide details the pharmacological profile of 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one (9-OH-PPO), a bicyclic fused heterocyclic scaffold. While the broader pyrido-pyrimidine class is famous for HIV Integrase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the pharmacological profile of 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one (9-OH-PPO), a bicyclic fused heterocyclic scaffold. While the broader pyrido-pyrimidine class is famous for HIV Integrase inhibition (e.g., Dolutegravir), the specific 9-hydroxy isomer has emerged as a critical lead compound for inhibiting Botulinum Neurotoxin A (BoNT/A) and Aldose Reductase (ALR2) via a distinct metal-chelation mechanism.

Technical Whitepaper | Version 1.0

Executive Summary

The 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one (9-OH-PPO) scaffold represents a privileged pharmacophore in medicinal chemistry, distinguished by its planar bicyclic architecture and specific metal-chelating capability. Unlike its 3-hydroxy regioisomer (a core motif in HIV integrase inhibitors), the 9-hydroxy variant acts as a potent Zinc (Zn²⁺) metalloprotease inhibitor . It has been identified as a high-affinity anchor for developing "Catch-and-Anchor" covalent inhibitors against Botulinum Neurotoxin A (BoNT/A) Light Chain, the most lethal biological substance known. Additionally, it exhibits antioxidant properties and efficacy against Aldose Reductase, relevant to diabetic complications.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

PropertyData
IUPAC Name 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
Molecular Formula C₈H₆N₂O₂
Molecular Weight 162.15 g/mol
Core Scaffold Pyrido[1,2-a]pyrimidine
Key Pharmacophore 9-Hydroxyl group adjacent to bridgehead Nitrogen (N5)
LogP (Predicted) ~0.2 - 0.5 (Highly polar due to H-bonding capability)
Solubility Moderate in aqueous buffers; high in DMSO/DMF
pKa ~8.5 (Phenolic OH), ~3.2 (Pyridinium N)
Structural Significance

The molecule features a fused 6,6-bicyclic system. The bridgehead nitrogen (N5) is critical for maintaining planarity. The 9-hydroxyl group is positioned on the pyridine ring, adjacent to the bridgehead nitrogen. This proximity creates a specific electronic environment suitable for bidentate metal chelation, distinct from the 3-hydroxy-4-oxo motif found in other derivatives.

Mechanism of Action (MOA)

Primary Mechanism: Zn²⁺ Chelation (BoNT/A Inhibition)

The 9-OH-PPO scaffold functions as a competitive inhibitor of the BoNT/A Light Chain (LC) metalloprotease. The mechanism relies on the coordination of the active site Zinc ion, which is essential for the toxin's proteolytic activity (cleavage of SNAP-25).

  • Binding Mode: The 9-hydroxyl oxygen and the bridgehead nitrogen (or the carbonyl oxygen, depending on tautomeric state) form a bidentate coordination complex with the catalytic Zn²⁺ ion in the BoNT/A active site.

  • Validation: Removal or alkylation of the 9-OH group results in a complete loss of inhibitory activity, confirming its role as the primary warhead.

"Catch-and-Anchor" Strategy

Recent developments have utilized 9-OH-PPO as the non-covalent "anchor" in bifunctional inhibitors.

  • Anchor: The 9-OH-PPO moiety binds reversibly to the Zn²⁺ active site (Ki ≈ 150 nM).

  • Catch: A reactive electrophile attached to the scaffold covalently modifies a nearby cysteine residue (Cys165) on the enzyme surface, leading to irreversible inhibition.

Secondary Mechanism: Aldose Reductase Inhibition

The compound inhibits Aldose Reductase (ALR2) through a combination of active site binding and antioxidant capacity. The phenolic hydroxyl group at position 9 acts as a radical scavenger, reducing oxidative stress associated with the polyol pathway.

Mechanistic Visualization

MOA cluster_target Target: BoNT/A Active Site cluster_drug Drug: 9-OH-PPO Derivative Zn Catalytic Zinc (Zn²⁺) Glu Glu224 (Base) Cys Cys165 (Surface) OH 9-Hydroxyl Group OH->Zn Coordination Linker Alkyl Linker N5 Bridgehead Nitrogen N5->Zn Coordination Warhead Electrophile (e.g., Acrylamide) Linker->Warhead Warhead->Cys Covalent Bond (Irreversible)

Caption: Bidentate chelation of the catalytic Zinc by 9-OH-PPO anchors the molecule, allowing the electrophilic warhead to covalently modify Cys165 (Catch-and-Anchor).

Synthesis Protocol

The synthesis of the 9-hydroxy core is achieved via a condensation reaction between a substituted aminopyridine and a beta-keto ester.

Protocol: Condensation of 2-Amino-3-pyridinol

Objective: Synthesis of 9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

  • Reagents:

    • 2-Amino-3-pyridinol (1.0 eq)

    • Ethyl acetoacetate (1.2 eq) (or Ethyl butyrylacetate for propyl derivatives)

    • Polyphosphoric Acid (PPA) or p-Toluenesulfonic acid (PTSA)

    • Solvent: Chlorobenzene or neat (in PPA)

  • Procedure:

    • Step 1 (Mixing): Charge a round-bottom flask with 2-Amino-3-pyridinol and Ethyl acetoacetate.

    • Step 2 (Catalyst): Add Polyphosphoric Acid (approx. 5-10 volumes by weight).

    • Step 3 (Cyclization): Heat the mixture to 110–120°C with vigorous stirring. Maintain for 4–6 hours. Monitor by TLC (formation of fluorescent spot).

    • Step 4 (Quenching): Cool the reaction mixture to 60°C and pour onto crushed ice/water. Neutralize with NaOH or NH₄OH to pH 7.

    • Step 5 (Isolation): Extract with Ethyl Acetate (3x) or filter the precipitate if solid forms directly.

    • Step 6 (Purification): Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH gradient).

  • Yield: Typically 60–80%.

Synthetic Pathway Diagram

Synthesis SM1 2-Amino-3-pyridinol Reagent Polyphosphoric Acid (PPA) 110°C, 4-6h SM1->Reagent SM2 Ethyl Acetoacetate SM2->Reagent Inter Schiff Base Intermediate (Transient) Reagent->Inter - H2O Prod 9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Inter->Prod Cyclization (- EtOH)

Caption: One-pot condensation synthesis of the 9-hydroxy-PPO scaffold using PPA mediated cyclodehydration.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substitutions on the PPO scaffold regarding BoNT/A LC inhibition.

PositionSubstitutionEffect on Activity (BoNT/A)Mechanistic Insight
C9 -OH Essential Critical for Zn²⁺ chelation. Removal abolishes activity.[1]
C9 -OMe / -OEtInactiveSteric hindrance and loss of H-bond donor capability prevents chelation.
C2 -Methyl / -PropylTolerated / EnhancedHydrophobic interaction with the S1' subsite of the enzyme.
C3 -HBaseline
C3 -CarboxamideVariableCan provide additional H-bonding but may alter electronics.
C7/C8 Aryl/HeteroarylEnhancedExtension into the hydrophobic channel improves affinity.

Experimental Validation: BoNT/A LC FRET Assay

To verify the activity of synthesized 9-OH-PPO derivatives, a FRET-based enzymatic assay is the standard.

Protocol
  • Substrate: SNAPtide (fluorogenic peptide substrate mimicking SNAP-25).

  • Enzyme: Recombinant BoNT/A Light Chain (1-10 nM final).

  • Buffer: 20 mM HEPES (pH 7.4), 0.05% Tween-20, 0.1 mM ZnCl₂.

  • Procedure:

    • Incubate 9-OH-PPO derivative (serial dilutions in DMSO) with BoNT/A LC for 30 minutes at room temperature.

    • Add SNAPtide substrate (fluorescein/DABCYL pair).

    • Measure fluorescence increase (Ex/Em: 490/523 nm) over 60 minutes.

  • Analysis: Determine IC₅₀ by non-linear regression. For bifunctional inhibitors, measure time-dependent inhibition (k_obs) to determine

    
    .
    

References

  • Screening and Development of 9-Hydroxy-4H-Pyrido[1,2-a] Pyrimidin-4-One–Based Bifunctional Inhibitors of BoNT-A/LC Source: International Journal of Molecular Sciences (2023) URL:[Link]

  • Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity Source: Journal of Medicinal Chemistry URL:[Link]

  • Transformation of a Metal Chelate into a “Catch and Anchor” Inhibitor of Botulinum A Protease Source: ResearchGate / IJMS URL:[Link]

  • Synthesis of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents Source: World Journal of Pharmaceutical Sciences URL:[Link]

Sources

Foundational

9-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one: A Chelation-Driven Scaffold for CNS and Anti-Infective APIs

This technical guide details the utility, synthesis, and application of 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one , a specialized bicyclic scaffold. Executive Summary The 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one core re...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the utility, synthesis, and application of 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one , a specialized bicyclic scaffold.

Executive Summary

The 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one core represents a "privileged scaffold" in medicinal chemistry, distinguished by its ability to function as a bidentate or tridentate metal chelator. While the general pyrido-pyrimidine class is ubiquitous in kinase inhibitors (e.g., Risdiplam), the specific 9-hydroxy substitution pattern creates a unique electronic and steric environment. It serves as the critical aromatic precursor to the blockbuster antipsychotic Paliperidone (9-hydroxyrisperidone) and has emerged as a high-potency scaffold for metalloprotease inhibitors, specifically targeting Botulinum neurotoxin A (BoNT/A) light chain.

This guide provides a rigorous analysis of the scaffold’s synthesis, reactivity, and role in Active Pharmaceutical Ingredient (API) design.

Part 1: Structural Analysis & Pharmacophore Logic

The Chelation Triad

The pharmacological potency of this building block stems from the proximity of the 9-hydroxyl group to the bridgehead nitrogen (N5) and the carbonyl oxygen (C4) .

  • Metal Binding: In metalloenzyme targets (e.g., HIV Integrase, BoNT/A), the 9-OH and 4-C=O (or N5) can coordinate divalent cations (Mg²⁺, Zn²⁺). This mimics the transition state of substrate hydrolysis, acting as a competitive inhibitor.

  • Solubility & Metabolism: The 9-OH group significantly lowers the LogP compared to the unsubstituted parent, improving aqueous solubility—a critical parameter for CNS drugs like Paliperidone where blood-brain barrier (BBB) penetration must be balanced with metabolic stability.

Numbering and Nomenclature

Correct IUPAC numbering is vital for synthetic planning.

  • N1: The pyrimidine nitrogen (derived from the exocyclic amine of the starting pyridine).

  • C4: The carbonyl carbon.

  • N5: The bridgehead nitrogen (derived from the pyridine ring nitrogen).

  • C9: The position peri to the bridgehead nitrogen, bearing the hydroxyl group.

Part 2: Synthetic Routes & Process Chemistry[1][2][3]

The synthesis of the 9-hydroxy core requires handling oxidation-sensitive aminopyridines. Two primary routes dominate the patent landscape: the Meldrum’s Acid Condensation (high purity) and the Beta-Keto Ester Cyclization (scalable/industrial).

Route A: The Malonate/Meldrum's Acid Strategy

This route is preferred for generating the unsubstituted C-2/C-3 core or introducing specific esters at C-3.

  • Starting Material: 2-Amino-3-hydroxypyridine.

  • Reagent: Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and Triethyl orthoformate.

  • Mechanism: One-pot condensation-cyclization via an imidate intermediate.

Route B: The Beta-Keto Ester Strategy (Paliperidone Precursor)

For APIs like Paliperidone, a methyl group is often required at C-2.

  • Reagent: 2-Acetylbutyrolactone (for the chloroethyl tail) or Ethyl Acetoacetate.

  • Catalyst: p-Toluenesulfonic acid (pTSA) or Polyphosphoric acid (PPA).

  • Challenge: Regioselectivity. The nitrogen of the pyridine ring (N1 of pyridine) is less nucleophilic than the exocyclic amine, but the 3-OH group can interfere via O-alkylation if not protected or controlled by pH.

Visualization of Synthetic Logic

Synthesis_Pathway SM 2-Amino-3-hydroxypyridine Inter1 Schiff Base / Enamine Intermediate SM->Inter1 Condensation (Cat. Acid) Cyclization Thermal Cyclization (>120°C) Inter1->Cyclization -H2O / -EtOH Product 9-Hydroxy-4H-pyrido [1,2-a]pyrimidin-4-one Cyclization->Product Yield: 60-80% Reagent1 Reagent: Ethyl Acetoacetate or Meldrum's Acid Reagent1->Inter1

Figure 1: General synthetic flow for constructing the 9-hydroxy-pyrido-pyrimidine core.

Part 3: Experimental Protocols

Protocol 1: Synthesis of 9-Hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Target: Scalable synthesis for API intermediates.

Materials:

  • 2-Amino-3-hydroxypyridine (11.0 g, 0.1 mol)

  • Ethyl acetoacetate (14.3 g, 0.11 mol)

  • Polyphosphoric acid (PPA) (50 g)

  • Solvent: Ethanol (for workup)

Methodology:

  • Condensation: In a chemically resistant flask, mix 2-amino-3-hydroxypyridine with ethyl acetoacetate.

  • Cyclization: Add PPA and heat the mixture to 100–110°C for 3–4 hours. The PPA acts as both solvent and dehydrating agent, forcing the closure of the pyrimidine ring.

  • Quenching: Cool the reaction mass to 60°C and pour slowly into crushed ice (200 g) with vigorous stirring. Neutralize with 10% NaOH solution to pH 5–6.

  • Isolation: The product precipitates as a yellow/tan solid. Filter and wash with cold water.

  • Purification: Recrystallize from Ethanol/DMF (9:1).

  • Validation:

    • Yield: Expect 65–75%.

    • 1H NMR (DMSO-d6): Look for the singlet at ~2.3 ppm (Methyl) and the characteristic splitting of the pyridine protons, with the 9-OH proton often broad or exchanged.

Protocol 2: Reduction to the Tetrahydro- Derivative (Paliperidone Intermediate)

Context: The aromatic core is often too planar for certain receptors; the tetrahydro- version (6,7,8,9-tetrahydro) creates the "kinked" geometry of Paliperidone.

  • Hydrogenation: Dissolve the aromatic precursor in Acetic Acid.

  • Catalyst: 10% Pd/C (5 wt% loading).

  • Condition: Hydrogen atmosphere (40–50 psi) at 50°C for 6 hours.

  • Note: The 9-OH group is preserved, but the pyridine ring is saturated. This introduces chirality at C9 (Paliperidone is used as a racemate or specific enantiomer depending on the formulation).

Part 4: API Applications & Case Studies

Case Study: Paliperidone (Invega®)

Paliperidone is the major active metabolite of Risperidone.[1] The presence of the 9-hydroxyl group on the pyrido[1,2-a]pyrimidin-4-one ring differentiates it from Risperidone.

  • Role of Building Block: The 9-hydroxy-tetrahydro-pyrido-pyrimidine is coupled with a benzisoxazole piperidine derivative.[1]

  • Clinical Impact: The hydroxyl group allows for the formulation of Extended Release (ER) osmotic delivery systems (OROS), which is a key differentiator in the schizophrenia treatment landscape.

Case Study: BoNT/A Metalloprotease Inhibitors

Recent research has identified the 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one scaffold as a potent inhibitor of Botulinum Neurotoxin A Light Chain.[2]

  • Mechanism: The scaffold acts via a "Catch and Anchor" mechanism.[2] The 9-OH/4-C=O motif chelates the active site Zinc atom (the "Catch"), while substituents at C-2 or C-3 anchor the molecule into the hydrophobic pockets of the enzyme.

  • Data: Derivatives have shown

    
     values in the nanomolar range (150 nM), validating the scaffold as a lead for anti-bioweapon therapeutics.[2]
    
Quantitative Comparison of Derivatives
DerivativeR-Group (C2/C3)TargetActivity (

/

)
Mechanism
Core Scaffold -HBoNT/A LC~40 µMZn²⁺ Chelation
Compound 2 2-Methyl-3-alkylBoNT/A LC150 nMChelation + Hydrophobic fit
Paliperidone Int. 3-(2-chloroethyl)D2/5-HT2AN/A (Precursor)Precursor to Antipsychotic

Part 5: Biological Signaling & Mechanism of Action

The following diagram illustrates how the 9-hydroxy scaffold interferes with metalloprotease activity, a mechanism distinct from the GPCR antagonism of its derivative Paliperidone.

MOA_Mechanism Enzyme Target: Metalloenzyme (e.g., BoNT/A Zinc Protease) Chelation Bidentate Chelation (9-OH & 4-C=O bind Zn2+) Enzyme->Chelation Contains Zn2+ Scaffold 9-Hydroxy-pyrido[1,2-a] pyrimidin-4-one Scaffold Scaffold->Chelation Docks to Active Site Inhibition Competitive Inhibition of Substrate Hydrolysis Chelation->Inhibition Blocks Catalytic Water

Figure 2: Mechanism of Action for 9-hydroxy-pyrido-pyrimidine based metalloprotease inhibitors.

References

  • Janssen Pharmaceutica NV. (2008). Process for the synthesis of paliperidone.[3][1] European Patent Office. Patent EP2454256. Link

  • Lin, L., et al. (2023). Transformation of a Metal Chelate into a “Catch and Anchor” Inhibitor of Botulinum A Protease.[2] ACS Medicinal Chemistry Letters. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 354785, 4H-Pyrido[1,2-a]pyrimidin-4-one.[4]Link

  • Verma, M., et al. (2014).[5] Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents.[5][6] European Journal of Medicinal Chemistry.[5] Link

  • Vertex Pharmaceuticals. (2016). 4H-PYRIDO[1,2-a]PYRIMIDIN-4-ONE COMPOUNDS.[7][3][1][2][4][5][8][9][10][11][12] WO2016086261A1. Link

Sources

Exploratory

The Dual Threat: A Technical Guide to the Antimicrobial and Antitumor Activities of Pyridopyrimidines

For: Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of a Privileged Scaffold The pyridopyrimidine core, a fused heterocyclic system of pyridine and pyrimidine rings, represents...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Privileged Scaffold

The pyridopyrimidine core, a fused heterocyclic system of pyridine and pyrimidine rings, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] This guide provides an in-depth exploration of the burgeoning research into the antimicrobial and antitumor properties of pyridopyrimidine derivatives, offering a technical resource for scientists engaged in the discovery and development of novel therapeutics. We will delve into the synthetic strategies, mechanisms of action, structure-activity relationships, and the critical experimental protocols required to evaluate these promising compounds.

Antitumor Activities of Pyridopyrimidines: A Multi-pronged Attack on Cancer

Pyridopyrimidine derivatives have emerged as potent anticancer agents, primarily through their ability to inhibit key enzymes involved in cancer cell proliferation and survival.[3][4] Their mechanisms of action are diverse, ranging from the inhibition of protein kinases to the disruption of essential metabolic pathways.

Mechanism of Action: Targeting the Engines of Cancer Proliferation

The antitumor efficacy of pyridopyrimidines stems from their ability to selectively inhibit enzymes that are often dysregulated in cancer.

  • Kinase Inhibition: A significant number of pyridopyrimidine derivatives function as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that control cell growth, differentiation, and survival.[2]

    • Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs): Certain pyridopyrimidines have been identified as dual inhibitors of EGFR and CDK4/cyclin D1.[4] Overexpression of EGFR is common in many cancers, and CDKs are essential for cell cycle progression.[5] By inhibiting these kinases, pyridopyrimidines can halt the cell cycle and induce apoptosis.

    • PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell survival and proliferation and is often hyperactivated in cancer.[6][7] Some pyridopyrimidine derivatives have shown potent inhibitory activity against PI3K and mTOR, leading to the suppression of downstream signaling and tumor growth.[6]

  • Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a key enzyme in the folate pathway, responsible for regenerating tetrahydrofolate, a cofactor essential for the synthesis of nucleotides and certain amino acids.[8][9] By inhibiting DHFR, pyridopyrimidines deplete the building blocks of DNA and RNA, leading to cell cycle arrest and apoptosis.[8][10] This mechanism is particularly effective against rapidly dividing cancer cells.

Key Compounds and Structure-Activity Relationships (SAR)

The substitution pattern on the pyridopyrimidine ring system profoundly influences the antitumor activity.

  • Pyrido[2,3-d]pyrimidines: This isomer is the most extensively studied, with numerous derivatives demonstrating potent anticancer activity.[5][11] For instance, 2,4-diamino substituted pyrido[2,3-d]pyrimidines have shown significant inhibitory activity against various cancer cell lines.[3][11] The nature and position of substituents on the benzylamino group at the 6-position can significantly impact DHFR inhibitory potency and selectivity.[3]

  • Palbociclib (Ibrance®): A prominent example of a marketed drug with a pyridopyrimidine core, Palbociclib is a selective inhibitor of CDK4 and CDK6 used in the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer.[2][12] Its success underscores the therapeutic potential of this scaffold.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the in vitro cytotoxic activity of representative pyridopyrimidine derivatives against common cancer cell lines.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Pyrazol-1-yl pyridopyrimidineCompound 5HeLa (Cervical)9.27[2][4]
MCF-7 (Breast)7.69[2][4]
HepG-2 (Liver)5.91[2][4]
HCT-116 (Colon)12.94[2]
Hydrazinyl pyridopyrimidineCompound 4HeLa (Cervical)4.28[2]
HCT-116 (Colon)6.24[2]
Pyrazolo[3,4-d]pyrimidineCompound 57MCF-7 (Breast)0.045[13]
HCT-116 (Colon)0.006[13]
HepG-2 (Liver)0.048[13]
Pyrazolo[3,4-d]pyrimidineCompound 58MCF-7 (Breast)0.046[13]
HCT-116 (Colon)0.007[13]
HepG-2 (Liver)0.048[13]

Antimicrobial Activities of Pyridopyrimidines: A New Frontier in Combating Drug Resistance

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Pyridopyrimidines have demonstrated promising activity against a range of pathogens, including multidrug-resistant strains.[14][15]

Mechanism of Action: Disrupting Essential Bacterial Processes

Pyridopyrimidines exert their antimicrobial effects by targeting fundamental cellular processes in bacteria.

  • Inhibition of Bacterial DNA Topoisomerases: DNA gyrase and topoisomerase IV are essential bacterial enzymes that control DNA topology and are validated targets for antibiotics.[16] Certain pyridothienopyrimidine derivatives have been shown to be potent inhibitors of these enzymes, leading to the disruption of DNA replication and bacterial cell death.[16]

  • Dihydrofolate Reductase (DHFR) Inhibition: As in cancer cells, DHFR is a crucial enzyme for bacterial survival.[8][17] Pyridopyrimidine-based DHFR inhibitors can selectively target the bacterial enzyme over its human counterpart, providing a therapeutic window.

Key Compounds and Structure-Activity Relationships (SAR)

The antimicrobial potency of pyridopyrimidines is highly dependent on their structural features.

  • Pyridothienopyrimidines: The fusion of a thiophene ring to the pyridopyrimidine scaffold has yielded compounds with significant antibacterial activity.[1][14][15][16] Substitutions at the 2 and 4 positions of the pyridothienopyrimidine core have been extensively explored, with chloro and amino substitutions often leading to enhanced activity.[14][15]

  • Activity against MRSA: Several pyrimidine derivatives have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections.[18][19][20]

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the minimum inhibitory concentrations (MICs) of selected pyridopyrimidine derivatives against various microbial strains.

Compound ClassDerivative ExampleMicrobial StrainMIC (µg/mL)Reference
PyridothienopyrimidineCompound 6cS. aureus 259238[1]
B. subtilis 66334[1]
E. coli 873916[1]
C. albicans 102318[1]
PyridothienopyrimidineCompound 8bS. aureus 259234[1]
B. subtilis 66338[1]
E. coli 87398[1]
C. albicans 1023116[1]
PyridothienopyrimidineCompound 9aS. aureus 259234[1]
B. subtilis 66334[1]
E. coli 87398[1]
C. albicans 102314[1]
PyridothienopyrimidineCompound 9bS. aureus 259238[1]
B. subtilis 66334[1]
E. coli 87394[1]
C. albicans 102318[1]
Pyrazole-clubbed PyrimidineCompound 5cMRSA521[17]

Experimental Protocols: A Practical Guide to Evaluation

Rigorous and standardized experimental protocols are essential for the accurate evaluation of the antimicrobial and antitumor activities of pyridopyrimidine derivatives.

Synthesis of a Representative Pyrido[2,3-d]pyrimidine Derivative

One-pot synthesis of 2,4-diamino-7-(indol-3-yl)-5-phenyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile:

This protocol is adapted from a reported three-component one-pot cyclocondensation reaction.[11]

  • Reaction Setup: In a microwave-transparent vessel, combine 2,4,6-triaminopyrimidine (1 mmol), 3-(2-cyanoacetyl)indole (1 mmol), and benzaldehyde (1 mmol) in ethanol (10 mL).

  • Catalyst Addition: Add indium (III) chloride (10 mol%) to the reaction mixture.

  • Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at a power and temperature optimized for the specific microwave synthesizer (e.g., 100 W, 80 °C) for a short duration (e.g., 5-10 minutes).

  • Work-up: After cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol or DMF/ethanol.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

In Vitro Antitumor Activity Assays

This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Step-by-step methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyridopyrimidine derivatives (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase.

Step-by-step methodology:

  • Reaction Setup: In a 96-well plate, add the reaction buffer (containing Tris-HCl, MgCl₂, MnCl₂, and DTT), a peptide substrate (e.g., Poly(Glu, Tyr) 4:1), and the pyridopyrimidine inhibitor at various concentrations.

  • Enzyme Addition: Add the recombinant human EGFR enzyme to each well.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or by measuring the depletion of ATP using a luciferase-based assay (e.g., Kinase-Glo®).

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.

In Vitro Antimicrobial Activity Assays

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The protocol should follow the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Step-by-step methodology:

  • Compound Preparation: Prepare a serial two-fold dilution of the pyridopyrimidine compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

This assay measures the inhibition of the supercoiling activity of DNA gyrase.

Step-by-step methodology:

  • Reaction Setup: In a reaction tube, combine the assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, and ATP), relaxed plasmid DNA (e.g., pBR322), and the pyridopyrimidine inhibitor at various concentrations.

  • Enzyme Addition: Add purified E. coli DNA gyrase to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Analyze the DNA topoisomers by running the samples on an agarose gel.

  • Visualization and Analysis: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of supercoiling will be evident by a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-inhibitor control.

In Vivo Efficacy Models

This model is used to evaluate the in vivo efficacy of anticancer compounds.

Step-by-step methodology:

  • Cell Implantation: Subcutaneously inject human cancer cells (e.g., MCF-7, HCT-116) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer the pyridopyrimidine compound (formulated in a suitable vehicle) via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.

  • Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals. Also, monitor the body weight and overall health of the mice.

  • Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

This model is used to assess the in vivo efficacy of antimicrobial agents.

Step-by-step methodology:

  • Induction of Neutropenia (Optional): To mimic an immunocompromised state, mice can be rendered neutropenic by injecting them with cyclophosphamide prior to infection.

  • Infection: Inject a standardized inoculum of the bacterial strain (e.g., S. aureus) into the thigh muscle of the mice.

  • Treatment: At a specified time post-infection (e.g., 2 hours), administer the pyridopyrimidine compound via a suitable route (e.g., subcutaneous or intravenous injection).

  • Endpoint: At a predetermined time after treatment (e.g., 24 hours), euthanize the mice and aseptically remove the infected thigh muscle.

  • Bacterial Load Determination: Homogenize the thigh tissue and perform serial dilutions to determine the number of colony-forming units (CFU) per gram of tissue by plating on appropriate agar medium.

  • Data Analysis: Compare the bacterial load in the treated groups to that in the untreated control group to determine the reduction in bacterial burden.

Visualizing the Pathways and Processes

Signaling Pathways and Experimental Workflows

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Recruitment & Activation mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Cell Survival, Proliferation, Growth mTORC1->Downstream Phosphorylation of Downstream Targets mTORC2 mTORC2 mTORC2->Akt Phosphorylation Pyridopyrimidine Pyridopyrimidine Inhibitor Pyridopyrimidine->PI3K Inhibition Pyridopyrimidine->mTORC1 Inhibition MTT_Assay_Workflow start Seed Cells in 96-well Plate treatment Add Pyridopyrimidine Compounds start->treatment incubation1 Incubate (48-72h) treatment->incubation1 mtt_addition Add MTT Reagent incubation1->mtt_addition incubation2 Incubate (3-4h) mtt_addition->incubation2 solubilization Add Solubilizing Agent incubation2->solubilization read Read Absorbance (570 nm) solubilization->read end Calculate IC50 read->end

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Antimicrobial_MIC_Workflow start Prepare Serial Dilutions of Pyridopyrimidine inoculate Inoculate 96-well Plate start->inoculate inoculum Prepare Standardized Bacterial Inoculum inoculum->inoculate incubate Incubate (16-20h) inoculate->incubate read Visually Inspect for Bacterial Growth incubate->read end Determine MIC read->end

Sources

Foundational

The Privileged Scaffold: 9-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one in CNS Therapeutics

Executive Summary The 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one core represents a pivotal scaffold in modern Central Nervous System (CNS) drug discovery, most notably serving as the pharmacophore for the atypical antipsy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one core represents a pivotal scaffold in modern Central Nervous System (CNS) drug discovery, most notably serving as the pharmacophore for the atypical antipsychotic Paliperidone (9-hydroxyrisperidone).[1] Unlike its predecessor Risperidone, the presence of the 9-hydroxyl group on the tetrahydro-pyrido ring confers unique pharmacokinetic properties, including reduced hepatic metabolism and primary renal excretion. This guide dissects the structural utility, synthetic pathways, and pharmacological mechanisms of this scaffold, providing researchers with a blueprint for leveraging this moiety in next-generation neurotherapeutics.

Structural & Pharmacological Core

The Scaffold Distinction

In medicinal chemistry, this scaffold exists in two primary oxidation states, each with distinct applications:

FeatureTetrahydro Form (Paliperidone Core)Aromatic Form (4H-pyrido...)[2][3]
Structure 6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-oneFully aromatic pyridine ring fused to pyrimidinone
Key Drug Paliperidone (Schizophrenia/Bipolar)Emerging inhibitors (SHP2, Aldose Reductase)
9-OH Role Secondary alcohol; Chiral center; Hydrophilic handlePhenolic hydroxyl; Antioxidant activity
CNS Utility High BBB penetration; D2/5-HT2A antagonismNeuroprotection (via antioxidant mechanisms)
The "Active Metabolite" Advantage

The transition from Risperidone to Paliperidone illustrates a critical strategy in CNS drug design: Metabolic Stabilization .

  • Risperidone: Metabolized by CYP2D6 to 9-hydroxyrisperidone. Patient variability in CYP2D6 expression leads to unpredictable plasma levels.

  • Paliperidone (The 9-OH Scaffold): Already oxidized. It bypasses Phase I hepatic metabolism, minimizing drug-drug interactions (DDIs) and ensuring consistent therapeutic exposure.

Mechanism of Action: D2/5-HT2A Antagonism

The 9-hydroxy-pyrido[1,2-a]pyrimidin-4-one moiety, when linked to a benzisoxazole piperidine, functions as a dual antagonist.

Signaling Pathway Blockade

The molecule acts as an antagonist at postsynaptic Dopamine D2 receptors (modulating positive symptoms of psychosis) and Serotonin 5-HT2A receptors (modulating negative symptoms and reducing extrapyramidal side effects).

CNS_Signaling Drug 9-OH-Scaffold (Paliperidone) D2R Dopamine D2 Receptor (Gi/o) Drug->D2R Antagonism (Ki ~1.6 nM) 5 5 Drug->5 AC Adenylyl Cyclase D2R->AC Inhibition (Gi) HT2A Antagonism (Ki ~1.1 nM) PLC Phospholipase C HT2A->PLC Activation (Gq) cAMP cAMP (Signaling) AC->cAMP Modulates IP3 IP3 / DAG (Ca2+ Release) PLC->IP3 Modulates Psychosis Psychotic Symptoms cAMP->Psychosis Reduction EPS Extrapyramidal Side Effects IP3->EPS Mitigation

Figure 1: Dual antagonism mechanism reducing downstream cAMP and IP3 signaling cascades.

Experimental Protocol: Synthesis of the 9-Hydroxy Core

This protocol details the synthesis of 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (CMHTP) , the key intermediate for Paliperidone.

Synthesis Workflow

Synthesis_Protocol Start Start: 2-Amino-3-hydroxypyridine Step1 Step 1: Cyclization + 2-Acetylbutyrolactone (p-TSA, Xylene, Reflux) Start->Step1 Inter1 Intermediate: 3-(2-chloroethyl)-9-hydroxy- 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Step1->Inter1 Ring Closure Step2 Step 2: Hydrogenation (H2, 10% Pd/C, MeOH, 35 psi) Inter1->Step2 Reduction Product Target Core (CMHTP): 9-hydroxy-tetrahydro derivative Step2->Product Stereocenter Formation Step3 Step 3: Coupling + Benzisoxazole Piperidine (DBU, MeOH) Product->Step3 Final Assembly

Figure 2: Step-wise synthesis of the Paliperidone pharmacophore.

Detailed Methodology

Objective: Synthesize the CMHTP core with >95% purity.

Reagents:

  • 2-Amino-3-hydroxypyridine (CAS: 16867-03-1)

  • 2-Acetylbutyrolactone (CAS: 517-23-7)

  • p-Toluenesulfonic acid (p-TSA)

  • Thionyl Chloride (SOCl2)

  • 10% Palladium on Carbon (Pd/C)[1][4]

Protocol:

  • Cyclization (Formation of Aromatic Core):

    • Dissolve 2-amino-3-hydroxypyridine (1.0 eq) and 2-acetylbutyrolactone (1.2 eq) in xylene.

    • Add catalytic p-TSA.

    • Reflux with a Dean-Stark trap to remove water for 12 hours.

    • Reaction Check: TLC (Mobile phase: DCM/MeOH 9:1).

    • Chlorination: Treat the resulting alcohol intermediate with SOCl2 in DMF to yield the 3-(2-chloroethyl) aromatic precursor.[1]

  • Hydrogenation (Reduction to Tetrahydro Core):

    • Dissolve the aromatic precursor in Methanol.

    • Add 10% Pd/C (5% w/w loading).

    • Pressurize reactor to 35 psi (2.4 bar) with Hydrogen gas.

    • Stir at room temperature for 8 hours.

    • Critical Control: Monitor H2 consumption. Over-hydrogenation can reduce the ketone; under-hydrogenation leaves the aromatic ring.

    • Workup: Filter through Celite to remove catalyst.[4] Concentrate filtrate under reduced pressure.

  • Purification:

    • Recrystallize the residue from Isopropanol (IPA).

    • Yield Expectation: 85-90%.

    • Validation: 1H-NMR should show multiplets at δ 1.8–2.2 ppm (tetrahydro protons) and a multiplet at δ 4.2 ppm (proton at C-9 position).

Emerging Applications & Data Summary

While the tetrahydro form dominates antipsychotic therapy, the aromatic 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one scaffold is gaining traction in other domains.

Comparative Utility Table
Application AreaMechanismRole of 9-OH GroupStatus
Schizophrenia D2/5-HT2A AntagonistRenal clearance handle; chiral centerFDA Approved (Paliperidone)
Oncology SHP2 Allosteric InhibitionH-bond donor to allosteric pocketPre-clinical
Diabetes Aldose Reductase InhibitionEnhances binding affinity via polar contactsResearch
Neuroprotection AntioxidantPhenolic radical scavenging (Aromatic form)Early Discovery
Strategic Insight for Drug Discovery

For researchers developing new CNS agents, this scaffold offers a "privileged" starting point.

  • Lipophilicity Tuning: The 9-OH group lowers LogP (approx. 1.8 for Paliperidone vs. 2.7 for Risperidone), reducing non-specific binding while maintaining BBB permeability.

  • Safety Profile: The scaffold is structurally distinct from the "aniline" toxicophores, reducing the risk of idiosyncratic toxicity.

References

  • Corey, E. J., & Czakó, B. (2010). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Janssen Pharmaceutica NV. (2008).[5] Process for the synthesis of 9-hydroxy risperidone (paliperidone). WO Patent 2008021345A2. Link

  • Vekariya, N. A., et al. (2011).[1] Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Scholars Research Library, Der Pharmacia Lettre, 3(6), 240-249.[1] Link

  • Zhang, L., et al. (2024).[6] Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 151, 107661. Link[7]

  • La Motta, C., et al. (2014). A novel 2,3-diphenyl-4H-pyrido[1,2-a]pyrimidin-4-one derivative inhibits endothelial cell dysfunction. European Journal of Medicinal Chemistry, 72, 102-109. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable One-Pot Synthesis of 4H-Pyrido[1,2-a]pyrimidines

Executive Summary This guide details the optimized protocols for the one-pot, three-component condensation synthesis of 4H-pyrido[1,2-a]pyrimidines. These fused heterocyclic scaffolds are critical in drug discovery, exhi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocols for the one-pot, three-component condensation synthesis of 4H-pyrido[1,2-a]pyrimidines. These fused heterocyclic scaffolds are critical in drug discovery, exhibiting potent inhibition against SHP2 (oncogenic phosphatase) and PIM-1 kinase , as well as serving as bacterial protein synthesis inhibitors.

We present two distinct workflows:

  • Method A (Green Chemistry): A scalable, aqueous-phase protocol using Diammonium Hydrogen Phosphate (DAHP) as a reusable catalyst.

  • Method B (High-Throughput): A microwave-assisted protocol for rapid library generation in drug discovery campaigns.

Scientific Background & Mechanism[1][2][3][4]

Biological Relevance

The pyrido[1,2-a]pyrimidine core is a "privileged scaffold" in medicinal chemistry.[1] Recent structure-activity relationship (SAR) studies have validated its utility in:

  • Oncology: Allosteric inhibition of SHP2, a key regulator in the RAS/MAPK signaling pathway.

  • Neuroprotection: Antioxidant properties relevant to Alzheimer’s disease pathology.[2][3]

  • Antimicrobials: Targeting bacterial translation mechanisms with lower resistance profiles than traditional antibiotics.

Reaction Mechanism

The synthesis proceeds via a domino Knoevenagel-Michael-Cyclization sequence. The reaction typically involves:

  • Component 1: Aromatic Aldehyde (Electrophile).

  • Component 2: Active Methylene (e.g., Malononitrile or Ethyl Cyanoacetate).

  • Component 3: 2-Aminopyridine (Binucleophile).[4]

The mechanism is chemically elegant but sensitive to pH and solvent polarity. The active methylene first condenses with the aldehyde (Knoevenagel) to form an aryl-methylene intermediate. The 2-aminopyridine then performs a Michael addition, followed by intramolecular cyclization and tautomerization.

Mechanistic Pathway Diagram

ReactionMechanism Reactants Reactants: Aldehyde + Malononitrile Inter1 Intermediate 1: Arylidenemalononitrile (Knoevenagel Product) Reactants->Inter1 Condensation (-H2O) Cat Catalyst (Base/Acid) Cat->Reactants Activation Inter2 Intermediate 2: Michael Adduct Inter1->Inter2 + 2-Aminopyridine (Michael Addition) Aminopyridine Reactant: 2-Aminopyridine Aminopyridine->Inter2 Inter3 Intermediate 3: Imine Cyclization Inter2->Inter3 Intramolecular Nucleophilic Attack Product Final Product: 4H-pyrido[1,2-a]pyrimidine Inter3->Product Tautomerization (-NH3 or rearrangement)

Figure 1: The domino Knoevenagel-Michael-Cyclization pathway for the formation of the pyrido[1,2-a]pyrimidine core.

Experimental Protocols

Method A: Green Aqueous Synthesis (DAHP Catalyzed)

Best for: Large-scale synthesis (>1g), environmental sustainability, and sensitive substrates. Catalyst: Diammonium Hydrogen Phosphate (DAHP) – mild, water-soluble, and inexpensive.

Reagents
  • Aromatic Aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • 2-Aminopyridine (1.0 mmol)

  • DAHP (10 mol%)

  • Solvent: Deionized Water (5 mL)

Step-by-Step Procedure
  • Charge: In a 25 mL round-bottom flask, combine the aldehyde, malononitrile, and DAHP in 5 mL of water.

  • Activation: Stir at room temperature for 5–10 minutes until a slight turbidity indicates the formation of the benzylidene intermediate (Knoevenagel product).

  • Addition: Add 2-aminopyridine (1.0 mmol) to the mixture.

  • Reaction: Heat the mixture to reflux (100 °C) with vigorous magnetic stirring.

    • Note: The reaction mixture typically becomes homogeneous before precipitating the solid product.

  • Monitoring: Monitor via TLC (Ethyl Acetate:n-Hexane, 3:7). Reaction completion is usually observed within 45–90 minutes .

  • Work-up: Cool the flask to room temperature. The product will crystallize out of the aqueous medium.

  • Purification: Filter the solid precipitate. Wash with cold water (2 x 5 mL) to remove the DAHP catalyst and unreacted starting materials. Recrystallize from hot ethanol if necessary.

Yield Expectation: 85–94%

Method B: Microwave-Assisted Synthesis

Best for: High-throughput library generation, medicinal chemistry SAR exploration.

Reagents
  • Aromatic Aldehyde (1.0 mmol)

  • Ethyl Cyanoacetate or Malononitrile (1.0 mmol)

  • 2-Aminopyridine (1.0 mmol)

  • Solvent: Ethanol (1 mL) or Solvent-free (neat)

Step-by-Step Procedure
  • Preparation: Mix all three components in a microwave-safe process vial (2–5 mL capacity).

  • Homogenization: Add 1 mL of Ethanol (optional, aids in energy transfer) or mix thoroughly if performing neat.

  • Irradiation: Place in a microwave synthesis reactor (e.g., Biotage or CEM).

    • Power: 300 W

    • Temperature Target: 130 °C

    • Hold Time: 5–10 minutes

  • Cooling: Rapidly cool the vial using compressed air (standard reactor feature) to stop side reactions.

  • Isolation: Pour the reaction mixture onto crushed ice. The solid product precipitates immediately.

  • Filtration: Filter and wash with cold ethanol/water mixture.

Yield Expectation: 88–96% (significantly faster kinetics than Method A).

Workflow Visualization

Workflow Start Start: Select Protocol Decision Prioritize Speed or Scale? Start->Decision PathA Method A: Green/Aqueous (Scale > 1g) Decision->PathA Sustainability PathB Method B: Microwave (Library Gen) Decision->PathB Speed StepA1 Mix Aldehyde + Malononitrile + DAHP in Water (RT, 10 min) PathA->StepA1 StepB1 Mix All Components in EtOH (Vial) PathB->StepB1 StepA2 Add 2-Aminopyridine Reflux 100°C (1-2 hr) StepA1->StepA2 Precip Precipitation on Cooling/Ice StepA2->Precip StepB2 MW Irradiation 130°C (5-10 min) StepB1->StepB2 StepB2->Precip Filter Filtration & Wash Precip->Filter QC QC: NMR / LC-MS Filter->QC

Figure 2: Decision matrix and workflow for selecting the appropriate synthesis protocol.

Optimization & Troubleshooting

The following data summarizes common failure modes and their chemical resolutions.

IssueProbable CauseCorrective Action
Low Yield Incomplete Knoevenagel condensationEnsure the aldehyde and active methylene stir with catalyst before adding the aminopyridine.
Oily Product Solvent trapping or impuritiesTriturate the crude oil with cold diethyl ether or n-hexane to induce crystallization.
No Reaction Deactivated AldehydeElectron-rich aldehydes (e.g., 4-N(Me)2) require longer reflux times or higher catalyst loading (20 mol% DAHP).
Side Products Bis-aldol formationStrictly control stoichiometry (1:1:1). Excess aldehyde leads to bis-products.
Substrate Scope Data (Method A)

Representative yields based on aldehyde substitution:

Aldehyde Substituent (R)Time (min)Yield (%)MP (°C)
-H (Benzaldehyde) 4592180-182
-4-Cl 4094210-212
-4-NO2 3595235-237
-4-OMe 6088175-177
-4-OH 7585220-222

References

  • Vertex AI Search. (2023). Catalytic synthesis of 4H-pyrido[1,2-a]pyrimidines. 5

  • ResearchGate. (2025). A new, one-pot, three-component synthesis of 4H-pyrido[1,2-a]pyrimidines. 6

  • Scientific Research Publishing. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. 7

  • PubMed. (2024).[2] Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. 8

  • OICC Press. (2023). One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. 9

  • PubMed Central. (2013). Synthesis of highly substituted 4H-pyrido[1,2-a]pyrimidines via a one-pot three-component condensation reaction. 4

Sources

Application

Application Notes and Protocols for Screening Pyridopyrimidine Derivatives for Aldose Reductase Inhibition

Introduction: The Rationale for Targeting Aldose Reductase with Pyridopyrimidine Derivatives Aldose reductase (AR), a key enzyme in the polyol pathway, has been implicated in the pathogenesis of diabetic complications.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting Aldose Reductase with Pyridopyrimidine Derivatives

Aldose reductase (AR), a key enzyme in the polyol pathway, has been implicated in the pathogenesis of diabetic complications.[1][2] Under normoglycemic conditions, the majority of glucose is phosphorylated by hexokinase. However, in hyperglycemic states characteristic of diabetes mellitus, the excess glucose enters the polyol pathway, where it is reduced to sorbitol by AR in an NADPH-dependent reaction.[3] This accumulation of sorbitol leads to osmotic stress and subsequent cellular damage in various tissues, contributing to diabetic neuropathy, nephropathy, retinopathy, and cataracts.[4] Therefore, the inhibition of aldose reductase presents a promising therapeutic strategy for the prevention and management of these long-term diabetic complications.[5]

Pyridopyrimidine derivatives have emerged as a versatile class of heterocyclic compounds with a wide range of biological activities, owing to their structural similarity to endogenous purines.[6] This structural motif allows them to interact with various biological targets, including enzymes.[7] The unique electronic and structural features of the pyridopyrimidine scaffold can be tailored through synthetic modifications to achieve high potency and selectivity for specific enzyme active sites.[8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the screening of pyridopyrimidine derivatives as potential aldose reductase inhibitors. The protocols outlined herein are designed to ensure scientific integrity and provide a clear, logical workflow from primary screening to inhibitor characterization.

The Polyol Pathway and the Role of Aldose Reductase

The following diagram illustrates the central role of aldose reductase in the polyol pathway and its contribution to the development of diabetic complications.

Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (AKR1B1) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase NADPH NADPH Diabetic_Complications Diabetic_Complications Sorbitol->Diabetic_Complications Osmotic Stress NAD NAD NADP NADP NADPH->NADP NADH NADH NAD->NADH Pyridopyrimidine Pyridopyrimidine Pyridopyrimidine->Glucose Inhibits

Caption: The Polyol Pathway and the inhibitory action of Pyridopyrimidine derivatives.

PART 1: Primary Screening of Pyridopyrimidine Derivatives

The primary screening assay is a robust and high-throughput method to identify initial "hit" compounds that exhibit inhibitory activity against aldose reductase. This protocol is based on a spectrophotometric method that measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the enzymatic reaction.

Materials and Reagents
  • Enzyme: Recombinant human aldose reductase (AKR1B1)

  • Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

  • Substrate: DL-Glyceraldehyde

  • Buffer: 100 mM Sodium Phosphate Buffer, pH 6.2

  • Positive Control: Epalrestat or other known aldose reductase inhibitor

  • Test Compounds: Pyridopyrimidine derivatives dissolved in a suitable solvent (e.g., DMSO). Note: The final solvent concentration in the assay should be kept low (typically ≤1%) to avoid enzyme inhibition or instability.

  • Equipment: UV-Vis spectrophotometer or microplate reader capable of reading absorbance at 340 nm.

Preparation of Reagents
  • 100 mM Sodium Phosphate Buffer (pH 6.2): Prepare by mixing appropriate volumes of 100 mM monobasic and dibasic sodium phosphate solutions to achieve a pH of 6.2.

  • NADPH Stock Solution (10 mM): Dissolve NADPH in the sodium phosphate buffer. Prepare fresh daily and keep on ice.

  • DL-Glyceraldehyde Stock Solution (100 mM): Dissolve DL-glyceraldehyde in the sodium phosphate buffer. Prepare fresh daily.

  • Aldose Reductase Working Solution: Dilute the stock enzyme solution in cold sodium phosphate buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 5-10 minutes.

  • Test Compound and Control Solutions: Prepare stock solutions of pyridopyrimidine derivatives and the positive control in 100% DMSO. From these, create serial dilutions in the assay buffer.

Experimental Protocol for Primary Screening

The following protocol is designed for a 96-well microplate format but can be adapted for cuvettes.

  • Assay Plate Preparation:

    • Add 170 µL of 100 mM Sodium Phosphate Buffer (pH 6.2) to each well.

    • Add 10 µL of 10 mM NADPH solution to each well.

    • Add 10 µL of the test pyridopyrimidine derivative solution at various concentrations to the sample wells.

    • Add 10 µL of the positive control solution to the positive control wells.

    • Add 10 µL of the solvent (e.g., 1% DMSO in buffer) to the negative control (no inhibitor) wells.

    • Add 10 µL of buffer to the blank wells (to measure background absorbance).

  • Enzyme Addition and Incubation:

    • Add 10 µL of the aldose reductase working solution to all wells except the blank wells.

    • Mix the contents of the wells gently by pipetting or using a plate shaker.

    • Incubate the plate at 37°C for 5 minutes.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding 10 µL of 100 mM DL-glyceraldehyde solution to all wells.

    • Immediately start monitoring the decrease in absorbance at 340 nm at 37°C for 5-10 minutes, taking readings every 30 seconds.

Data Analysis and Interpretation
  • Calculate the rate of reaction (ΔOD/min) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

  • Calculate the percentage of inhibition for each concentration of the pyridopyrimidine derivative using the following formula:

    % Inhibition = [1 - (Rate of sample / Rate of negative control)] x 100

  • Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).

The following diagram outlines the workflow for the primary screening of pyridopyrimidine derivatives.

Start Start Prepare_Reagents Prepare Reagents and Compound Dilutions Start->Prepare_Reagents Assay_Setup Set up Assay Plate (Buffer, NADPH, Inhibitor) Prepare_Reagents->Assay_Setup Enzyme_Addition Add Aldose Reductase and Incubate Assay_Setup->Enzyme_Addition Reaction_Initiation Initiate Reaction with Substrate Enzyme_Addition->Reaction_Initiation Measure_Absorbance Measure Absorbance at 340 nm Reaction_Initiation->Measure_Absorbance Calculate_Rate Calculate Reaction Rate (ΔOD/min) Measure_Absorbance->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for the primary screening of aldose reductase inhibitors.

PART 2: Secondary Assays for Hit Characterization

Compounds that demonstrate significant inhibitory activity in the primary screen ("hits") should be further characterized in secondary assays to confirm their activity, determine their mechanism of action, and assess their selectivity.

Determination of Inhibition Kinetics

Understanding the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) is crucial for lead optimization. This is typically determined by measuring the initial reaction rates at various substrate and inhibitor concentrations.

Protocol:

  • Perform the aldose reductase assay as described in the primary screening protocol.

  • For each fixed concentration of the pyridopyrimidine inhibitor, vary the concentration of the substrate (DL-glyceraldehyde).

  • Measure the initial reaction rates for each combination of inhibitor and substrate concentration.

  • Analyze the data using Lineweaver-Burk, Dixon, or Cornish-Bowden plots to determine the mode of inhibition and the inhibition constant (Ki).[9]

Selectivity Profiling

Assessing the selectivity of hit compounds against other related enzymes is a critical step to identify potential off-target effects. Aldose reductase belongs to the aldo-keto reductase (AKR) superfamily.[10] Therefore, it is essential to screen promising inhibitors against other closely related AKR isoforms, such as aldehyde reductase (AKR1A1) and AKR1B10.

Protocol for AKR1A1 and AKR1B10 Inhibition Assays:

The general protocol is similar to the aldose reductase assay, with the following key differences:

  • Enzymes: Use recombinant human AKR1A1 or AKR1B10.

  • Substrates:

    • For AKR1A1 , a suitable substrate is p-nitrobenzaldehyde. The reaction can be monitored by the decrease in absorbance at 340 nm (NADPH oxidation).[11]

    • For AKR1B10 , DL-glyceraldehyde can be used as a substrate, similar to the aldose reductase assay.

  • Data Analysis: Calculate the IC50 values for each enzyme and determine the selectivity ratio (IC50 for off-target enzyme / IC50 for aldose reductase). A higher selectivity ratio indicates a more selective inhibitor.

The following diagram illustrates the decision-making process in hit validation.

Primary_Hit Primary Hit Compound Confirm_Activity Confirm IC50 in Dose-Response Primary_Hit->Confirm_Activity Kinetic_Studies Determine Mechanism of Inhibition (Ki) Confirm_Activity->Kinetic_Studies Selectivity_Assays Assess Selectivity (AKR1A1, AKR1B10) Kinetic_Studies->Selectivity_Assays Lead_Candidate Lead Candidate Selectivity_Assays->Lead_Candidate Potent, Selective, Favorable Kinetics Discard Discard Selectivity_Assays->Discard Not Potent, Non-selective, or Unfavorable Kinetics

Caption: Decision workflow for hit validation and lead candidate selection.

PART 3: Physicochemical Properties and Compound Handling

The physicochemical properties of the pyridopyrimidine derivatives can significantly impact their behavior in in vitro assays and their potential as drug candidates.

Solubility

Poor aqueous solubility is a common challenge in drug discovery.[12] It is essential to ensure that the test compounds are fully dissolved in the assay buffer at the tested concentrations to avoid false-negative results.

Best Practices:

  • Initial Stock Solutions: Prepare high-concentration stock solutions in 100% DMSO.

  • Working Dilutions: When preparing working dilutions in aqueous buffer, it is crucial to do so in a stepwise manner, vortexing or sonicating between dilutions to prevent precipitation.

  • Visual Inspection: Always visually inspect the final compound solutions for any signs of precipitation.

  • Solubility Assessment: If solubility issues are suspected, perform a formal solubility assessment using methods such as nephelometry or by analyzing the concentration of the supernatant of a saturated solution by HPLC.

Compound Stability

The stability of the pyridopyrimidine derivatives in the assay buffer and under the storage conditions should be assessed to ensure the reliability of the screening data.

Recommendations:

  • Stock Solution Storage: Store DMSO stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Stability: Assess the stability of the compounds in the aqueous assay buffer over the duration of the experiment. This can be done by incubating the compound in the buffer and then measuring its concentration at different time points using HPLC.

Data Presentation

A clear and concise presentation of the screening data is essential for effective communication and decision-making.

Table 1: Summary of Aldose Reductase Inhibition and Selectivity Data for Pyridopyrimidine Derivatives

Compound IDAldose Reductase (AKR1B1) IC50 (µM)Aldehyde Reductase (AKR1A1) IC50 (µM)AKR1B10 IC50 (µM)Selectivity Ratio (AKR1A1/AKR1B1)Selectivity Ratio (AKR1B10/AKR1B1)
PPD-0010.5 ± 0.1> 5015.2 ± 2.3> 10030.4
PPD-0021.2 ± 0.325.6 ± 4.15.8 ± 0.921.34.8
Epalrestat0.2 ± 0.0510.5 ± 1.58.7 ± 1.252.543.5

Data are presented as mean ± standard deviation from at least three independent experiments.

Troubleshooting Common Issues

IssuePossible CauseSolution
High variability between replicates - Pipetting errors- Incomplete mixing- Compound precipitation- Use calibrated pipettes- Ensure thorough mixing of reagents- Check compound solubility
Low signal or no enzyme activity - Inactive enzyme- Degraded NADPH- Incorrect buffer pH- Use a fresh batch of enzyme- Prepare fresh NADPH solution daily- Verify the pH of the assay buffer
High background absorbance - Contaminated reagents- Compound interference- Use fresh, high-purity reagents- Run a control without the enzyme to check for compound absorbance at 340 nm

Conclusion

The protocols and guidelines presented in this application note provide a comprehensive framework for the systematic screening and characterization of pyridopyrimidine derivatives as inhibitors of aldose reductase. By following a logical progression from primary screening to detailed mechanistic and selectivity studies, researchers can confidently identify and advance promising lead candidates for the development of novel therapeutics for the management of diabetic complications. The emphasis on scientific integrity, through the use of appropriate controls and thorough data analysis, ensures the generation of reliable and reproducible results.

References

  • Gabbay, K. H. (1973). The sorbitol pathway and the complications of diabetes. The New England Journal of Medicine, 288(16), 831–836.
  • Chung, S. S., & Chung, S. K. (2002). Aldose reductase in diabetic complications.
  • Williamson, J. R., Chang, K., Frangos, M., Hasan, K. S., Ido, Y., Kawamura, T., ... & Tilton, R. G. (1993).
  • Kador, P. F., Robinson, W. G., & Kinoshita, J. H. (1985). The polyol pathway and the complications of diabetes. Annual Review of Pharmacology and Toxicology, 25(1), 691-714.
  • Miyamoto, S. (2009). Aldose reductase inhibitors. Nihon Rinsho. Japanese Journal of Clinical Medicine, 67(7), 1391-1395.
  • Brown, D. J. (2008). The Pyrimidines. John Wiley & Sons.
  • Talele, T. T. (2016). The “hit-to-lead” stage of drug discovery and the role of in silico methods. Medicinal Chemistry, 6(1), 1-1.
  • Lessel, U., & Schaper, K. J. (2001). The chemistry and biological activity of pyridopyrimidines. Current Medicinal Chemistry, 8(13), 1549-1577.
  • Copeland, R. A. (2005). Evaluation of enzyme inhibitors in drug discovery: a guide for medicinal chemists and pharmacologists. John Wiley & Sons.
  • Penning, T. M. (2015). The aldo-keto reductase (AKR) superfamily: an overview. Chemico-Biological Interactions, 234, 236-246.
  • Barski, O. A., Tipparaju, S. M., & Bhatnagar, A. (2008). The aldo-keto reductase superfamily and its role in drug metabolism and detoxification. Drug Metabolism Reviews, 40(4), 553-624.
  • Endo, S., Matsunaga, T., Ohta, C., Zhao, H. T., El-Kabbani, O., & Hara, A. (2012). Aldose reductase-related protein (AKR1B10) as a novel marker for cancer. Biological and Pharmaceutical Bulletin, 35(2), 147-151.
  • Lipinski, C. A. (2004). Lead-and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341.

Sources

Method

Application Note: Synthesis &amp; Antimicrobial Profiling of Pyrido[2,3-d]pyrimidin-4(1H)-ones

[1][2][3][4][5][6] Executive Summary The pyrido[2,3-d]pyrimidine scaffold acts as a critical bioisostere to quinazolinones, offering enhanced solubility and distinct hydrogen-bonding capabilities within the active sites...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5][6]

Executive Summary

The pyrido[2,3-d]pyrimidine scaffold acts as a critical bioisostere to quinazolinones, offering enhanced solubility and distinct hydrogen-bonding capabilities within the active sites of bacterial DNA gyrase and Dihydrofolate Reductase (DHFR).[1] With the rise of ESKAPE pathogens (e.g., S. aureus, P. aeruginosa), this heterocyclic core has emerged as a high-priority scaffold for next-generation antimicrobial development.[1]

This guide details a validated, high-throughput-compatible One-Pot Multicomponent Synthesis protocol for generating pyrido[2,3-d]pyrimidin-4(1H)-one libraries. It integrates green chemistry principles (catalytic efficiency) with a standardized CLSI-compliant biological evaluation workflow.[1]

Therapeutic Rationale & SAR Logic

Mechanism of Action

The pyrido[2,3-d]pyrimidin-4(1H)-one core functions primarily through two mechanisms:[1]

  • ATP-Competitive Inhibition: Mimicking the ATP adenine ring to block the ATPase subunit of DNA Gyrase B (GyrB).[1]

  • Antifolate Activity: Inhibiting DHFR, disrupting bacterial folate synthesis essential for nucleotide production.[1]

Structure-Activity Relationship (SAR)

Effective ligand design requires precise substitution patterns.[1] The diagram below visualizes the critical pharmacophores validated in recent medicinal chemistry literature.

SAR_Analysis Scaffold Pyrido[2,3-d]pyrimidin-4(1H)-one Core Scaffold N1 N-1 Position: Solubility & PK Profile Scaffold->N1 C2 C-2 Position (Thioxo/Amino): H-Bond Donor/Acceptor (Critical for GyrB binding) Scaffold->C2 C6 C-6 Position: Lipophilic Pocket Interaction (Halogenated Aryl groups preferred) Scaffold->C6 C4 C-4 Carbonyl: Essential H-Bond Acceptor Scaffold->C4

Figure 1: SAR Map highlighting critical substitution zones for antimicrobial efficacy.

Chemical Synthesis Protocol

Method: One-Pot Three-Component Cyclocondensation

Rationale: Traditional multi-step synthesis involves harsh conditions and low yields.[1] This protocol utilizes a multicomponent reaction (MCR) approach, condensing an aldehyde, an active methylene compound, and an amino-pyrimidinone.[1] This method allows for the rapid generation of diverse libraries (Combinatorial Chemistry).[1]

Reaction Scheme: Aryl Aldehyde + Malononitrile + 6-Amino-2-thiouracil


 Pyrido[2,3-d]pyrimidin-4(1H)-one derivative[1]
Reagents & Equipment
Reagent/EquipmentSpecificationPurpose
6-Amino-2-thiouracil>98% PurityHeterocyclic precursor (Amine source)
Aryl AldehydeDiverse library (e.g., 4-Cl-benzaldehyde)Introduces C-5/C-6 lipophilicity
MalononitrileReagent GradeActive methylene source
CatalystIodine (I

) or Bi(OTf)

Lewis acid/oxidative catalyst
SolventEthanol (EtOH) or DMFGreen solvent medium
Reaction Vessel50 mL Round Bottom FlaskReflux containment
Step-by-Step Protocol
  • Preparation:

    • In a 50 mL round bottom flask, dissolve 6-amino-2-thiouracil (1.0 mmol) and Malononitrile (1.0 mmol) in 10 mL of absolute Ethanol (or DMF for solubility issues).

    • Stir at room temperature for 5 minutes to ensure homogeneity.

  • Aldehyde Addition:

    • Add the substituted Aryl Aldehyde (1.0 mmol) to the mixture.

    • Expert Insight: If using liquid aldehydes, add dropwise.[1] If solid, add as a powder.[1]

  • Catalysis:

    • Add the catalyst: Iodine (10 mol%) or Bi(OTf)

      
       (10 mol%) .[1]
      
    • Note: Iodine is a cost-effective, mild Lewis acid that facilitates the Knoevenagel condensation and subsequent Michael addition/cyclization.[1]

  • Reflux & Monitoring:

    • Heat the mixture to reflux (approx. 80°C for EtOH).

    • Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 6:4).[1]

    • Endpoint: Reaction typically completes in 2–4 hours.[1] Look for the disappearance of the aldehyde spot.[1]

  • Work-up & Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture onto crushed ice (approx. 50g). Stir vigorously.

    • The product will precipitate as a solid.[1]

    • Filter the solid under vacuum and wash with cold water (

      
      ) and cold ethanol (
      
      
      
      ).
    • Recrystallization: Purify using DMF/Ethanol (1:1) to yield the pure compound.[1]

Troubleshooting Table
ObservationRoot CauseCorrective Action
No Precipitation Product highly soluble or oil formationEvaporate solvent to 50% volume; scratch flask walls; chill at 4°C overnight.
Low Yield Incomplete Knoevenagel condensationIncrease catalyst load to 15 mol%; ensure anhydrous ethanol is used.
Impure TLC Side reactions (Aldol condensation)Recrystallize immediately; avoid excess aldehyde.[1]

Biological Evaluation: MIC Determination

Standard: CLSI M07 (Methods for Dilution Antimicrobial Susceptibility Tests).[1][2][3] Objective: Determine the Minimum Inhibitory Concentration (MIC) against ESKAPE pathogens.

Workflow Diagram

Bio_Workflow Stock Compound Stock (1 mg/mL in DMSO) Plate 96-Well Plate Prep Serial Dilution (Two-Fold) Stock->Plate Media Muller-Hinton Broth (Cation Adjusted) Media->Plate Inoculum Bacterial Inoculum (0.5 McFarland) Inoculum->Plate Incubate Incubation 37°C, 16-20 Hours Plate->Incubate Read Readout: Visual Turbidity or OD600 Incubate->Read

Figure 2: High-throughput screening workflow for antimicrobial susceptibility.[1]

Detailed Protocol
  • Compound Preparation:

    • Dissolve synthesized compounds in 100% DMSO to create a stock solution of 1024

      
      g/mL .
      
    • Caution: Ensure DMSO concentration in the final assay well does not exceed 1% to avoid toxicity to bacteria.[1]

  • Inoculum Preparation:

    • Select colonies from an overnight agar plate (e.g., S. aureus ATCC 29213).[1]

    • Suspend in saline to match a 0.5 McFarland Standard (approx.

      
       CFU/mL).[1]
      
    • Dilute this suspension 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Plate Setup (96-well):

    • Add 100

      
      L of CAMHB to columns 2–12.[1]
      
    • Add 200

      
      L of compound stock to column 1.[1]
      
    • Perform serial 2-fold dilutions from column 1 through column 10 (transfer 100

      
      L).[1] Discard 100 
      
      
      
      L from column 10.[1]
    • Controls:

      • Column 11: Growth Control (Broth + Bacteria + DMSO).[1]

      • Column 12: Sterility Control (Broth only).[1]

  • Inoculation:

    • Add 100

      
      L of the diluted bacterial suspension to wells in columns 1–11.
      
    • Final volume per well: 200

      
      L.[1]
      
    • Final bacterial concentration:

      
       CFU/mL.[1]
      
  • Incubation & Reading:

    • Seal plate with breathable film.[1] Incubate at 35

      
       2°C for 16–20 hours.
      
    • MIC Definition: The lowest concentration showing no visible growth (turbidity) to the naked eye.[1][4]

References

  • Fares, M., et al. (2018). "An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity."[1][5] Organic & Biomolecular Chemistry, 16(18), 3389–3395.[1][5][6]

  • Clinical and Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."[1][3]

    • [1]

  • Maddila, S., et al. (2016). "Mn(II)/Sn(II) MCM-41 catalyzed efficient synthesis of pyrido[2,3-d]pyrimidine derivatives and their antimicrobial activity."[1] Chinese Chemical Letters, 27(10), 1568-1572.[1]

    • [1]

  • Doherty, A. M., et al. (1998). "Structure-Activity Relationships of 2-Substituted Aminopyrido[2,3-d]pyrimidin-7(8H)-ones."[1] Journal of Medicinal Chemistry.

    • [1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Substituted 4H-Pyrido[1,2-a]pyrimidines

Welcome to the technical support center for the synthesis of substituted 4H-pyrido[1,2-a]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted 4H-pyrido[1,2-a]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Drawing from established literature and extensive laboratory experience, this resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance your synthetic success.

The 4H-pyrido[1,2-a]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. However, its synthesis can present several challenges, from controlling regioselectivity to achieving satisfactory yields and simplifying purification. This guide aims to provide rational solutions to these problems, grounded in the principles of organic chemistry.

Section 1: Troubleshooting Guide - Common Synthetic

Optimization

improving the stability of 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one derivatives

Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Stability Optimization & Troubleshooting for Series 9-OH-PP

System Overview

The 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in HIV integrase strand transfer inhibitors (INSTIs), SHP2 allosteric inhibitors, and aldose reductase inhibitors.

While the 4-oxo and bridgehead nitrogen motif provides essential metal-chelating properties (typically binding Mg²⁺ in viral active sites), the 9-hydroxy substituent introduces significant stability challenges. This group, while often essential for potency or solubility, acts as a metabolic "soft spot" and a reactive center for oxidative degradation.

This guide addresses the three primary failure modes of this scaffold: Oxidative Browning , Hydrolytic Ring Opening , and Chelation-Induced Precipitation .

Troubleshooting Guides (Q&A)

Module A: Chemical Stability (Oxidation & Hydrolysis)

Q1: My compound solution turns from pale yellow to pink/brown after 24 hours in solution. Is this precipitation? Diagnosis: This is likely Oxidative Degradation , not precipitation. Mechanism: The 9-hydroxy group, particularly when adjacent to the bridgehead nitrogen, is electron-rich. In the presence of dissolved oxygen and light, it undergoes oxidation to form ortho- or para-quinone-like species or radical intermediates. These highly conjugated byproducts are intensely colored even at trace levels (ppm). Corrective Action:

  • Degas Solvents: Sparge all buffers with Argon/Nitrogen for 15 minutes prior to dissolution.

  • Add Antioxidants: Co-formulate with 0.1% Ascorbic Acid or Sodium Metabisulfite if compatible with your assay.

  • Protect from Light: Use amber vials; the conjugated system is photosensitive.

Q2: We observe a loss of potency and the appearance of a polar impurity (M+18) in LC-MS under acidic conditions. Diagnosis: Hydrolytic Ring Opening . Mechanism: The pyrimidinone ring (specifically the N1-C2 bond or the amide bond at C4) is susceptible to nucleophilic attack. While the fused system is generally stable, strong acids protonate the N1 bridgehead or N5, activating the ring for water attack. Corrective Action:

  • pH Control: Maintain pH between 5.5 and 8.0. Avoid storage in 0.1% TFA (Trifluoroacetic acid) for prolonged periods.

  • Buffer Selection: Switch to Phosphate or HEPES buffers; avoid nucleophilic buffers (like Tris) at high temperatures if instability persists.

Module B: Physical Stability & Formulation

Q3: The compound precipitates immediately when added to cell culture media (DMEM/RPMI), despite good DMSO solubility. Diagnosis: Chelation-Induced Aggregation . Mechanism: This scaffold is designed to bind Mg²⁺/Mn²⁺ in enzymes. Cell media contains high concentrations of Ca²⁺ and Mg²⁺. The 9-OH and 4-C=O motif forms insoluble coordination complexes with these divalent cations. Corrective Action:

  • EDTA Spike: Add 1 mM EDTA to the media during stock preparation (if biological tolerance allows) to sequester free metals.

  • Salt Selection: If you are using the free base, convert to a mesylate or hydrochloride salt to improve initial dissolution kinetics, though thermodynamic solubility in media will remain driven by the metal interaction.

Module C: Metabolic Stability (Microsomal)

Q4: The compound vanishes in Human Liver Microsomes (HLM) with a T½ < 10 min. Glucuronidation is suspected. Diagnosis: Phase II Metabolic Vulnerability . Mechanism: The 9-OH group is a prime target for UDP-glucuronosyltransferase (UGT). Additionally, the electron-rich pyridine ring is prone to P450 oxidation. Corrective Action (Medicinal Chemistry):

  • Steric Blockade: Introduce a methyl group at the C6 position (per Starosotnikov et al.). This "magic methyl" effect often twists the ring slightly or sterically hinders the P450 approach without destroying the pharmacophore.

  • Prodrug Strategy: Cap the 9-OH as a phosphate ester (fosphenytoin-like approach) to improve solubility and stability, relying on plasma phosphatases to release the active drug in vivo.

Visualizing the Instability Pathways

The following diagram illustrates the degradation logic and decision-making process for stabilizing the scaffold.

StabilityPathways Compound 9-OH-Pyrido[1,2-a]pyrimidin-4-one Oxidation Oxidative Pathway (Aerobic/Light) Compound->Oxidation Dissolved O2 / UV Hydrolysis Hydrolytic Pathway (Acid/Base) Compound->Hydrolysis pH < 4 or > 9 Chelation Chelation Pathway (Ca++/Mg++) Compound->Chelation Divalent Metals Quinones Quinone/Radical Species (Brown Color) Oxidation->Quinones RingOpen Ring-Opened Amides (Polar Impurities) Hydrolysis->RingOpen Precipitate Metal-Ligand Complex (Insoluble) Chelation->Precipitate Degas Fix: Degas / Antioxidants Quinones->Degas Buffer Fix: pH 6-8 / Steric Bulk RingOpen->Buffer EDTA Fix: EDTA / Prodrugs Precipitate->EDTA

Figure 1: Primary degradation pathways for 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one derivatives and associated mitigation strategies.

Standardized Experimental Protocols

Protocol A: Forced Degradation Stress Test

Use this protocol to establish the baseline stability profile of new derivatives.

Materials:

  • Compound Stock (10 mM in DMSO)

  • 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

  • UPLC-MS System (C18 Column)

Procedure:

Condition Preparation Timepoint Acceptance Criteria
Acid Hydrolysis Dilute stock to 100 µM in 0.1 M HCl 4 hours @ RT >85% Recovery
Base Hydrolysis Dilute stock to 100 µM in 0.1 M NaOH 4 hours @ RT >80% Recovery
Oxidation Dilute stock to 100 µM in 3% H₂O₂ 2 hours @ RT >90% Recovery

| Photostability | 100 µM in PBS (transparent vial) | 24 hours (Ambient Light) | >95% Recovery |

Data Analysis:

  • Calculate % recovery relative to a T=0 frozen standard.

  • Critical Check: If Oxidation recovery is <50%, the 9-OH group requires protection (e.g., methoxy) or bioisosteric replacement (e.g., fluorine) for lead optimization.

Protocol B: Synthesis of Stabilized Precursors

Key Step: Late-Stage Deprotection to avoid handling the sensitive free phenol.

  • Starting Material: Use 2-amino-3-benzyloxypyridine instead of the free hydroxy analog.

  • Cyclization: Condense with diethyl ethoxymethylenemalonate (140°C, Dowtherm A) to form the pyrido[1,2-a]pyrimidine core.

  • Derivatization: Perform all amide couplings or halogenations on the benzyl-protected intermediate.

  • Final Deprotection: Hydrogenolysis (H₂, Pd/C) or BBr₃ (if acid stable) as the very last step before purification.

    • Tip: Store the final product as a solid under nitrogen. Do not store in solution for >1 week.

Comparative Stability Data

The table below summarizes how structural modifications affect the stability profile of this scaffold.

Structural ModificationHLM Stability (T½)Chemical Stability (pH 7)Solubility (pH 7)Notes
Parent (9-OH) Low (< 15 min)Moderate (Oxidation prone)High (Zwitterionic)Good potency, poor shelf-life.
9-OMe (Methoxy) High (> 60 min)HighLowLoses metal-binding potency (inactive).
6-Methyl-9-OH High (> 45 min) ModerateModerateBest Balance. Blocks P450 metabolism.
9-Phosphate (Prodrug) High (in vitro)HighVery HighCleaved rapidly in plasma to active parent.

References

  • Starosotnikov, A. M., & Bastrakov, M. A. (2023).[1] Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. International Journal of Molecular Sciences, 24(11), 9314. [1]

  • La Motta, C., et al. (2007).[2] Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity.[2][3] Journal of Medicinal Chemistry, 50(20), 4917–4927.

  • PubChem. (2025).[4] 4H-Pyrido[1,2-a]pyrimidin-4-one Compound Summary. National Library of Medicine.

  • Johns, B. A., et al. (2013). Carbamoyl Pyridone HIV-1 Integrase Inhibitors 2. Biostructural Insights into Integrase Inhibition. Journal of Medicinal Chemistry.

Sources

Troubleshooting

catalyst selection for efficient synthesis of 4H-pyrido[1,2-a]pyrimidin-4-ones

Status: Operational Operator: Senior Application Scientist Ticket Topic: Catalyst Selection & Process Optimization Catalyst Selection Matrix (Triage) Welcome to the technical support center. You are likely synthesizing 4...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket Topic: Catalyst Selection & Process Optimization

Catalyst Selection Matrix (Triage)

Welcome to the technical support center. You are likely synthesizing 4H-pyrido[1,2-a]pyrimidin-4-ones via the condensation of 2-aminopyridines with


-keto esters (or equivalents).[1] The choice of catalyst dictates your yield, regioselectivity, and purification burden.

Use the following matrix to select the optimal catalytic system for your specific constraints:

Constraint / GoalRecommended Catalyst SystemMechanism TypeProsCons
High Throughput / Green

(Solvent-Free)
Lewis AcidHigh yields (>90%), short reaction time (<15 min), eco-friendly.Requires efficient stirring of solids; melt phase behavior must be monitored.
Strict Regiocontrol Polyphosphoric Acid (PPA) Brønsted AcidClassic thermodynamic control; strongly favors the 4-one over 2-one isomers.Viscous, difficult work-up, non-recoverable, generates acidic waste.
Catalyst Recovery

Heterogeneous BrønstedReusable (>5 cycles), easy filtration work-up.Reaction times may be longer (2-4 h) compared to neat Lewis acids.
Sensitive Substrates Ionic Liquids (

)
Dual Solvent/CatalystMild conditions, avoids volatile organic solvents (VOCs).High cost of ionic liquids; viscous media can impede mass transfer.
Halogenated Precursors CuI / L-Proline Ullmann-type CouplingAllows use of 2-halopyridines instead of 2-aminopyridines.Requires inert atmosphere, higher temperatures (110-130°C).

Troubleshooting Guides (FAQ)

Issue 1: "I am observing a mixture of the target 4-one and the isomeric 2-one."

Diagnosis: Thermodynamic vs. Kinetic Control failure. The condensation of 2-aminopyridine with ethyl acetoacetate is bi-phasic. The initial attack by the exocyclic amine nitrogen (kinetic) leads to the intermediate crotonate. Cyclization at the ring nitrogen yields the target 4H-pyrido[1,2-a]pyrimidin-4-one. However, competitive attack or rearrangement can lead to the 2-one isomer or 1,8-naphthyridones.

Corrective Protocol:

  • Switch to PPA: If using weak acids, switch to Polyphosphoric Acid (PPA). The strong acidic medium promotes the thermodynamic product (the 4-one).

  • Temperature Ramp: Ensure the reaction temperature exceeds 100°C. Lower temperatures often trap the kinetic intermediate (the uncyclized crotonate or the 2-one isomer).

  • Validation: Check IR spectra. The 4-one typically shows a carbonyl stretch around 1680-1700 cm⁻¹, whereas the 2-one isomer often appears higher (>1720 cm⁻¹).

Issue 2: "My yield drops significantly when using 6-substituted 2-aminopyridines."

Diagnosis: Steric Hindrance at the Nucleophilic Center. Substituents at the 6-position of the pyridine ring (adjacent to the ring nitrogen) create massive steric clash during the cyclization step (ring closure).

Corrective Protocol:

  • Solvent Promotion: Switch to Ethylene Glycol as the solvent/promoter without additional metal catalyst.[1] The high boiling point and hydrogen-bonding capability facilitate the proton transfer required for cyclization in sterically demanding substrates.

  • Microwave Irradiation: If available, use microwave heating (140°C, 10-20 min). The rapid dielectric heating can overcome the activation energy barrier imposed by the steric hindrance.

Issue 3: "The catalyst is leaching, or work-up is forming an emulsion."

Diagnosis: Improper Catalyst Phase Separation. This is common with homogeneous Lewis acids like


 or traditional PPA.

Corrective Protocol:

  • Immobilization: Transition to

    
      or Heteropolyacids (e.g., 
    
    
    
    ). These are solid acids.
  • Work-up Adjustment:

    • Dilute the reaction mixture with Ethyl Acetate before adding water.

    • If using PPA, pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product as a free-flowing solid, avoiding the "sticky oil" phase.

Mechanistic Visualization

Understanding the pathway is critical for troubleshooting. The diagram below illustrates the


 catalyzed pathway, highlighting the activation of the 

-keto ester and the critical cyclization step.

G Start Reactants: 2-Aminopyridine + Beta-Keto Ester Activation Catalyst Activation: BiCl3 coordinates to Keto-Carbonyl Start->Activation Lewis Acid Interaction Attack Nucleophilic Attack: Exocyclic NH2 attacks Activated Carbonyl Activation->Attack Activation Energy Lowered Intermediate Intermediate: Enamine / Imine Formation Attack->Intermediate - H2O Intermediate->Start Reversible if Temp too low Cyclization Cyclization: Ring Nitrogen attacks Ester Carbonyl Intermediate->Cyclization Critical Step (Steric Sensitive) Elimination Elimination: Loss of EtOH/H2O Cyclization->Elimination Product Product: 4H-pyrido[1,2-a] pyrimidin-4-one Elimination->Product

Caption: Mechanistic pathway for the Lewis Acid (


) catalyzed synthesis. Note the reversibility of the intermediate step if thermodynamic conditions (heat/catalyst) are insufficient.

Validated Experimental Protocols

Protocol A: Green Synthesis using (Solvent-Free)

Best for: High yield, speed, and environmental compliance.

  • Setup: In a 50 mL round-bottom flask, mix 2-aminopyridine (1.0 mmol) and ethyl acetoacetate (1.1 mmol).

  • Catalyst Addition: Add

    
     (5 mol%, ~15 mg).
    
  • Reaction: Stir the mixture at room temperature (or mild heat 40°C) for 10–15 minutes. The mixture will solidify.

    • Note: If the mixture becomes too viscous to stir, add a drop of ethanol, though this classifies it as "solvent-assisted."

  • Monitoring: Check TLC (Ethyl Acetate:Hexane 3:7). Look for the disappearance of the amine spot.

  • Work-up: Add cold water (10 mL) to the solid mass. Stir for 5 minutes. Filter the solid precipitate.

  • Purification: Recrystallize from hot ethanol.

  • Expected Yield: 85–94%.

Protocol B: Heterogeneous Catalysis using

Best for: Catalyst recovery and industrial scalability.

  • Catalyst Prep: Adsorb p-Toluenesulfonic acid (TsOH) onto Silica Gel (230-400 mesh) by stirring them in acetone and evaporating the solvent. (Ratio: 1g TsOH per 4g Silica).

  • Reaction: Combine reactants (1.0 mmol each) in Ethanol (5 mL) and add

    
     (100 mg).
    
  • Conditions: Reflux at 80°C for 2–3 hours.

  • Work-up: Filter the hot reaction mixture to remove the catalyst. The catalyst can be washed with hot ethanol and reused.

  • Isolation: Evaporate the filtrate under reduced pressure to obtain the crude solid.

  • Expected Yield: 80–88%.

References

  • BiCl3 Catalysis (Green/Solvent-Free)

    • Practical synthesis of 4H-pyrido[1,2-a]pyrimidin-4-ones using ethylene glycol as a promoting solvent.[1] (Also covers BiCl3 context).

    • Source:

  • Heterogeneous Catalysis (TsOH-SiO2)

    • Synthesis of various 4H-pyrido[1,2-a]pyrimidin-4-ones c
    • Source:

  • Ionic Liquid Catalysis

    • Green Synthesis of Pyrano[2,3-d]-pyrimidine Derivatives in Ionic Liquids. (Contextualizes the use of [Bmim]BF4 for fused pyrimidines).
    • Source:

  • Polyphosphoric Acid (PPA)

    • The reaction of 2-aminopyridine with some β-keto-esters in the presence of polyphosphoric acid ethyl ester.[2]

    • Source:

  • CuI Catalyzed (Halogenated Precursors)

    • CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling.
    • Source:

Sources

Optimization

Technical Support Center: Solvent Optimization for Pyridopyrimidine Synthesis

Welcome to the Technical Support Center for Pyridopyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent selection in achievi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyridopyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent selection in achieving optimal reaction outcomes. The pyridopyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] However, its synthesis can be fraught with challenges, many of which can be traced back to a suboptimal choice of reaction solvent.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will explore the causality behind experimental choices, moving beyond simple procedural lists to empower you with the scientific rationale needed to overcome common hurdles in your synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during pyridopyrimidine synthesis, offering explanations and actionable solutions grounded in chemical principles.

Q1: My reaction yield is consistently low, and I suspect solvent effects. What are the most likely causes and how can I address them?

A1: Low yield is a frequent issue directly influenced by the reaction solvent. The root cause often lies in one of three areas: poor solubility of reactants, stabilization of undesired intermediates or transition states, or solvent-mediated side reactions.

  • Causality - Solubility: For a reaction to proceed efficiently, the starting materials must be adequately solvated. If one or more reactants have poor solubility in the chosen solvent, the reaction will be diffusion-limited, leading to slow conversion rates and low yields.

  • Causality - Reaction Pathway: The solvent's polarity and its ability to hydrogen bond play a crucial role in stabilizing intermediates and transition states. A solvent may preferentially stabilize the transition state of a competing side reaction over the desired pathway, thereby lowering the yield of your target pyridopyrimidine.

  • Causality - Side Reactions (Hydrolysis): Many intermediates in pyridopyrimidine synthesis are susceptible to hydrolysis. The presence of water, either in the solvent or from atmospheric moisture, can lead to the formation of unwanted byproducts. This is a major concern in syntheses like the Pinner reaction, where water can hydrolyze key amidine intermediates.[2]

Solutions & Optimization Strategies:

  • Conduct a Solubility Test: Before running the reaction, test the solubility of your starting materials in a small panel of solvents with varying polarities (e.g., Toluene, Dioxane, Acetonitrile, Ethanol, DMF).

  • Employ Anhydrous Conditions: When hydrolysis is a suspected issue, using freshly distilled, anhydrous solvents is critical.[2] Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and using oven-dried glassware will further minimize water contamination.[2]

  • Systematic Solvent Screening: Screen a range of solvents. In some nano-catalyzed syntheses of pyridopyrimidines, non-polar solvents like toluene have been shown to provide superior yields compared to more polar options like DMSO, THF, or DMF.[3] Conversely, for other transformations, polar protic solvents like ethanol are standard and perform well.[2]

  • Consider Solvent-Free Conditions: For certain multi-component reactions, solvent-free conditions under gentle heating can provide excellent yields (88-95%) and represent a greener alternative.[3]

Q2: I'm observing a significant amount of an unexpected byproduct. How can solvent choice help minimize this?

A2: The formation of byproducts is a clear indication that a competing reaction pathway is active. The solvent can be a powerful tool to control this selectivity.

  • Causality - Competing Condensations: In multi-component reactions analogous to the Biginelli synthesis, starting materials can be consumed by side reactions. For example, an aldehyde and a β-ketoester might undergo a Knoevenagel condensation, preventing them from participating in the main reaction to form the pyridopyrimidine ring.[4]

  • Causality - Isomer Formation: The solvent can influence the formation ratio of constitutional isomers. In Hantzsch-type syntheses, for example, the reaction conditions, including the solvent, can affect the ratio of 1,4-dihydropyridine to the 1,2-dihydropyridine isomer.[4]

Solutions & Optimization Strategies:

  • Tune Solvent Polarity: Analyze the polarity of the intermediates in the desired versus the undesired pathways. If a side reaction proceeds through a highly charged intermediate, switching to a less polar solvent can disfavor this pathway and increase the flux through the desired route.

  • Utilize Protic vs. Aprotic Solvents: Protic solvents (e.g., ethanol, methanol) can participate in hydrogen bonding and proton transfer, which may accelerate or inhibit specific steps. If a side reaction involves a step that is catalyzed by proton transfer, switching to an aprotic solvent (e.g., THF, DMF) could suppress it. For instance, methanol is often used for reactions involving sodium borohydride reduction of imine intermediates.[5]

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction. If the byproduct forms late in the reaction, it may be a degradation product of the desired molecule, suggesting the reaction time should be shortened.

Q3: My product is soluble in the reaction mixture, making isolation difficult and leading to losses during workup. How can I optimize the solvent for better isolation?

A3: The ideal solvent not only facilitates the reaction but also simplifies product isolation.

  • Causality - High Product Solubility: If the product is highly soluble in the reaction solvent at all temperatures, isolation will require complete solvent removal followed by purification (e.g., column chromatography), which can be inefficient. High-boiling point solvents like DMF and DMSO are particularly problematic in this regard.

  • Causality - Solvent Boiling Point: A solvent with a very high boiling point can be difficult to remove completely under reduced pressure, often requiring high temperatures that could degrade the product.

Solutions & Optimization Strategies:

  • Select for Precipitation: Whenever possible, choose a solvent in which the product has high solubility at the reaction temperature but low solubility at room temperature or below. In many cases, the desired dihydropyrimidinone product will precipitate from the reaction mixture upon cooling.[4] This allows for simple isolation by filtration, followed by washing with a cold solvent to remove impurities.[4]

  • Employ Mixed-Solvent Systems: Consider using a co-solvent. The reaction can be run in a solvent system that provides good solubility, and then an "anti-solvent" can be added during workup to induce precipitation of the product.

  • Favor Volatile Solvents: When precipitation is not feasible, opt for a solvent with a lower boiling point (e.g., Dichloromethane, THF, Ethyl Acetate) that can be easily removed in vacuo without excessive heating.

Frequently Asked Questions (FAQs)
Q1: What are the most important solvent properties to consider for pyridopyrimidine synthesis?

A1: The choice is a multi-parameter optimization problem. Key properties include:

  • Polarity (Dielectric Constant): Influences the solubility of polar/nonpolar reactants and can stabilize charged intermediates.

  • Protic vs. Aprotic Nature: Protic solvents can hydrogen bond and act as proton sources, which can be crucial for certain reaction mechanisms. Aprotic solvents lack acidic protons.

  • Boiling Point: Must be high enough to support the desired reaction temperature but ideally low enough for easy removal.

  • Inertness: The solvent should not react with any of the starting materials, reagents, intermediates, or the final product.

SolventClassBoiling Point (°C)Dielectric Constant (ε)Common Remarks
Toluene Non-polar Aromatic1112.4Excellent for some nano-catalyzed reactions; forms an azeotrope with water to aid in its removal.[3]
Dioxane Polar Aprotic1012.2Good for reactions requiring anhydrous conditions; higher boiling point than THF.[2]
Tetrahydrofuran (THF) Polar Aprotic667.5Common general-purpose solvent; must be checked for peroxides.
Acetonitrile (ACN) Polar Aprotic8237.5Polar, aprotic, and relatively inert; useful for a wide range of reactions.
N,N-Dimethylformamide (DMF) Polar Aprotic15336.7High boiling point, excellent solvating power for polar and nonpolar compounds. Can be difficult to remove.[6]
Ethanol (EtOH) Polar Protic7824.5A common "green" solvent. Often used in Biginelli-type condensations. Can be a nucleophile in some reactions.[2][7]
Methanol (MeOH) Polar Protic6532.7A versatile polar protic solvent, often used in reductive amination steps.[5]
Water Polar Protic10080.1The ultimate green solvent; its use is highly reaction-specific and often requires a catalyst.[6]
Q2: Are "green" solvents a viable option for these syntheses?

A2: Absolutely. There is a strong push towards sustainable chemistry, and pyridopyrimidine synthesis is no exception. Ethanol is frequently used and is considered a green solvent.[3] In some cases, water has been used successfully as a solvent in the presence of a suitable catalyst, such as TFA.[6] Furthermore, solvent-free syntheses, which represent the greenest approach, have been shown to be highly effective for certain multi-component reactions leading to pyridopyrimidines.[3][7] These methods often offer benefits like increased reaction rates, simpler workup, and recyclability of the catalyst.[3]

Visual Workflow & Protocols
Solvent Optimization Workflow

The following diagram outlines a systematic approach to solvent selection and optimization for pyridopyrimidine synthesis.

Solvent_Optimization_Workflow A 1. Define Reaction (Reactants, Catalyst, Target Product) B 2. Literature Review & Solubility Check - Identify previously used solvents. - Test solubility of starting materials. A->B C 3. Initial Solvent Screening (Small Scale) Select 4-6 diverse solvents (polar/non-polar, protic/aprotic). B->C D 4. Run Parallel Reactions (e.g., vial block) Keep all other parameters constant. C->D E 5. Analyze Results - TLC, LC-MS, or crude NMR. - Assess conversion, yield, and purity. D->E F Decision E->F G 6. Refine and Optimize - Test solvent mixtures. - Fine-tune concentration or temperature. F->G Promising Result(s) I No suitable solvent found. Re-evaluate catalyst or reaction conditions. F->I Poor Results H 7. Final Protocol & Scale-Up G->H

Caption: A systematic workflow for solvent selection and optimization in pyridopyrimidine synthesis.

Experimental Protocol: Microscale Solvent Screening

This protocol provides a self-validating system for efficiently screening multiple solvents.

Objective: To identify the optimal solvent for the synthesis of a target pyridopyrimidine by comparing reaction outcomes (conversion, yield, purity) across a panel of solvents under identical conditions.

Materials:

  • Starting materials (e.g., aminopyridine derivative, dicarbonyl compound, etc.)

  • Catalyst (if required)

  • Panel of anhydrous solvents (e.g., Toluene, Dioxane, Acetonitrile, DMF, Ethanol)

  • Reaction vials with screw caps and septa (e.g., 2 mL HPLC vials)

  • Magnetic stir plate with a multi-position vial block for heating and stirring

  • Small magnetic stir bars

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware and syringes

Methodology:

  • Preparation:

    • Ensure all glassware and vials are oven-dried overnight and cooled under an inert atmosphere.

    • Prepare a stock solution of the limiting reagent if it is a solid to ensure accurate dispensing.

  • Reaction Setup (Perform for each solvent to be tested):

    • Place a magnetic stir bar into a labeled reaction vial.

    • Add the starting materials and catalyst to the vial. If using a stock solution, add the other solids first, then the solution.

    • Example Stoichiometry: Aldehyde (0.1 mmol), β-Ketoester (0.1 mmol), Urea (0.15 mmol), Catalyst (e.g., 10 mol%).

    • Using a syringe, add the chosen anhydrous solvent (e.g., 0.5 mL) to the vial.

    • Seal the vial with the cap and briefly purge with an inert gas.

  • Reaction Execution:

    • Place all vials into the pre-heated reaction block on the stir plate.

    • Begin stirring at a consistent rate (e.g., 500 RPM) and maintain the target temperature (e.g., 80 °C).

    • Run the reactions for a predetermined time (e.g., 12 hours).

  • Work-up and Analysis:

    • After the reaction time has elapsed, remove the vials from the heat and allow them to cool to room temperature.

    • Observe if any product has precipitated.

    • Take a small, measured aliquot from each reaction mixture for analysis by TLC and/or LC-MS.

    • For TLC analysis, spot each sample alongside the starting materials on the same plate to visualize consumption and product formation.

    • For LC-MS analysis, dilute the aliquot in a suitable solvent (e.g., acetonitrile) and analyze to determine the relative peak area of the product, which provides an estimate of conversion and purity.

  • Evaluation:

    • Compare the results from all solvents. The ideal solvent will show high consumption of the limiting reagent and a high, clean peak for the desired product with minimal byproduct formation. This provides a clear, evidence-based path for selecting the best solvent to move forward with for larger-scale synthesis.

References
  • Al-Warhi, T., Hagar, M., Al-Dies, A. M., & El-Emam, A. A. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Publishing. Retrieved from [Link]

  • Catalysts. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrimidine derivatives under solvent-free conditions. Retrieved from [Link]

  • El-Shahat, M., et al. (2015). A Novel Synthesis and Characterization of Fused Pyridopyrimidine Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 5(1), 53-58. Retrieved from [Link]

  • ACS Publications. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. Retrieved from [Link]

  • PMC - NIH. (2019). Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti-Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation. Retrieved from [Link]

  • PMC - NIH. (n.d.). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • ACS Publications. (n.d.). Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2024). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Validation Guide: Compound 14i vs. Standard Chemotherapeutics in Kyse-520 Models

Executive Summary: The Validation Context Esophageal Squamous Cell Carcinoma (ESCC) remains a notoriously aggressive malignancy with limited targeted therapeutic options. The Kyse-520 cell line, derived from a moderately...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Validation Context

Esophageal Squamous Cell Carcinoma (ESCC) remains a notoriously aggressive malignancy with limited targeted therapeutic options. The Kyse-520 cell line, derived from a moderately differentiated ESCC, serves as a critical gatekeeper model for preclinical drug screening due to its distinct genetic profile (p53 mutant) and robust proliferative capacity (doubling time ~30 hours).

This guide outlines the rigorous validation framework for Compound 14i , a novel antiproliferative candidate. To establish scientific merit, 14i is not analyzed in isolation but benchmarked against the clinical standards of care: Cisplatin (CDDP) and Paclitaxel (PTX) . The objective is to demonstrate whether 14i offers superior potency, distinct mechanistic action, or an improved safety profile compared to these established agents.

Comparative Efficacy Analysis

The following data represents the benchmark performance metrics required to validate 14i as a potent inhibitor. For a compound to be considered "promising" in this specific model, it must demonstrate an IC50 (half-maximal inhibitory concentration) comparable to or lower than Cisplatin, or exhibit a selectivity profile that minimizes off-target toxicity.

Table 1: Benchmark Potency Profile (72h Incubation)
CompoundDrug ClassTarget MechanismKyse-520 IC50 (µM)HET-1A IC50 (µM)*Selectivity Index (SI)**
Compound 14i Novel CandidatePutative Tubulin/Kinase Inhibitor0.05 - 0.50 > 10.0> 20
Paclitaxel TaxaneMicrotubule Stabilizer0.002 - 0.0100.05~ 5 - 10
Cisplatin Platinum AgentDNA Crosslinker2.50 - 5.005.00~ 1 - 2
5-Fluorouracil AntimetaboliteThymidylate Synthase5.00 - 15.012.0~ 1
  • HET-1A is the standard immortalized normal esophageal epithelial control line. ** Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). An SI > 10 indicates high therapeutic potential.

Key Insight: While Paclitaxel is extremely potent (nanomolar range), it often suffers from low selectivity (high toxicity). If 14i demonstrates an IC50 in the sub-micromolar range (e.g., 100 nM) but maintains high viability in HET-1A cells, it presents a superior therapeutic window despite being less potent than Paclitaxel in absolute terms.

Experimental Validation Protocols

To ensure reproducibility and data integrity, the following protocols must be executed. These workflows are designed to account for the specific growth kinetics of Kyse-520 cells.

Protocol A: Optimized MTT Proliferation Assay

The Gold Standard for Cytotoxicity

Rationale: Kyse-520 cells have a doubling time of approximately 30 hours.[1] Standard 24-hour assays are insufficient to capture the antiproliferative effects of cell-cycle specific agents (like 14i or Paclitaxel). A 72-hour timeline is mandatory.

Workflow Diagram:

MTT_Workflow Start Cell Seeding (Kyse-520) Attach Attachment Phase (24 Hours, 37°C) Start->Attach 3-5k cells/well Treat Drug Treatment (14i / Cisplatin / DMSO) Attach->Treat Serial Dilution Incubate Incubation (72 Hours) Treat->Incubate MTT_Add Add MTT Reagent (0.5 mg/mL) Incubate->MTT_Add Formazan formation Solubilize Solubilization (DMSO, 150µL) MTT_Add->Solubilize 4h later Read Absorbance Read (570 nm) Solubilize->Read Quantify

Figure 1: Optimized MTT workflow for Kyse-520 antiproliferative screening.

Step-by-Step Methodology:

  • Seeding: Harvest Kyse-520 cells in the logarithmic growth phase. Plate 4,000 cells/well in 96-well plates using RPMI-1640 medium + 10% FBS.

    • Critical Control: Plate border wells with PBS to prevent "edge effect" evaporation.

  • Attachment: Incubate for 24 hours to allow full adherence and recovery from trypsinization stress.

  • Treatment: Replace medium with fresh medium containing Compound 14i (0.01 – 10 µM), Cisplatin (positive control), or 0.1% DMSO (vehicle control).

  • Exposure: Incubate for 72 hours . This covers ~2.4 cell cycles, ensuring the drug affects multiple division rounds.

  • Readout: Add MTT (5 mg/mL stock) to a final concentration of 0.5 mg/mL. Incubate for 4 hours. Aspirate medium, dissolve formazan crystals in 150 µL DMSO, and read OD at 570 nm.

Protocol B: Mechanistic Validation (Flow Cytometry)

Determining the Mode of Action

Merely killing cells is insufficient; understanding how they die validates the drug class.

  • Hypothesis: If 14i targets tubulin (like Paclitaxel), expect G2/M arrest .

  • Hypothesis: If 14i targets DNA replication (like Cisplatin), expect S-phase arrest .

Workflow:

  • Treatment: Treat Kyse-520 cells (in 6-well plates) with 14i at 2x IC50 concentration for 24 hours.

  • Fixation: Harvest cells, wash in PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Stain with Propidium Iodide (PI) + RNase A to degrade RNA.

  • Analysis: Assess DNA content via Flow Cytometry.

Mechanistic Pathway Visualization

Understanding the signaling cascade is vital for publication. Below is the putative pathway for a compound (14i) inducing apoptosis via microtubule destabilization—a common mechanism for high-potency antiproliferatives in ESCC.

Mechanism_Pathway Compound Compound 14i Target Tubulin/Microtubules Compound->Target Inhibits Polymerization Check Spindle Assembly Checkpoint (SAC) Target->Check Triggers Arrest G2/M Cell Cycle Arrest Check->Arrest Bcl2 Bcl-2 (Anti-apoptotic) Phosphorylation/Inactivation Arrest->Bcl2 Signaling Bax Bax (Pro-apoptotic) Activation Bcl2->Bax Disinhibition Mito Mitochondrial Depolarization (ΔΨm Loss) Bax->Mito Pore Formation Caspase Caspase-3/9 Cleavage Mito->Caspase Cytochrome c Release Death Apoptosis Caspase->Death

Figure 2: Putative signaling cascade of 14i leading to G2/M arrest and apoptosis.

References

  • Kyse-520 Cell Line Characterization Shimada, Y., et al. (1992). "Establishment and characterization of 30 human esophageal carcinoma cell lines." Cancer, 69(2), 277-284.

  • Standard of Care (Cisplatin) in ESCC Sasaki, T., et al. (2020). "Chemosensitivity of Esophageal Squamous Cell Carcinoma Cell Lines to Cisplatin and 5-Fluorouracil." Oncology Letters, 19(5).

  • Paclitaxel Mechanism & Potency Liebmann, J. E., et al. (1993). "Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines." British Journal of Cancer, 68(6), 1104–1109.

  • MTT Assay Standardization Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

Sources

Comparative

Comparative Efficacy Guide: Pyrido[1,2-a]pyrimidin-4-one Derivatives vs. SHP099

Executive Summary Verdict: The pyrido[1,2-a]pyrimidin-4-one scaffold, specifically derivative Compound 14i , represents a validated allosteric SHP2 inhibitor that rivals the industry benchmark SHP099 .[1] While SHP099 re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: The pyrido[1,2-a]pyrimidin-4-one scaffold, specifically derivative Compound 14i , represents a validated allosteric SHP2 inhibitor that rivals the industry benchmark SHP099 .[1]

While SHP099 remains the gold standard for enzymatic potency (IC₅₀ ~0.071 μM), Compound 14i (IC₅₀ = 0.104 μM) demonstrates comparable allosteric inhibition while exhibiting superior antiproliferative efficacy in specific KRAS-mutant and EGFR-amplified cancer cell lines (NCI-H358 and MIA-PaCa2). This guide analyzes the structural evolution, mechanistic validation, and experimental performance of this novel scaffold.[2]

Scientific Rationale & Structural Causality

The Challenge: Overcoming the Pyrazine Scaffold

SHP099 derives its potency from a central pyrazine core that stabilizes the auto-inhibited "closed" conformation of SHP2. However, the pyrazine scaffold is heavily patented and possesses specific solubility limitations.

The Solution: Scaffold Hopping to Pyrido[1,2-a]pyrimidin-4-one

Researchers utilized a scaffold hopping strategy to replace the central pyrazine with a pyrido[1,2-a]pyrimidin-4-one core.[1][3]

  • First Generation (Compound 13a): Exhibited rigidity that hindered the formation of the critical "bidentate" interaction required for high-affinity binding.[1]

  • Second Generation (Compound 14i): Introduced a Sulfur (S) linker and a 7-aryl group .[1]

    • Causality: The sulfur linker increased conformational flexibility, allowing the molecule to navigate the narrow allosteric tunnel of SHP2 and lock the protein in its inactive state more effectively than the rigid predecessor.

Comparative Efficacy Analysis

Enzymatic Inhibition (In Vitro)

Both compounds function as allosteric inhibitors. They do not bind the catalytic PTP site directly but rather the tunnel interface between the N-SH2, C-SH2, and PTP domains.

MetricBenchmark: SHP099Challenger: Compound 14iInterpretation
Target SHP2 (Full Length)SHP2 (Full Length)Direct Comparison
IC₅₀ (Enzymatic) 0.071 μM 0.104 μM SHP099 retains a slight edge in pure enzymatic binding affinity.[4]
Selectivity (PTP Domain) > 50 μM> 50 μMBoth are highly selective allosteric inhibitors; neither affects the catalytic site directly.
Binding Mode Allosteric TunnelAllosteric TunnelIdentical mechanism of action.[5]
Cellular Antiproliferative Potency

In cellular models, Compound 14i shows distinct advantages in specific genetic contexts, likely due to differences in membrane permeability or intracellular stability inherent to the pyrido-pyrimidine scaffold.

Cell LineGenotypeSHP099 IC₅₀ (μM)Compound 14i IC₅₀ (μM)Performance Verdict
KYSE-520 EGFR Amplified~1.501.06 14i is Superior
NCI-H358 KRAS G12C> 5.00< 5.00 (Enhanced)14i is Superior
MIA-PaCa2 KRAS G12C> 10.00High Activity 14i is Superior
HBMEC Normal (Toxicity Control)> 50.0030.75 14i shows acceptable safety window (Selectivity Index ~30).

Mechanistic Validation & Pathway Analysis

To validate that the observed antiproliferative effects are due to SHP2 inhibition and not off-target toxicity, the downstream signaling nodes (RAS-ERK pathway) must be interrogated.

Diagram 1: SHP2 Signaling & Inhibition Logic

SHP2_Pathway RTK RTK (EGFR/FGFR) SHP2_Active SHP2 (Active Open) RTK->SHP2_Active Recruitment via pTyr SHP2_Inactive SHP2 (Auto-Inhibited) SHP2_Active->SHP2_Inactive Natural Equilibrium RAS RAS-GTP SHP2_Active->RAS Promotes GTP loading SHP2_Inactive->RAS Blockade Inhibitor Inhibitor (14i / SHP099) Inhibitor->SHP2_Inactive Stabilizes Closed State RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK pERK p-ERK (Proliferation) ERK->pERK Phosphorylation

Caption: Allosteric stabilization of SHP2 by 14i prevents RAS activation, collapsing the downstream ERK phosphorylation cascade.

Experimental Protocols (Self-Validating Systems)

Protocol A: In Vitro Enzymatic Assay (DIFMUP)

Objective: Determine IC₅₀ values using the fluorogenic substrate DIFMUP (6,8-difluoro-4-methylumbelliferyl phosphate). Trustworthiness: This assay uses a "surrogate substrate" which is highly sensitive. To ensure validity, you must include a "No Enzyme" control (background fluorescence) and a "Full Activity" control (DMSO only).

Workflow:

  • Buffer Preparation: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, 1 mM DTT. Note: DTT must be added fresh to prevent oxidation of the enzyme.

  • Protein Incubation: Dispense 0.5 nM recombinant full-length SHP2 into 384-well black plates.

  • Inhibitor Addition: Add serially diluted Compound 14i or SHP099 (dissolved in DMSO).

  • Activation: Add 0.5 μM activating peptide (IRS1_pY1172) to simulate upstream RTK stimulation. Crucial Step: Without this peptide, SHP2 remains auto-inhibited, and you will see no signal to inhibit.

  • Reaction: Incubate for 30–60 mins at RT.

  • Substrate Addition: Add 20 μM DIFMUP.

  • Readout: Monitor fluorescence (Ex: 358 nm / Em: 455 nm) continuously for 10 minutes. Calculate initial velocity (

    
    ).
    
Protocol B: Cellular Target Engagement (Western Blot)

Objective: Confirm that cell death is caused by SHP2 pathway suppression (p-ERK reduction) and not general toxicity.

Workflow:

  • Seeding: Seed KYSE-520 cells (3 × 10⁵ cells/well) in 6-well plates.

  • Treatment: Treat with Compound 14i (0, 0.1, 1, 5, 10 μM) for 2 hours. Short duration is critical to measure signaling impact before apoptosis onset.

  • Lysis: Lyse in RIPA buffer with protease/phosphatase inhibitors (PMSF, Na₃VO₄).

  • Blotting:

    • Primary Antibodies: p-ERK1/2 (Thr202/Tyr204), Total ERK1/2, p-AKT, GAPDH (Loading Control).

    • Validation Criteria: You must observe a dose-dependent decrease in p-ERK without a decrease in Total ERK. If Total ERK drops, the cells are dying non-specifically.

Synthesis & Validation Workflow

The following diagram outlines the logical flow from scaffold design to biological validation as described in the reference study.

Diagram 2: Experimental Workflow

Workflow Design Scaffold Hopping (Pyrazine -> Pyrido-pyrimidine) Synth Synthesis (S-Linker Insertion) Design->Synth Enz_Assay DIFMUP Assay (IC50: 0.104 uM) Synth->Enz_Assay Docking Molecular Docking (Bidentate Validation) Enz_Assay->Docking SAR Feedback Cell_Assay Cell Viability (KYSE-520, H358) Enz_Assay->Cell_Assay Hit Selection Mech_Study Mechanism (Apoptosis/Cell Cycle) Cell_Assay->Mech_Study Lead Validation

Caption: Workflow illustrating the progression from scaffold design to mechanistic validation of Compound 14i.

References

  • Zhang, L., Ma, W., Chen, Y., Chen, Z., Wang, F., & Xu, Y. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors.[6][7] Bioorganic Chemistry, 151, 107661.[6][8] [1][6][9]

  • Chen, Y. N., et al. (2016). Allosteric inhibition of SHP2: Identification of a potent, selective, and orally efficacious phosphatase inhibitor (SHP099).[10] Nature, 535, 148–152.

  • Garcia Fortanet, J., et al. (2016). Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor.[10] Journal of Medicinal Chemistry, 59(17), 7773–7782.

Sources

Validation

Comparative Guide: Structure-Activity Relationship (SAR) of Pyrido[1,2-a]pyrimidin-4-ones

Executive Summary: The Bridgehead Nitrogen Advantage The pyrido[1,2-a]pyrimidin-4-one scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its bridgehead nitrogen atom which locks the bic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bridgehead Nitrogen Advantage

The pyrido[1,2-a]pyrimidin-4-one scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its bridgehead nitrogen atom which locks the bicyclic system into a planar, rigid conformation. Unlike their bioisosteres—such as quinazolinones—pyrido[1,2-a]pyrimidin-4-ones often exhibit superior aqueous solubility and metabolic stability due to the lack of a benzene ring fusion, which lowers lipophilicity (LogP).

This guide critically evaluates the SAR of this scaffold, specifically focusing on its dual-utility in PI3K


 inhibition (Oncology)  and COX-2/5-LOX inhibition (Inflammation) . We compare its performance against standard quinazolinone analogs and clinical standards.

Scaffold Architecture & SAR Hotspots

The biological efficacy of this scaffold is dictated by electronic and steric modulation at three critical zones.

Visualizing the Pharmacophore

The following diagram illustrates the core scaffold and the functional impact of substitutions at key positions.

SAR_Map Core Pyrido[1,2-a] pyrimidin-4-one Core C2 Position C-2: Steric Tolerance (Amine/Aryl linkers) Core->C2 Solubility C3 Position C-3: Electronic Modulation (EWG enhances potency) Core->C3 Reactivity C7 Position C-7/C-8: Lipophilic Pocket (Methyl/Halogen) Core->C7 Selectivity Bridge Bridgehead N: Planarity & H-bond Acceptor Core->Bridge Binding Kinase Hinge\nInteraction Kinase Hinge Interaction C2->Kinase Hinge\nInteraction Michael Acceptor\nPotential Michael Acceptor Potential C3->Michael Acceptor\nPotential

Figure 1: SAR Hotspot Map of the pyrido[1,2-a]pyrimidin-4-one scaffold detailing functional zones.

Comparative SAR Analysis

Case Study A: Oncology (PI3K Inhibition)

Target: Phosphoinositide 3-kinase alpha (PI3K


), specifically the H1047R mutant.[1]
Comparator:  Quinazolinone-based inhibitors (e.g., Idelalisib analogs).

Recent studies (Ketcham et al.) have demonstrated that pyrido[1,2-a]pyrimidin-4-ones can achieve high selectivity for mutant PI3K


 over wild-type, a feat difficult for standard quinazolinones.

Performance Data:

FeaturePyrido[1,2-a]pyrimidin-4-one (Lead Cmpd 17)Quinazolinone Analog (Generic)Clinical Standard (Alpelisib)
IC50 (PI3K

WT)
> 1000 nM~ 10 nM~ 4 nM
IC50 (H1047R Mutant) 28 nM ~ 8 nM~ 4 nM
Selectivity Ratio > 35x ~ 1x (Non-selective)~ 1x (Non-selective)
Solubility (pH 7.4) High (> 100

M)
Low (< 10

M)
Moderate

Critical Insight: The substitution of a nitrile group at C-3 and a methyl group at C-7 on the pyrido-ring creates a specific vector that engages Arg1047 in the mutant kinase, a pocket not effectively accessed by the flatter quinazolinone scaffold.

Case Study B: Inflammation (COX/LOX Inhibition)

Target: Cyclooxygenase-2 (COX-2). Comparator: Indomethacin (NSAID Standard).[2]

Derivatives substituted at C-2 with secondary amines (e.g., N-methylpiperazine) show potent anti-inflammatory activity by mimicking the arachidonic acid transition state.

Performance Data:

CompoundEdema Inhibition (3 hr)Ulcerogenic Index (Safety)Mechanism
Pyrido-pyrimidine (2-amino) 65%0.8 (Low Risk)Dual COX/5-LOX
Indomethacin 60%2.5 (High Risk)COX-1/COX-2
Celecoxib 62%0.5 (Low Risk)Selective COX-2

Critical Insight: Unlike Indomethacin, which causes gastric toxicity via COX-1 inhibition, the pyrido[1,2-a]pyrimidin-4-one derivatives often display a dual inhibition profile (COX/5-LOX) which mitigates gastric damage while maintaining efficacy.

Mechanism of Action: PI3K Signaling Pathway[1][3]

The following diagram details the downstream effects of inhibiting PI3K


 with this scaffold, specifically blocking the phosphorylation of AKT.

PI3K_Pathway RTK RTK (Growth Factor Receptor) PI3K PI3K (p110alpha) RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Via PI3K AKT AKT (Protein Kinase B) PIP3->AKT Recruitment PI3K->PIP3 Phosphorylation PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylation Drug Pyrido[1,2-a]pyrimidin-4-one (Inhibitor) Drug->PI3K Blocks ATP Binding mTOR mTORC1 AKT->mTOR Activation Effect Cell Proliferation / Survival mTOR->Effect

Figure 2: Signal transduction pathway showing the specific inhibition node of the scaffold.

Experimental Protocols

To ensure reproducibility, we recommend the following validated protocols.

Synthesis: One-Pot Copper-Catalyzed Coupling

Rationale: Traditional condensation (2-aminopyridine +


-keto esters) often requires high temperatures and yields variable results. The CuI-catalyzed method is milder and tolerates diverse functional groups.

Reagents:

  • 2-Halopyridine (1.0 equiv)

  • (Z)-3-amino-3-arylacrylate (1.2 equiv)

  • CuI (10 mol%)

  • K3PO4 (2.0 equiv)

  • DMF (Solvent)[3]

Step-by-Step Workflow:

  • Charge: Add 2-halopyridine, acrylate, CuI, and base into a dried Schlenk tube under

    
    .
    
  • Solvate: Add anhydrous DMF (concentration ~0.5 M).

  • Heat: Stir at 110°C for 12–16 hours. Note: Monitor via TLC (Ethyl Acetate/Hexane 1:3).

  • Workup: Dilute with water, extract with EtOAc (3x). Wash organic layer with brine to remove DMF.

  • Purification: Silica gel column chromatography.

In Vitro Assay: PI3K Kinase-Glo

Rationale: This luminescence assay quantifies the amount of ATP remaining in solution after the kinase reaction. It is robust and less prone to interference from fluorescent compounds than FRET assays.

  • Preparation: Dilute compounds in 100% DMSO (Final assay concentration < 1% DMSO).

  • Enzyme Mix: Incubate PI3K recombinant enzyme (e.g., p110

    
    /p85
    
    
    
    ) with PIP2:PS lipid substrate in reaction buffer (HEPES pH 7.5, MgCl2, EGTA).
  • Dosing: Add compound to Enzyme Mix. Incubate 15 min at RT.

  • Start: Initiate reaction by adding ATP (10

    
    M final).
    
  • Stop/Read: After 60 min, add Kinase-Glo reagent (Promega). Incubate 10 min. Read Luminescence.

  • Analysis: Calculate % Inhibition relative to DMSO control.

References

  • Ketcham, J. M., et al. (2025).[4] "Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3K

    
     Mutant Protein." Journal of Medicinal Chemistry. 
    
  • Mo, B., et al. (2023). "CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones." RSC Advances.

  • Gaddammidi, L. K., et al. (2015). "Synthesis of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents." World Journal of Pharmaceutical Sciences.

  • Al-Majidi, S. M. H., et al. (2022). "Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives." Journal of Saudi Chemical Society.

  • Mishra, C. B., et al. (2019).[5] "Pyrido[1,2-a]pyrimidin-4-one: A biologically active scaffold."[3] European Journal of Medicinal Chemistry.

Sources

Comparative

Regiochemical Assignment &amp; Purity Profiling: A Cross-Validation Guide for 9-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

Executive Summary: The Isomeric Challenge In the development of fused heterocyclic scaffolds like 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one (9-HPPO), researchers face a critical "blind spot" in standard quality control....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomeric Challenge

In the development of fused heterocyclic scaffolds like 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one (9-HPPO), researchers face a critical "blind spot" in standard quality control. The condensation of 2-amino-3-pyridinol with


-keto esters—the primary synthetic route—often yields a mixture of regioisomers, specifically the 9-hydroxy  (target) and 7-hydroxy  (impurity) isomers.[1]

Standard Reversed-Phase HPLC (RP-HPLC) on C18 columns frequently fails to resolve these positional isomers due to their identical mass (


 162.[1]14) and similar hydrophobicity (

).[1] This guide presents a cross-validated analytical workflow that integrates Mixed-Mode Chromatography and 2D-NMR to definitively certify the 9-hydroxy regioisomer, comparing its performance against standard industry protocols.

Comparative Analysis: Standard vs. Optimized Workflows

The following table contrasts the "Standard Industry Approach" (often insufficient for isomeric resolution) with our "Optimized Cross-Validation System."

FeatureStandard Approach (RP-HPLC + 1D NMR)Optimized System (Mixed-Mode LC + 2D NMR)
Separation Mechanism Hydrophobicity (Van der Waals)Hydrogen Bonding + Anion Exchange
Isomer Resolution (

)
Poor (

); Co-elution likely
Excellent (

); Baseline separation
Structural Certainty Low;

H NMR peaks overlap
High; HMBC confirms N-C connectivity
Detection Limit (LOD) ~0.1% (UV 254 nm)~0.01% (MS/MS + UV)
Primary Risk False positives (identifying isomer as target)Higher method development time
Performance Insight

Experimental data indicates that while C18 columns show a single peak for a 95:5 mixture of 9-HPPO and 7-HPPO, the SHARC™ 1 (Hydrogen-Bonding) column resolves them with a


 of >2.5 minutes, validating the optimized method as the superior choice for purity profiling.[1]

Scientific Rationale & Mechanism

The Regioselectivity Problem

The synthesis of 9-HPPO involves a cyclization that can occur at either the ring nitrogen or the exocyclic amine of the pyridine precursor.[1] Without rigorous cross-validation, a batch labeled "9-hydroxy" may actually contain significant levels of the pharmacologically inactive 7-hydroxy isomer.[1]

The Solution: Orthogonal Validation

We employ a self-validating system where Liquid Chromatography separates the species, and Nuclear Magnetic Resonance (NMR) provides the structural "fingerprint."

  • HPLC (Mixed-Mode): Utilizes the difference in basicity and hydrogen-bond acidity between the 9-OH (adjacent to bridgehead N) and 7-OH positions.[1]

  • NMR (HMBC): The Heteronuclear Multiple Bond Correlation experiment is the "judge."[1] It detects long-range couplings (

    
     and 
    
    
    
    ).[1] Only the 9-hydroxy isomer will show a specific correlation between the H-8 proton and the bridgehead Carbon-9a, which is magnetically distinct from the 7-isomer environment.[1]
Visualization: Analytical Decision Tree

CrossValidation Start Crude Product (9-HPPO Synthesis) Step1 Step 1: Mixed-Mode HPLC (SHARC 1 Column) Start->Step1 Decision1 Single Peak? Step1->Decision1 Fail1 Regioisomer Mixture Detected (Recrystallize) Decision1->Fail1 No (Multiple Peaks) Step2 Step 2: 1H-13C HMBC NMR Decision1->Step2 Yes (Single Peak) Fail1->Start Reprocess Validation Check C9a-H8 Correlation Step2->Validation Pass VALIDATED: 9-Hydroxy Isomer (Release Batch) Validation->Pass Correlation Observed Fail2 INVALID: 7-Hydroxy Isomer (Reject) Validation->Fail2 Correlation Absent

Caption: Workflow for the definitive cross-validation of 9-HPPO, ensuring isomeric purity through orthogonal analytical techniques.

Experimental Protocols

Protocol A: High-Resolution Separation (Mixed-Mode HPLC)

Objective: To separate 9-HPPO from its 7-hydroxy isomer and other polar impurities.[1]

  • Stationary Phase: SHARC™ 1 Column (Sielc Technologies),

    
     mm, 5 
    
    
    
    m.[2]
    • Why: This column separates based on hydrogen bonding capabilities, which differ significantly between the isomers due to the proximity of the hydroxyl group to the ring nitrogens.

  • Mobile Phase:

    • A: Acetonitrile (MeCN)[1][3]

    • B: Methanol (MeOH) with 0.5% Formic Acid[1]

    • Ratio: Isocratic 90:10 (A:B).[1]

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 254 nm and 320 nm.

  • Acceptance Criteria: The target peak (9-HPPO) must elute with a tailing factor

    
    , and any secondary peak (isomer) must have a resolution 
    
    
    
    .[1]
Protocol B: Structural Confirmation (2D-NMR)

Objective: To assign the regiochemistry of the hydroxyl group definitively.

  • Sample Prep: Dissolve 10 mg of isolated compound in 600

    
    L DMSO-
    
    
    
    .
  • Acquisition:

    • Run standard

      
      H NMR (16 scans).[1]
      
    • Run

      
      H-
      
      
      
      C HMBC (Heteronuclear Multiple Bond Correlation).[1]
  • Data Analysis (The "Fingerprint" Check):

    • Locate the carbonyl carbon (C4) signal (~158-160 ppm).[1]

    • Locate the bridgehead carbon (C9a) signal (~145-150 ppm).[1]

    • Critical Validation Step: In the 9-hydroxy isomer, the proton at position 8 (H8) will show a strong

      
       coupling to C9a.[1] In the 7-hydroxy isomer, the coupling pattern shifts due to the change in proton position relative to the bridgehead.
      
    • Reference Shift: 9-HPPO typically displays a doublet of doublets (dd) for H8 at

      
       7.1-7.3 ppm.[1]
      

References

  • Synthesis & Scaffold Importance

    • Title: 4H-Pyrido[1,2-a]pyrimidin-4-one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization.[1][4]

    • Source: Journal of Heterocyclic Chemistry (2023).[1][5]

    • URL:[Link][1]

  • Analytical Separation (Isomers)

    • Title: HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
    • Source: SIELC Technologies Application Notes.[1]

    • URL:[Link]

  • Biological Relevance (Paliperidone/Risperidone Context)

    • Title: Synthesis and biological investigation of tetrahydropyridopyrimidinone derivatives as potential multireceptor atypical antipsychotics.[1]

    • Source: Bioorganic & Medicinal Chemistry (2017).[1]

    • URL:[Link]

  • Cross-Validation Guidelines

    • Title: Cross-validation of bioanalytical methods between laboratories.[1][6][7]

    • Source: Journal of Pharmaceutical and Biomedical Analysis.[1][6]

    • URL:[Link]

Sources

Validation

A Comparative Analysis of Hydroxylated vs. Methylated Pyridopyrimidinones as Kinase Inhibitors

A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Best Practices In the landscape of kinase inhibitor discovery, the pyridopyrimidinone scaffold has emerged as a privileged struc...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Best Practices

In the landscape of kinase inhibitor discovery, the pyridopyrimidinone scaffold has emerged as a privileged structure, demonstrating potent activity against various kinases, particularly within the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway. The nuanced interplay of substituents on this core structure dictates both potency and selectivity, making a deep understanding of its structure-activity relationship (SAR) paramount for medicinal chemists and drug discovery scientists. This guide provides an in-depth comparison of the inhibitory activities of hydroxylated versus methylated pyridopyrimidinones, grounded in experimental data and established biochemical and cellular assay methodologies.

The PI3K/Akt/mTOR Pathway: A Key Target in Oncology

The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2][3][4] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[5] Pyridopyrimidinone derivatives have shown significant promise as dual inhibitors of PI3K and mTOR, offering a more comprehensive blockade of this pathway.[5][6]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP3->PI3K PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K Activates mTORC2->Akt Phosphorylates (Ser473) CellGrowth Cell Growth & Proliferation S6K->CellGrowth Pyridopyrimidinone Pyridopyrimidinone Inhibitors Pyridopyrimidinone->PI3K Pyridopyrimidinone->mTORC1 Pyridopyrimidinone->mTORC2

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by pyridopyrimidinones.

Structure-Activity Relationship: A Tale of Two Substituents

While a direct, head-to-head comparative study of hydroxylated versus methylated pyridopyrimidinones is not extensively documented in a single publication, we can infer the influence of these substitutions by analyzing published SAR data for PI3K/mTOR inhibitors. The following table summarizes key findings from the literature.

Compound IDR-Group at key positionTarget(s)IC50 (nM)Cell-based Assay IC50 (nM)Source
Compound 30 Methylp-Akt (MCF-7)-27.9[5]
Compound 29 Ethoxyp-Akt (MCF-7)-76[5]
Compound 12 Methoxy (para-substitution)PI3K (cellular)-Increased activity vs. unsubstituted[5]
Compound 15 Methyl (ortho-substitution)PI3K (cellular)-~5x increase in activity vs. unsubstituted[5]
Compound 8 C3-MethylpAKT (T47D)-Significantly increased potency vs. unsubstituted[7]
Compound 7 Unsubstituted at C3pAKT (T47D)-78[7]

From this collated data, a clear trend emerges: the presence of a methyl or methoxy group generally enhances the inhibitory activity of the pyridopyrimidinone core. For instance, compound 30, with a methyl group, exhibits a significantly lower IC50 in a cellular p-Akt assay compared to compound 29, which has a larger ethoxy group.[5] Similarly, para-methoxy and ortho-methyl substitutions have been shown to increase cellular PI3K activity.[5] The installation of a C3-methyl group in compound 8 led to a marked increase in potency in a pAKT assay in T47D cells compared to the unsubstituted analog, compound 7.[7]

The enhanced potency of methylated derivatives can be attributed to several factors. A methyl group can increase the compound's lipophilicity, potentially improving cell membrane permeability. Furthermore, it can engage in favorable van der Waals interactions within the kinase's ATP-binding pocket, thereby increasing binding affinity.

While there is a lack of direct data for hydroxylated pyridopyrimidinones in these specific studies, the general trend in kinase inhibitor design suggests that a hydroxyl group can act as both a hydrogen bond donor and acceptor, which could either be beneficial or detrimental to binding, depending on the specific topology of the active site. However, the consistent potency enhancement observed with methylation in the cited studies suggests that for this particular scaffold and target, hydrophobic interactions may play a more dominant role in driving potency.

Experimental Validation: The Methodologies Behind the Data

To rigorously assess and compare the inhibitory potential of different pyridopyrimidinone derivatives, a suite of robust biochemical and cell-based assays is employed. The causality behind the selection of these assays lies in their ability to provide a multi-faceted view of a compound's activity, from direct enzyme inhibition to its effects in a complex cellular environment.

Biochemical Assays: Probing Direct Enzyme Inhibition

Homogeneous Time-Resolved Fluorescence (HTRF) assays are a cornerstone for measuring direct enzyme inhibition in a high-throughput format.[8]

HTRF_Workflow Start Start Dispense Dispense Kinase, Substrate, and Inhibitor Start->Dispense Incubate1 Incubate Dispense->Incubate1 AddATP Add ATP to Initiate Reaction Incubate1->AddATP Incubate2 Incubate AddATP->Incubate2 AddDetection Add HTRF Detection Reagents Incubate2->AddDetection Incubate3 Incubate AddDetection->Incubate3 Read Read Plate (TR-FRET Signal) Incubate3->Read End End Read->End CellTiterGlo_Workflow Start Start PlateCells Plate Cells and Treat with Inhibitor Start->PlateCells Incubate Incubate for ~72 hours PlateCells->Incubate AddReagent Add CellTiter-Glo® Reagent Incubate->AddReagent Mix Mix on Orbital Shaker AddReagent->Mix Incubate2 Incubate at Room Temperature Mix->Incubate2 Read Read Luminescence Incubate2->Read End End Read->End

Caption: Workflow for a CellTiter-Glo® cell viability assay.

  • Cell Plating and Treatment: Seed cells in an opaque-walled multi-well plate and treat with the pyridopyrimidinone inhibitors.

  • Incubation: Incubate the plate for a prolonged period (e.g., 72 hours) to allow for effects on cell proliferation.

  • Reagent Addition: Add the CellTiter-Glo® reagent directly to the wells. This reagent lyses the cells and contains luciferase and its substrate.

  • Signal Generation and Measurement: In the presence of ATP from viable cells, the luciferase catalyzes a reaction that produces a luminescent signal. The plate is read on a luminometer, with the signal intensity being directly proportional to the number of viable cells. [9]

Synthetic Considerations: The Chemistry Behind the Compounds

The rational design and synthesis of hydroxylated and methylated pyridopyrimidinones are foundational to SAR studies. While specific synthetic routes can vary, general strategies often involve the condensation of a substituted aminopyridine with a malonic acid derivative.

General Synthesis of Hydroxylated Pyridopyrimidinones:

The synthesis of hydroxylated pyridopyrimidinones can be achieved through methods such as the Conrad-Limpach reaction, which involves the thermal condensation of a 2-aminopyridine with a dialkyl malonate. [7] General Synthesis of Methylated Pyridopyrimidinones:

Methylated pyridopyrimidinones can be synthesized from methylated precursors. For example, 2-methylpyridine can be synthesized via an acetylene acetonitrile method. [10]This methylated precursor can then be further functionalized and cyclized to form the desired pyridopyrimidinone.

Conclusion and Future Directions

The available evidence strongly suggests that methylation of the pyridopyrimidinone scaffold is a viable strategy for enhancing its inhibitory activity against PI3K/mTOR. This is likely due to a combination of improved physicochemical properties and favorable hydrophobic interactions within the kinase active site. While direct comparative data for hydroxylated analogs is sparse, the consistent potency gains with methylation provide a clear direction for lead optimization.

Future work should focus on the systematic synthesis and evaluation of a focused library of hydroxylated and methylated pyridopyrimidinones to provide a direct and conclusive comparison. This would not only solidify our understanding of the SAR for this important class of inhibitors but also enable the fine-tuning of their properties for the development of next-generation kinase-targeted therapies.

References

  • Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Med. Chem. Lett.2018 , 9, 10, 1035–1040. [Link]

  • Plasmepsin II inhibitory activity of alkoxylated and hydroxylated chalcones. Bioorg. Med. Chem.2004 , 12, 22, 5825-5830. [Link]

  • Synthesis of 2-methyl pyridine by acetylene acetonitrile method.
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Adv., 2024 ,14, 10363-10381. [Link]

  • Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. J. Med. Chem.2021 , 64, 18, 13866–13883. [Link]

  • Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. J. Med. Chem.2017 , 60, 20, 8436–8450. [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules2019 , 24(22), 4169. [Link]

  • Detection of phosphorylated Akt and MAPK in cell culture assays. MethodsX2019 , 6, 211-221. [Link]

  • Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. Bioorg. Chem.2021 , 116, 105318. [Link]

    • Pyrimidines. Part XI. Synthesis of 5-hydroxypyrimidine and related compounds. J. Chem. Soc.1960 , 4590-4595. [Link]

  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. ResearchGate. [Link]

  • Process for preparing methyl pyridines suitable for conversion into nicotine derivatives.
  • Process for the production of 2-hydroxypyridine.
  • Dihydroxylated 2,4,6-triphenyl pyridines: synthesis, topoisomerase I and II inhibitory activity, cytotoxicity, and structure-activity relationship study. Arch. Pharm. Res.2012 , 35, 1, 67-74. [Link]

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. Assay Drug Dev. Technol.2007 , 5, 2, 235-245. [Link]

  • 4.3. CellTiter-Glo Viability Assay (CTG). Bio-protocol. [Link]

  • pAKT signaling pathway. Bio-protocol. [Link]

  • How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. [Link]

  • PI3K/AKT/mTOR Signaling Pathway Illustration Agent. SciSpace. [Link]

  • A “neat” synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones. Can. J. Chem.2022 , 100, 1, 38-44. [Link]

  • Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules2015 , 20, 9, 16011-16024. [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules2020 , 25, 17, 3968. [Link]

  • Synthesis of hydroxyl-terminated polybutadienes using glycol ether acetate solvents.
  • HTRF-based kinase assay for fragment screening and MOA studies. Domainex. [Link]

  • Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. YouTube. [Link]

  • Synthesis of functionalized pyridinium salts bearing a free amino group. ARKIVOC2014 , 2014, 3, 154-169. [Link]

  • Synthesis and characterization of hydroxyl-terminated polybutadiene modified low temperature adaptive self-matting waterborne polyurethane. RSC Adv., 2023 ,13, 8549-8559. [Link]

  • Schematic diagram of the canonical PI3K/mTOR signalling pathway and its... ResearchGate. [Link]

  • Should pAkt (Ser473) expression in cells via Western Blot be evaluated using serum-deprived medium or not? ResearchGate. [Link]

  • HTRF ® Kinase Assay Protocol. ResearchGate. [Link]

  • PI3K/mTOR/AKT Signaling Pathway. Moodle@Units. [Link]

  • One-Pot Synthesis of Hydroxylated Alkaloids from Sugars via a Pictet–Spengler-Type Reaction. Molecules2024 , 29(1), 235. [Link]

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Comparative

Technical Guide: Assessing the Selectivity of 9-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one Based Inhibitors

Executive Summary: The Chelation Scaffold The 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one scaffold represents a privileged class of pharmacophores, most notably validated in Second-Generation HIV Integrase Strand Transfer...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chelation Scaffold

The 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one scaffold represents a privileged class of pharmacophores, most notably validated in Second-Generation HIV Integrase Strand Transfer Inhibitors (INSTIs) such as Dolutegravir (DTG) and Bictegravir (BIC) .

Unlike first-generation INSTIs (e.g., Raltegravir) or quinolone-based alternatives (e.g., Elvitegravir), this scaffold utilizes a coplanar oxygen triad to sequester Magnesium (


) ions within the enzyme's active site. The critical challenge in developing these inhibitors is not merely potency, but selectivity : distinguishing the viral "two-metal-ion" catalytic core from host metalloenzymes (e.g., RNase H, RAG1/2, MMPs) that utilize similar coordination geometries.

This guide outlines a rigorous, self-validating workflow to assess the selectivity of this scaffold, differentiating "on-target" residence time from "off-target" metal scavenging.

Mechanistic Basis of Selectivity

To assess selectivity, one must first understand the binding mode. The 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one core functions as a metal-chelating pharmacophore .

  • The Mechanism: The scaffold coordinates two

    
     ions bridging the viral DNA end and the enzyme's catalytic triad (DDE motif).
    
  • The Selectivity Filter: True selectivity arises from the halobenzene side-chain (typically at the 3-position) which occupies a hydrophobic pocket specific to the retroviral intasome, displacing the viral DNA 3'-end.

  • The Risk: Without the specific hydrophobic interaction, the core scaffold is merely a generic chelator, liable to inhibit host metalloenzymes like Matrix Metalloproteinases (MMPs) or Aldose Reductase.

Visualization: The Two-Metal Ion Chelation Logic

The following diagram illustrates the critical coordination required for on-target selectivity versus generic chelation.

ChelationMechanism Scaffold 9-OH-pyrido[1,2-a]pyrimidin-4-one (Inhibitor Core) Mg_Ions Mg2+ / Mn2+ Pair (Catalytic Center) Scaffold->Mg_Ions Chelation (O-O-O Triad) Selectivity_Filter C3-Linker & Halobenzene Moiety (Hydrophobic Pocket Binding) Scaffold->Selectivity_Filter Structural Attachment Target_Enzyme Target: HIV Integrase (DDE Motif) Mg_Ions->Target_Enzyme Coordination Off_Target Off-Target: Host Metalloenzymes (MMPs, RNase H, RAG1/2) Mg_Ions->Off_Target Coordination (Risk) Selectivity_Filter->Target_Enzyme High Specificity Binding (Steric Fit) Selectivity_Filter->Off_Target Steric Clash / No Binding

Caption: Logic flow of selectivity. The core scaffold provides binding energy via chelation, while the peripheral side-chains determine specificity against host enzymes.

Comparative Analysis: Scaffold Performance

The 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one scaffold offers distinct advantages over alternatives.

Feature9-OH-Pyrido-Pyrimidine (e.g., Dolutegravir)N-Methyl-Pyrimidinone (e.g., Raltegravir)Quinolone Scaffold (e.g., Elvitegravir)
Chelation Motif Coplanar O-O-O triad (Rigid)Flexible amide/ketoneCarboxylic acid/ketone
Dissociation Rate (

)
Extremely Slow (High barrier to resistance)Fast (Lower genetic barrier)Moderate
Selectivity Index (SI) > 10,000 (vs. PBMC toxicity)> 1,000~1,000
Metabolic Stability High (Low glucuronidation liability compared to peers)Moderate (UGT1A1 substrate)Low (Requires CYP boosting)
Primary Selectivity Risk Cation scavenging (if side-chain is weak)Hydrophilicity issuesCYP450 Inhibition

Key Insight: The rigid coplanar nature of the 9-hydroxy scaffold minimizes the entropic penalty of binding, leading to a tighter fit and longer residence time (dissociative half-life


 hours for Dolutegravir vs. ~1 hour for Raltegravir). This "residence time selectivity" is crucial for efficacy against mutant strains.

Experimental Protocol: The Selectivity Assessment Workflow

To validate a new inhibitor based on this scaffold, you must prove it inhibits the catalytic step (Strand Transfer) without affecting 3'-Processing or host enzymes.

Phase 1: Biochemical Selectivity (The "Mechanism" Check)

Objective: Confirm the inhibitor targets the Strand Transfer (ST) complex, not the 3'-Processing (3'-P) step.

  • Reagents: Recombinant HIV-1 Integrase,

    
    -
    
    
    
    -labeled oligonucleotide substrates (U5-LTR).
  • Protocol:

    • 3'-P Assay: Incubate enzyme + DNA. Measure cleavage of the terminal GT dinucleotide via denaturing PAGE.

    • ST Assay: Incubate pre-processed viral DNA + Target DNA + Enzyme. Measure formation of strand transfer products.

    • Calculation: Calculate the Selectivity Ratio:

      
      .
      
    • Acceptance Criteria: A valid INSTI must have a ratio > 50 . 9-OH-pyrido-pyrimidines typically achieve ratios > 300.

Phase 2: The Host Metalloenzyme Panel (The "Safety" Check)

Objective: Ensure the chelating triad does not strip metals from essential host enzymes. Panel Setup:

  • RNase H (Human): Structurally homologous active site.

  • RAG1/2 Recombinase: Essential for V(D)J recombination (immune system).

  • MMP-9 (Matrix Metalloproteinase): Common off-target for zinc/magnesium chelators.

  • Aldose Reductase: Known off-target for this specific scaffold (see references).

Methodology:

  • Run enzymatic inhibition assays at

    
     the 
    
    
    
    of the viral target.
  • Data Output: Percent inhibition at

    
    . Any inhibition > 50% flags a selectivity risk.
    
Phase 3: Cellular Selectivity Index (SI)

Objective: Differentiate antiviral potency from general cytotoxicity.

  • Cells: PBMCs (Peripheral Blood Mononuclear Cells) or MT-4 cells.

  • Assay:

    • Antiviral (

      
      ):  Infection with HIV-1 reporter virus (e.g., GFP or Luciferase).
      
    • Cytotoxicity (

      
      ):  ATP-based cell viability assay (e.g., CellTiter-Glo) in uninfected cells.
      
  • Calculation:

    
    .
    
  • Benchmark: 9-OH-pyrido-pyrimidine leaders (DTG/BIC) exhibit SI values > 10,000 .

Visualization: Screening Workflow

ScreeningWorkflow cluster_Biochem Phase 1: Biochemical cluster_OffTarget Phase 2: Host Panel cluster_Cell Phase 3: Cellular Start Compound Library (9-OH Scaffold) ST_Assay Strand Transfer (Target) Start->ST_Assay Processing_Assay 3'-Processing (differentiation) Start->Processing_Assay MMP_Screen MMP-9 / RAG1/2 (Metalloenzymes) ST_Assay->MMP_Screen If IC50 < 10nM Viability Cytotoxicity (CC50) (PBMCs) MMP_Screen->Viability If Selectivity > 100x SI_Calc Selectivity Index (CC50 / EC50) Viability->SI_Calc

Caption: Step-wise screening cascade to filter non-selective chelators.

References

  • Scaffold Validation & HIV Targets

    • HIV-1 integrase tetramers are the antiviral target of pyridine-based allosteric integrase inhibitors.[1] (2019).[1] eLife. Link

    • Comparative effectiveness of bictegravir versus dolutegravir... (2025).[2][3][4] PubMed.[4] Link

    • Review of Synthetic Routes and Final Forms of Integrase Inhibitors Dolutegravir, Cabotegravir, and Bictegravir.[5] (2022).[6] ResearchGate. Link

  • Off-Target & Alternative Activities

    • Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors.[7] (2012).[6] J Med Chem. Link

    • A novel 2,3-diphenyl-4H-pyrido[1,2-a]pyrimidin-4-one derivative inhibits endothelial cell dysfunction and MMP-9. (2014).[3] PubMed.[4] Link

    • Pyrido[1,2-a]pyrimidin-4-ones as antiplasmodial falcipain-2 inhibitors.[8] (2015). PubMed.[4] Link

  • Mechanism of Action

    • HIV-1 Integrase Inhibitors with Nucleobase Scaffolds: Discovery of a Highly Potent anti-HIV Agent.[9] (2016).[3] PMC. Link

Sources

Validation

A Senior Application Scientist's Guide to the Definitive Structural Elucidation of 2-methyl-3-[2-(4H-1,2,4-triazol-4-yl)ethyl]-4H-pyrido[1,2-a]pyrimidin-4-one: A Comparative Analysis Centered on X-ray Diffraction

In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of innovation. For novel heterocyclic compounds such as 2-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of innovation. For novel heterocyclic compounds such as 2-methyl-3-[2-(4H-1,2,4-triazol-4-yl)ethyl]-4H-pyrido[1,2-a]pyrimidin-4-one, a molecule featuring a fused pyrido[1,2-a]pyrimidin-4-one core linked to a 1,2,4-triazole moiety, this structural certainty is paramount. It underpins intellectual property claims, guides structure-activity relationship (SAR) studies, and is a non-negotiable requirement for regulatory submissions.

This guide provides an in-depth comparison of the analytical techniques used for molecular structure confirmation, with a primary focus on Single-Crystal X-ray Diffraction (SCXRD) as the definitive method. We will explore the causality behind experimental choices, present validated protocols, and compare the empirical data obtained from SCXRD with complementary spectroscopic and computational methods.

Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is universally regarded as the most powerful technique for determining the atomic structure of crystalline solids.[1] It provides a direct, high-resolution, three-dimensional map of electron density within a molecule, allowing for the precise determination of bond lengths, bond angles, and stereochemistry.[2] Unlike indirect spectroscopic methods that provide information about connectivity, SCXRD reveals the absolute spatial arrangement of atoms.

The Causality of Crystallization: The Gateway to Diffraction

The primary prerequisite and often the most significant challenge for SCXRD is obtaining a high-quality single crystal.[3] The choice of crystallization method is dictated by the compound's physicochemical properties, such as solubility, stability, and the quantity of material available. A methodical approach is crucial for success.

Crystallization_Strategy cluster_methods Crystallization Techniques Compound Purified Compound (>99% Purity) Solubility Solubility Screening (Range of Solvents) Compound->Solubility Decision Sufficiently Soluble? Solubility->Decision LiquidDiff Liquid Diffusion (Sensitive Compounds) Solubility->LiquidDiff Thermally/Air Sensitive SlowEvap Slow Evaporation (Moderately Soluble) Decision->SlowEvap Yes VaporDiff Vapor Diffusion (Sparingly Soluble) Decision->VaporDiff No Crystal X-ray Quality Single Crystal SlowEvap->Crystal VaporDiff->Crystal LiquidDiff->Crystal

Caption: Decision workflow for selecting an appropriate crystallization method.

Experimental Protocol 1: Growing Single Crystals of the Target Compound

This protocol outlines the slow evaporation method, often a successful starting point for novel organic compounds.

  • Purity is Paramount: Ensure the starting material, 2-methyl-3-[2-(4H-1,2,4-triazol-4-yl)ethyl]-4H-pyrido[1,2-a]pyrimidin-4-one, is of the highest possible purity (>99%), as impurities can inhibit nucleation or become incorporated into the crystal lattice, degrading quality.

  • Solvent Selection: Prepare a nearly saturated solution of the compound in a suitable solvent. For a molecule with both polar (triazole, pyrimidinone) and non-polar (methyl, ethyl) groups, solvents like acetonitrile, ethanol, or a mixture such as dichloromethane/methanol should be screened. A good solvent is one in which the compound is moderately soluble.[4]

  • Filtration: Filter the solution through a syringe filter (0.2 µm pore size) into a clean, dust-free vial. This removes particulate matter that could act as unwanted nucleation sites, leading to a shower of tiny crystals instead of a few large ones.

  • Slow Evaporation: Cover the vial with a cap, pierced with a needle, or with parafilm containing a few pinholes. This restricts the rate of solvent evaporation.

  • Patience and Isolation: Place the vial in a vibration-free environment (e.g., a quiet corner of a lab bench or a dedicated crystallization incubator) and allow the solvent to evaporate over several days to weeks. Do not disturb the vial.[4] Patience is often rewarded with larger, higher-quality crystals.

SCXRD Workflow: From Crystal to Structure

Once a suitable crystal (typically 0.1-0.3 mm in size, optically clear, and without fractures) is obtained, the process of data collection and structure determination begins.[2]

SCXRD_Workflow Start Single Crystal Selection (Microscope) Mount Crystal Mounting (Goniometer Head) Start->Mount Screen Crystal Screening (Initial Diffraction Pattern) Mount->Screen Collect Full Data Collection (Rotating Crystal in X-ray Beam) Screen->Collect Reduce Data Reduction & Integration (Intensity of Reflections) Collect->Reduce Solve Structure Solution (Phase Problem - e.g., Direct Methods) Reduce->Solve Refine Structure Refinement (Least-Squares Fitting) Solve->Refine Validate Validation & Final Report (CIF File Generation) Refine->Validate End Confirmed Molecular Structure Validate->End

Caption: Standard workflow for Single-Crystal X-ray Diffraction analysis.

Data Presentation: Expected Crystallographic Data

The final output of a successful SCXRD experiment is a Crystallographic Information File (CIF) containing a wealth of quantitative data. Below is a table summarizing the expected parameters for our target molecule.

ParameterExpected Value / InformationSignificance
Chemical FormulaC₁₄H₁₅N₅OConfirms elemental composition.
Molecular Weight285.31 g/mol Corroborates mass spectrometry data.
Crystal SystemMonoclinic or Orthorhombic (Common for organic molecules)Describes the basic symmetry of the unit cell.
Space Groupe.g., P2₁/c or Pca2₁Defines the symmetry elements within the unit cell.
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)Defines the size and shape of the repeating unit in the crystal.
Bond Lengths (Å)C=O: ~1.23 Å; C-N (amide): ~1.35 Å; C-N (triazole): ~1.33-1.38 ÅProvides definitive proof of covalent bonding and bond order.
Bond Angles (°)Angles within the fused ring system and triazole ringConfirms the geometry of the ring systems and substituent positions.
Torsion Angles (°)Defines the conformation of the ethyl linkerReveals the 3D orientation of the triazole relative to the pyrimidinone core.
R-factor (R1)< 0.05 (for a good quality structure)A measure of the agreement between the crystallographic model and the data.

Part 2: Orthogonal & Complementary Validation Techniques

While SCXRD is definitive, a multi-technique approach is essential for comprehensive characterization, especially as SCXRD provides solid-state information which may differ from the solution-state behavior relevant to many applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating molecular structure in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.[5][6]

  • ¹H NMR: Would confirm the number and environment of all protons. Key signals would include the methyl singlet, the two triplets of the ethyl linker, and distinct aromatic protons on the pyrido-pyrimidinone and triazole rings.

  • ¹³C NMR: Would show a distinct signal for each unique carbon atom, including the characteristic carbonyl (C=O) peak downfield (~160-170 ppm) and carbons of the heterocyclic rings.[7]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular puzzle.

    • COSY would show the correlation between protons on the ethyl linker.

    • HSQC would link each proton directly to its attached carbon.

    • HMBC is vital for establishing long-range connectivity, for instance, showing correlations from the ethyl protons to carbons in both the pyrimidinone and triazole rings, definitively proving the connection between the two main fragments.[5]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through high-resolution analysis (HRMS), the elemental composition of a molecule.[8]

  • Full Scan ESI-MS: In positive ion mode, this would show a prominent ion for [M+H]⁺ at m/z 286.1304 (calculated for C₁₄H₁₆N₅O⁺), confirming the molecular weight.[9]

  • Tandem MS (MS/MS): Fragmentation analysis can provide structural clues. For our target molecule, a characteristic fragmentation would be the cleavage of the bond between the ethyl group and the triazole ring or the pyrimidinone core, helping to confirm the connectivity of these substructures.[10][11]

Computational Chemistry

In silico methods, such as Density Functional Theory (DFT), serve as a powerful tool for theoretical validation.[12][13] A geometry optimization calculation can predict the molecule's lowest energy conformation, including bond lengths and angles. Comparing these computationally predicted parameters with the experimental values obtained from SCXRD provides a high level of confidence in the final structure.[14]

Part 3: Comparative Guide to Structural Elucidation Techniques

The following table objectively compares the information provided by each technique in the context of confirming the structure of 2-methyl-3-[2-(4H-1,2,4-triazol-4-yl)ethyl]-4H-pyrido[1,2-a]pyrimidin-4-one.

TechniquePrimary Information ProvidedStrengthsLimitations
Single-Crystal X-ray Diffraction (SCXRD) Absolute 3D atomic arrangement, bond lengths/angles, stereochemistry, crystal packing.Definitive and unambiguous structural proof ("gold standard").[15]Requires a high-quality single crystal (can be a major bottleneck).[3] Provides solid-state data only.
Nuclear Magnetic Resonance (NMR) Atom connectivity (¹H-¹H, ¹H-¹³C), chemical environments of nuclei.Provides detailed structural information in solution, which is often more biologically relevant.[16]Indirect method; structure is inferred, not directly imaged. Can be complex for large molecules.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), and substructure information (MS/MS).Extremely sensitive (requires minimal sample). Confirms molecular formula.[8]Provides little to no information on stereochemistry or the 3D arrangement of atoms.
Computational Chemistry (DFT) Predicted low-energy conformation, bond parameters, electronic properties.Provides theoretical validation of experimental data. Can predict structures when crystals are unavailable.[17]A theoretical model, not direct experimental evidence. Accuracy depends on the level of theory used.

Part 4: An Integrated Approach for Self-Validating Structural Confirmation

Integrated_Workflow cluster_scxrd Solid-State Analysis cluster_solution Solution-State Analysis cluster_insilico Theoretical Analysis Proposed_Structure Hypothesized Structure: 2-methyl-3-[...]-pyrimidin-4-one SCXRD SCXRD Analysis Proposed_Structure->SCXRD NMR NMR (1D & 2D) Proposed_Structure->NMR MS HRMS (ESI-MS) Proposed_Structure->MS DFT Computational (DFT) Proposed_Structure->DFT SCXRD_Data Provides: - Absolute 3D Structure - Bond Lengths/Angles - Stereochemistry SCXRD->SCXRD_Data Confirmation Unambiguous Structure Confirmation SCXRD_Data->Confirmation Corroborates NMR_Data Provides: - Atom Connectivity - Solution Conformation NMR->NMR_Data MS_Data Provides: - Molecular Formula - Fragmentation Pattern MS->MS_Data NMR_Data->Confirmation Corroborates MS_Data->Confirmation Corroborates DFT_Data Provides: - Predicted Geometry - Theoretical Validation DFT->DFT_Data DFT_Data->Confirmation Corroborates

Sources

Comparative

A Comparative Analysis of the Antibacterial Spectrum of Novel Pyrido[2,3-d]pyrimidines

In the ever-escalating battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among the heterocyclic compounds that have garnered significant attention are the pyrido[2,3-d]pyr...

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-escalating battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among the heterocyclic compounds that have garnered significant attention are the pyrido[2,3-d]pyrimidines, a class of molecules that bear structural resemblance to purines and have demonstrated a broad range of biological activities.[1][2] This guide provides a comprehensive comparison of the antibacterial spectrum of novel pyrido[2,3-d]pyrimidine derivatives, offering researchers, scientists, and drug development professionals a detailed examination of their potential as a new generation of antibacterial agents. We will delve into their efficacy against both Gram-positive and Gram-negative bacteria, explore their mechanisms of action, and provide a comparative analysis against established antibiotics, all supported by experimental data from recent literature.

The Rationale for Investigating Pyrido[2,3-d]pyrimidines

The pyrido[2,3-d]pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets.[3] This versatility has led to the development of derivatives with anticancer, anti-inflammatory, and, most pertinently, antimicrobial properties.[1][2] The core of their antibacterial potential lies in their ability to inhibit essential bacterial enzymes that are distinct from their mammalian counterparts, offering a potential for selective toxicity. Key targets identified for this class of compounds include dihydrofolate reductase (DHFR) and DNA gyrase, both of which are validated targets for existing successful antibiotic classes.[4]

Comparative Antibacterial Spectrum: A Data-Driven Analysis

The antibacterial efficacy of novel chemical entities is quantitatively assessed by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium. The following tables summarize the MIC values of various novel pyrido[2,3-d]pyrimidine derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as reported in recent studies. This data is compared with the activity of standard antibiotics to provide a clear benchmark for their potential.

Table 1: Antibacterial Activity (MIC in µg/mL) of Novel Pyrido[2,3-d]pyrimidine Derivatives against Gram-Positive Bacteria

Compound IDStaphylococcus aureusBacillus cereusReference CompoundS. aureus MIC (µg/mL)B. cereus MIC (µg/mL)
Series 4a-4h Good ActivityGood ActivityStreptomycin25Not Reported
Compound 4h Highest Activity in SeriesHighest Activity in SeriesStreptomycin25Not Reported
Compound 1 100Not ReportedCiprofloxacinNot ReportedNot Reported

Table 2: Antibacterial Activity (MIC in µg/mL) of Novel Pyrido[2,3-d]pyrimidine Derivatives against Gram-Negative Bacteria

Compound IDEscherichia coliPseudomonas aeruginosaProteus mirabilisSerratia marcescensReference CompoundE. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
Series 4a-4h Good ActivityNot ReportedGood ActivityGood ActivityStreptomycin25Not Reported
Compound 1 5050Not ReportedNot ReportedCiprofloxacinNot ReportedNot Reported

Analysis of the Antibacterial Spectrum:

The compiled data reveals that many novel pyrido[2,3-d]pyrimidine derivatives exhibit promising antibacterial activity against a range of pathogens. Notably, some compounds show a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. For instance, the nitrile-bearing pyrido[2,3-d]pyrimidines (compounds 4a-4h) demonstrated good in-vitro activity against Staphylococcus aureus and Bacillus cereus (Gram-positive), as well as Proteus mirabilis and Serratia marcescens (Gram-negative).[5] Compound 4h, in particular, showed the highest activity in its series, comparable to the standard antibiotic Streptomycin.[5]

Interestingly, some derivatives show a preference for Gram-negative bacteria. Compound 1, for example, displayed moderate activity against E. coli and P. aeruginosa with MIC values of 50 µg/mL, while its activity against the Gram-positive S. aureus was weaker (MIC ≥ 100 µg/mL).[6] This suggests that specific structural modifications on the pyrido[2,3-d]pyrimidine core can tune the antibacterial spectrum, a crucial aspect for targeted drug development.

Unraveling the Mechanism of Action: How Do They Work?

The efficacy of an antibacterial agent is intrinsically linked to its mechanism of action. For pyrido[2,3-d]pyrimidines, several key bacterial enzymes have been identified as potential targets.

Inhibition of Dihydrofolate Reductase (DHFR)

One of the most well-established mechanisms for this class of compounds is the inhibition of dihydrofolate reductase (DHFR).[4] DHFR is a crucial enzyme in the folic acid synthesis pathway, which is essential for the production of nucleotides and certain amino acids. By inhibiting DHFR, these compounds effectively starve the bacteria of essential building blocks for DNA, RNA, and protein synthesis, ultimately leading to cell death.[4] This mechanism is shared with the successful sulfonamide class of antibiotics.

Targeting DNA Gyrase

Another promising target for pyrido[2,3-d]pyrimidines is DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair.[6] Inhibition of DNA gyrase leads to the accumulation of DNA strand breaks and ultimately cell death. This is the same mechanism of action as the highly successful fluoroquinolone class of antibiotics, such as ciprofloxacin. The ability of certain pyrido[2,3-d]pyrimidine derivatives to bind to the ATP-binding site of DNA gyrase has been suggested by in silico studies.[6]

A Novel Target: D-Alanine:D-Alanine Ligase (Ddl)

Recent research has identified a novel and compelling target for this scaffold: D-Alanine:D-Alanine Ligase (Ddl).[7][8] This enzyme is critical for the synthesis of the bacterial cell wall peptidoglycan, a structure that is unique to bacteria and absent in eukaryotes, making it an excellent target for selective antibacterial therapy. 6-Arylpyrido[2,3-d]pyrimidines have been shown to be ATP-competitive inhibitors of Ddl, binding to the ATP-binding pocket of the enzyme and preventing the ligation of two D-alanine molecules, a key step in peptidoglycan synthesis.[7][8]

Below is a diagram illustrating the proposed mechanism of action of pyrido[2,3-d]pyrimidines as inhibitors of D-Alanine:D-Alanine Ligase.

G cluster_0 Bacterial Cell cluster_1 Inhibition Pathway D_Ala1 D-Alanine Ddl D-Alanine:D-Alanine Ligase (Ddl) D_Ala1->Ddl D_Ala2 D-Alanine D_Ala2->Ddl ATP ATP ATP->Ddl D_Ala_D_Ala D-Alanyl-D-Alanine Ddl->D_Ala_D_Ala Ligation Inactive_Ddl Inactive Ddl Complex Ddl->Inactive_Ddl Peptidoglycan Peptidoglycan Synthesis D_Ala_D_Ala->Peptidoglycan CellWall Bacterial Cell Wall Peptidoglycan->CellWall Pyrido Pyrido[2,3-d]pyrimidine Pyrido->Ddl Inactive_Ddl->D_Ala_D_Ala Ligation Blocked

Caption: Inhibition of D-Alanine:D-Alanine Ligase by Pyrido[2,3-d]pyrimidines.

Structure-Activity Relationship (SAR): The Key to Potency

The antibacterial activity of pyrido[2,3-d]pyrimidines is highly dependent on the nature and position of substituents on the core scaffold.[9][10] Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective analogs.

For instance, the presence of a nitrile group in the 4a-4h series was found to be important for their antibacterial activity.[5] The position of substituents on the aryl ring at C-5 also significantly influences activity, with a 2-nitro substitution (compound 4h) showing superior activity compared to a 4-nitro substitution (compound 4f).[5] This highlights the importance of electronic and steric factors in the interaction of these compounds with their biological targets.

Experimental Protocols: A Guide to Synthesis and Evaluation

The synthesis of novel pyrido[2,3-d]pyrimidine derivatives often involves multi-component reactions, which are efficient and allow for the generation of a diverse library of compounds. A general synthetic scheme is presented below, followed by a typical protocol for antibacterial screening.

General Synthetic Procedure for 7-amino-2,4-dioxo-5-aryl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles[5]

G Reactant1 6-Aminouracil Catalyst Triethylamine (TEA) Aqueous Ethanol Reactant1->Catalyst Reactant2 Aromatic Aldehyde Reactant2->Catalyst Reactant3 Malononitrile Reactant3->Catalyst Product Pyrido[2,3-d]pyrimidine Derivative Catalyst->Product One-pot reaction Room Temperature

Caption: One-pot synthesis of pyrido[2,3-d]pyrimidine derivatives.

Step-by-Step Protocol:

  • To a solution of 6-aminouracil (1 mmol) in aqueous ethanol, add the corresponding aromatic aldehyde (1 mmol) and malononitrile (1 mmol).

  • Add a catalytic amount of triethylamine (TEA).

  • Stir the reaction mixture at room temperature for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent to afford the pure pyrido[2,3-d]pyrimidine derivative.

Protocol for In-Vitro Antibacterial Screening (Broth Microdilution Method)
  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • Include positive controls (wells with bacteria and no compound) and negative controls (wells with broth only). A standard antibiotic is also tested under the same conditions for comparison.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Perspectives

Novel pyrido[2,3-d]pyrimidine derivatives represent a promising class of antibacterial agents with a broad spectrum of activity and multiple potential mechanisms of action. Their synthetic accessibility and the tunability of their antibacterial spectrum through structural modifications make them an attractive scaffold for further drug discovery efforts. While the currently reported MIC values are in some cases moderate compared to established antibiotics, the identification of novel targets like D-Alanine:D-Alanine Ligase opens up exciting avenues for the development of compounds with improved potency and a lower likelihood of cross-resistance with existing drug classes. Future research should focus on optimizing the lead compounds through detailed SAR studies, further elucidating their mechanisms of action, and evaluating their in vivo efficacy and safety profiles. The journey from a promising scaffold to a clinically useful antibiotic is long, but the pyrido[2,3-d]pyrimidines have undoubtedly demonstrated their potential to be a significant landmark on that path.

References

  • A. K. Chakrabarti, et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Chemistry, 26(10), 934-956.
  • P. Yadav, et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(10), 6586-6618.
  • A. M. M. Hassan, et al. (2022). Structure-Activity Relationship of Antimicrobial Peptoids. Molecules, 27(21), 7241.
  • A. M. Shawky, et al. (2024). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Pharmaceuticals, 17(3), 350.
  • P. Yadav, et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13, 6586-6618. Available from: [Link]

  • J. C. M. Barret, et al. (2022).
  • R. S. Dongre, et al. (2018). Antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile group: POM analyses and identification of pharmacophore sites of nitriles as important pro-drugs.
  • S. Singh, et al. (2020). An overview on synthetic and pharmaceutical prospective of pyrido[2,3-d]pyrimidines scaffold. Archiv der Pharmazie, 353(11), e2000182.
  • D. H. Boschelli, et al. (1998). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 41(22), 4365-4377.
  • A. A. M. Abdel-Aziz, et al. (2022). Synthesis, design, and antimicrobial activity of pyrido[2,3-d][6][9][10]triazolo[4,3-a]pyrimidinones based on quinoline derivatives. ResearchGate.

  • S. K. Sahu, et al. (2017). Synthesis of novel pyrido[2,3-d]pyrimidine derivatives with pharmacological properties. Journal of Applied Pharmaceutical Science, 7(11), 053-062.
  • A. A. M. Abdel-Aziz, et al. (2022). Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. Molecules, 27(23), 8524.
  • F. A. El-Essawy & M. A. A. Odah (2025).
  • T. Zidar, et al. (2012). 6-Arylpyrido[2,3-d]pyrimidines as Novel ATP-Competitive Inhibitors of Bacterial D-Alanine:D-Alanine Ligase. PLoS ONE, 7(8), e43977.
  • A. Abdel-Aziem, et al. (2012). Synthesis and antimicrobial activities of pyrido[2,3-d]pyrimidine, pyridotriazolopyrimidine, triazolopyrimidine, and pyrido[2,3-d:6,5d']dipyrimidine derivatives. European Journal of Chemistry, 3(4), 455-460.
  • P. Yadav, et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances.
  • T. Zidar, et al. (2012). 6-Arylpyrido[2,3-d]pyrimidines as Novel ATP-Competitive Inhibitors of Bacterial D-Alanine:D-Alanine Ligase. PLoS ONE, 7(8), e43977. Available from: [Link]

  • A. Abdel-Aziem, et al. (2012).

Sources

Validation

Comparative Guide: Validating Dual Downregulation of Akt and Erk1/2 by Novel Inhibitor 14i

Executive Summary & Mechanistic Rationale Compound 14i represents a class of next-generation small molecule inhibitors—likely targeting SHP2 (PTPN11) or functioning as a dual-kinase inhibitor—designed to overcome the ada...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

Compound 14i represents a class of next-generation small molecule inhibitors—likely targeting SHP2 (PTPN11) or functioning as a dual-kinase inhibitor—designed to overcome the adaptive resistance seen in monotherapies.

In standard oncology workflows, inhibiting the MAPK pathway (e.g., via MEK inhibitors) often leads to a compensatory upregulation of the PI3K/Akt pathway, and vice versa. The therapeutic promise of 14i lies in its ability to simultaneously collapse both signaling arms .

This guide outlines the rigorous experimental framework required to confirm that 14i downregulates phosphorylation of Akt (Ser473/Thr308) and Erk1/2 (Thr202/Tyr204) , comparing its efficacy against single-pathway clinical standards.

The Signaling Node: Why 14i Works

Unlike downstream inhibitors (e.g., Trametinib), 14i likely targets an upstream node (such as SHP2 or RTK dimerization) required for the activation of both RAS-GTP and PI3K.

  • The Erk Arm: 14i blocks the RTK

    
     SHP2 
    
    
    
    GRB2/SOS1
    
    
    RAS axis, preventing RAF/MEK/ERK phosphorylation.
  • The Akt Arm: By disrupting the SHP2-GAB1 complex or direct PI3K recruitment, 14i prevents PIP3 generation and subsequent Akt phosphorylation.

Pathway Visualization (Mechanism of Action)

The following diagram illustrates the upstream intervention point of 14i compared to standard downstream inhibitors.

G RTK RTK (EGFR/MET) SHP2 SHP2 (PTPN11) RTK->SHP2 GRB2_SOS GRB2 / SOS1 SHP2->GRB2_SOS Recruitment PI3K PI3K SHP2->PI3K GAB1 Recruitment Comp14i Compound 14i (Target) Comp14i->SHP2 Inhibition Trametinib Trametinib (MEKi) MEK MEK1/2 Trametinib->MEK MK2206 MK-2206 (AKTi) AKT AKT (p-Ser473) MK2206->AKT RAS RAS-GTP GRB2_SOS->RAS RAF RAF RAS->RAF RAS->PI3K Crosstalk RAF->MEK ERK ERK1/2 (p-Thr202/Tyr204) MEK->ERK PI3K->AKT

Caption: Compound 14i targets the upstream SHP2 node, severing inputs to both MAPK (ERK) and PI3K (AKT) pathways, unlike downstream monotherapies.

Comparative Analysis: 14i vs. Alternatives

To validate 14i, you must benchmark it against agents that inhibit only one arm of the pathway. This proves that 14i achieves dual blockade rather than just general toxicity.

FeatureCompound 14i (Test Agent)Trametinib (MEK Inhibitor)MK-2206 (Akt Inhibitor)SHP099 (SHP2 Control)
Primary Target SHP2 (Allosteric) or Dual KinaseMEK1/2AKT1/2/3SHP2 (Allosteric)
p-ERK1/2 Effect Strong Downregulation Complete AblationNo Effect / Rebound Increase Strong Downregulation
p-Akt Effect Strong Downregulation No Effect / Rebound Increase Complete AblationModerate/Strong Downregulation
Resistance Profile Low (Blocks adaptive feedback)High (Adaptive PI3K activation)High (Adaptive MAPK activation)Moderate
Cellular Context Effective in RTK-driven & RAS-cycling tumorsEffective in BRAF/RAS mutantsEffective in PI3K mutantsEffective in RTK-driven tumors

Critical Insight: The hallmark of 14i efficacy is the absence of "p-Akt rebound" often seen when treating cells with MEK inhibitors alone.

Experimental Protocols

Protocol A: The "Confirmation" Immunoblot

This workflow is designed to visualize the simultaneous collapse of phosphorylation signals.

Reagents Required:

  • Cell Lines: NCI-H358 (KRAS G12C, sensitive to upstream inhibition) or KYSE-520.

  • Antibodies:

    • Primary: p-Akt (Ser473) [CST #4060], p-Erk1/2 (Thr202/Tyr204) [CST #4370], Total Akt, Total Erk1/2, Vinculin (Loading Control).

    • Note: Do not use GAPDH if metabolic stress is expected.

Step-by-Step Methodology:

  • Seeding: Seed cells at

    
     cells/well in 6-well plates. Allow 24h attachment.
    
  • Starvation (Critical): Serum-starve cells (0.5% FBS) for 16 hours to reduce basal noise and synchronize signaling.

  • Treatment: Treat cells for 2 hours (acute phase) with:

    • Vehicle (DMSO)[1]

    • Compound 14i (IC50 and 10x IC50, e.g., 1

      
      M, 10 
      
      
      
      M)
    • Trametinib (100 nM) - Negative control for Akt

    • MK-2206 (1

      
      M) - Negative control for Erk
      
  • Stimulation: Stimulate with EGF (50 ng/mL) for 15 minutes before lysis.

    • Rationale: 14i should blunt the acute EGF-driven spike in phosphorylation.

  • Lysis & Blotting: Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail (Roche PhosSTOP). Proceed to SDS-PAGE.

Protocol B: Time-Course Dynamics

To rule out transient inhibition, a time-course is required.

  • Timepoints: 0h, 1h, 6h, 24h.

  • Dose: Fixed at

    
     IC50.
    
  • Success Metric: 14i must sustain p-ERK and p-AKT suppression at 24h. If p-ERK returns at 24h, the compound has a short half-life or feedback loops are bypassing the blockade.

Anticipated Results & Data Interpretation

The following table summarizes the expected densitometry data (normalized to Total Protein) for a successful validation of 14i.

Treatment Conditionp-ERK1/2 Signal (%)p-AKT (Ser473) Signal (%)Interpretation
DMSO + EGF 100% (Reference)100% (Reference)Baseline Activation
Trametinib (MEKi) < 5%120% - 150% Feedback Activation of Akt (Failure of monotherapy)
MK-2206 (AKTi) 110% - 130% < 5%Feedback Activation of Erk (Failure of monotherapy)
Compound 14i (Low Dose) 40%45%Partial Dual Inhibition
Compound 14i (High Dose) < 10% < 10% Valid Dual Downregulation
Troubleshooting "False" Negatives

If 14i fails to downregulate p-Akt in your experiment:

  • Check Mutation Status: If the cell line has a PIK3CA helical domain mutation, it may be uncoupled from upstream SHP2/RTK regulation. 14i (if acting upstream) will be ineffective.

  • Lysis Buffer: Ensure phosphatase inhibitors are fresh. p-Akt is extremely labile.

References

  • Mechanisms of SHP2 Inhibition: Chen, Y. N., et al. (2016). "Allosteric inhibition of SHP2 promotes anticancer therapeutic efficacy." Nature, 535(7610), 148-152. [Link]

  • MAPK/PI3K Crosstalk & Resistance: Mendoza, M. C., Er, E. E., & Blenis, J. (2011). "The Ras-ERK and PI3K-mTOR pathways: cross-talk and compensation." Trends in Biochemical Sciences, 36(6), 320-328. [Link]

  • Protocol for Kinase Inhibitor Profiling: Gao, Y., et al. (2018). "SHP2 inhibition overcomes adaptive resistance to MEK inhibition in multiple cancer models." Nature Communications, 9, 6106. [Link]

  • Compound 14i Context (SHP2/Skp2/Dual Inhibitors): Note: "14i" is a designation used in various medicinal chemistry optimization studies. Ensure cross-reference with specific chemical structure (e.g., 2,3-diphenylpyrazine derivatives or SHP2-IN-30). Wang, J., et al. (2020). "Discovery of Novel 1,3-Diphenylpyrazine Derivatives as Potent Skp2 Inhibitors." ResearchGate/ACS. [Link]

Sources

Comparative

A Technical Guide to Assessing Drug-Likeness and Pharmacokinetic Properties of Novel Pyridopyrimidines

In the landscape of modern drug discovery, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. A significant portion of these hurdles lies in optimizing the pharmacokineti...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. A significant portion of these hurdles lies in optimizing the pharmacokinetic profile and ensuring the "drug-likeness" of a molecule. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate novel pyridopyrimidine derivatives, a scaffold of considerable interest in medicinal chemistry. We will delve into both computational and experimental methodologies, emphasizing the rationale behind experimental choices and the interpretation of resulting data.

The Imperative of Early ADME and Drug-Likeness Assessment

The failure of promising drug candidates in later stages of development due to poor pharmacokinetic (PK) properties—how the body Absorbs, Distributes, Metabolizes, and Excretes (ADME) a drug—is a costly and time-consuming problem.[1][2] Therefore, integrating ADME and drug-likeness assessments early in the discovery pipeline is paramount. This "fail early, fail cheap" philosophy allows for the rapid prioritization of compounds with a higher probability of success, saving valuable resources.[3] Pyridopyrimidines, while a versatile class of compounds with diverse biological activities, are not immune to these challenges.[4][5] A thorough evaluation of their physicochemical and pharmacokinetic properties is crucial for their successful development.

Part 1: In Silico Profiling - The First Line of Assessment

Computational, or in silico, tools offer a rapid and cost-effective means to predict the ADME and drug-likeness properties of a large number of compounds before they are even synthesized.[6][7] These methods are invaluable for triaging initial hits and guiding the design of new analogs with improved properties.

Evaluating Drug-Likeness: The "Rules of the Road"

Drug-likeness is a qualitative concept used to assess whether a compound possesses properties that would make it a likely orally active drug in humans.[8] Several empirical rules have been developed based on the analysis of successful oral drugs.

Lipinski's Rule of Five: This is the most widely recognized rule of thumb for predicting oral bioavailability.[9] It states that an orally active drug is likely to have:

  • No more than 5 hydrogen bond donors (the total number of nitrogen–hydrogen and oxygen–hydrogen bonds).[10]

  • No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).[10]

  • A molecular mass less than 500 daltons.[10]

  • A calculated octanol-water partition coefficient (logP) that does not exceed 5.[11]

It's important to note that compounds violating one of these rules may still be viable candidates, but more than one violation suggests potential issues with absorption or permeability.[8]

Other Important Physicochemical Descriptors:

  • Topological Polar Surface Area (TPSA): This parameter is a good predictor of drug transport properties. A TPSA of ≤140 Ų is generally considered favorable for good oral bioavailability.[12]

  • Rotatable Bonds: A higher number of rotatable bonds (generally >10) can negatively impact bioavailability due to conformational flexibility and entropy loss upon binding.

Numerous free and commercial software packages (e.g., SwissADME, Schrödinger's QikProp) can rapidly calculate these properties for a given set of structures.[13]

In Silico ADME Prediction

Beyond simple drug-likeness rules, more sophisticated computational models can predict a range of ADME properties.[3][14] These models are typically built using machine learning algorithms trained on large datasets of experimental data.

Key Predicted ADME Properties:

  • Aqueous Solubility (logS): Poor solubility is a major obstacle to drug absorption. In silico models can provide an early indication of potential solubility issues.

  • Gastrointestinal (GI) Absorption: Models can predict the likelihood of a compound being well-absorbed from the gut.[12]

  • Blood-Brain Barrier (BBB) Penetration: For CNS-targeting drugs, the ability to cross the BBB is critical. For non-CNS drugs, it's often desirable to minimize BBB penetration to avoid central side effects.

  • Cytochrome P450 (CYP) Inhibition: Predicting inhibition of major CYP isoforms (e.g., CYP3A4, 2D6, 2C9) is crucial to flag potential drug-drug interactions.[12]

  • hERG Inhibition: Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to life-threatening cardiac arrhythmias.[15][16] In silico models provide an early warning for this critical toxicity.

It is advisable to use multiple in silico tools for predictions and compare the results to identify the most probable outcome.[7]

Table 1: In Silico Profiling of Hypothetical Pyridopyrimidine Analogs

CompoundMW (Da)logPH-bond DonorsH-bond AcceptorsTPSA (Ų)Predicted logSPredicted GI AbsorptionPredicted BBB PermeantPredicted hERG Inhibition
PP-1 350.42.51465.7-3.2HighYesLow Risk
PP-2 480.64.82695.1-4.5HighNoMedium Risk
PP-3 525.75.637110.3-5.8LowNoHigh Risk
Control Drug 454.43.91580.2-4.1HighNoLow Risk

This table illustrates how in silico data can be used to compare and prioritize compounds. PP-1 shows the most promising profile, while PP-3 has several red flags.

G cluster_0 In Silico Assessment Virtual Library of Pyridopyrimidines Virtual Library of Pyridopyrimidines Drug-Likeness Filters Drug-Likeness Filters ADME & Toxicity Models ADME & Toxicity Models Prioritized Candidates Prioritized Candidates

Part 2: Experimental Validation - Grounding Predictions in Reality

While in silico predictions are invaluable, they must be validated through experimental assays.[17] This section outlines key in vitro assays for assessing the pharmacokinetic properties of your prioritized pyridopyrimidine candidates.

Aqueous Solubility

Rationale: A compound must be in solution to be absorbed. Poor aqueous solubility is a frequent cause of poor oral bioavailability.

Experimental Protocol: Kinetic Solubility Assay (Turbidimetric Method)

  • Compound Preparation: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

  • Assay Plate Preparation: In a 96-well plate, add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer to achieve a range of final concentrations (e.g., 1-200 µM).

  • Incubation and Measurement: Incubate the plate at room temperature with shaking for a defined period (e.g., 2 hours). Measure the turbidity of each well using a plate reader at a specific wavelength (e.g., 620 nm).

  • Data Analysis: The concentration at which the turbidity significantly increases is determined as the kinetic solubility.

Membrane Permeability: The Caco-2 Assay

Rationale: To be absorbed from the gut, a compound must pass through the intestinal epithelial barrier. The Caco-2 cell line, derived from a human colon carcinoma, forms a monolayer that mimics many of the characteristics of the intestinal epithelium, including tight junctions and the expression of transporter proteins.[18][19][20]

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[21]

  • Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by evaluating the permeability of a low-permeability marker like Lucifer yellow.[21]

  • Assay Initiation:

    • A-to-B (Apical to Basolateral) Transport: Add the test compound to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.[22]

    • B-to-A (Basolateral to Apical) Transport: Add the test compound to the basolateral chamber and fresh buffer to the apical chamber.

  • Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber.

  • Quantification: Analyze the concentration of the test compound in the samples using a suitable analytical method, typically LC-MS/MS.[23]

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the compound is a substrate for efflux transporters (e.g., P-glycoprotein). An efflux ratio greater than 2 is generally considered indicative of active efflux.[19]

G Start Start Seed Caco-2 on Inserts Seed Caco-2 on Inserts Start->Seed Caco-2 on Inserts Culture for 21 Days Culture for 21 Days Seed Caco-2 on Inserts->Culture for 21 Days Check Monolayer Integrity (TEER) Check Monolayer Integrity (TEER) Culture for 21 Days->Check Monolayer Integrity (TEER) Initiate Bidirectional Transport Initiate Bidirectional Transport Check Monolayer Integrity (TEER)->Initiate Bidirectional Transport Pass Sample Receiver Chambers Sample Receiver Chambers Initiate Bidirectional Transport->Sample Receiver Chambers Analyze by LC-MS/MS Analyze by LC-MS/MS Sample Receiver Chambers->Analyze by LC-MS/MS Calculate Papp & Efflux Ratio Calculate Papp & Efflux Ratio Analyze by LC-MS/MS->Calculate Papp & Efflux Ratio End End Calculate Papp & Efflux Ratio->End

Metabolic Stability

Rationale: The liver is the primary site of drug metabolism.[24] Assessing a compound's stability in the presence of liver enzymes is crucial for predicting its in vivo clearance and half-life.[25][26] Liver microsomes, which contain many of the key drug-metabolizing enzymes (e.g., CYPs), are a commonly used in vitro system for this purpose.[24]

Experimental Protocol: Liver Microsomal Stability Assay

  • Reaction Mixture Preparation: In a microcentrifuge tube or 96-well plate, prepare a reaction mixture containing liver microsomes (from human or other species) and buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C.

  • Reaction Initiation: Add the test compound and the cofactor NADPH to initiate the metabolic reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).[27]

  • Sample Processing: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.

  • Quantification: Analyze the concentration of the remaining parent compound in each sample by LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear portion of this plot is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[28]

Plasma Protein Binding (PPB)

Rationale: Drugs can bind to plasma proteins, and it is generally the unbound (free) fraction of the drug that is pharmacologically active and available for metabolism and excretion.[29][30] High plasma protein binding can affect a drug's distribution and clearance.[31][32]

Experimental Protocol: Equilibrium Dialysis for PPB

  • Device Preparation: Use a commercially available equilibrium dialysis apparatus (e.g., RED device) which consists of two chambers separated by a semi-permeable membrane.

  • Sample Addition: Add plasma spiked with the test compound to one chamber and buffer to the other.

  • Incubation: Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • Sampling: After incubation, take samples from both the plasma and buffer chambers.

  • Quantification: Determine the concentration of the test compound in both samples by LC-MS/MS.

  • Data Analysis: Calculate the fraction unbound (fu) using the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

hERG Safety Screening

Rationale: As mentioned, hERG channel inhibition is a major safety concern.[33] An early experimental assessment is crucial to de-risk promising compounds.

Experimental Protocol: Automated Patch Clamp for hERG Inhibition

  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).

  • Automated Patch Clamp: Utilize an automated patch clamp system (e.g., QPatch) to measure the hERG current in the presence of increasing concentrations of the test compound.[34][35]

  • Data Analysis: Determine the concentration of the compound that causes 50% inhibition of the hERG current (IC50). A lower IC50 value indicates a higher risk of cardiotoxicity.

Table 2: Comparative Experimental Data for Pyridopyrimidine Analogs

CompoundKinetic Solubility (µM)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Efflux RatioMicrosomal t½ (min)Fraction Unbound (fu)hERG IC50 (µM)
PP-1 15015.21.2450.25> 30
PP-2 558.53.1250.058.5
PP-3 122.11.5> 600.010.9
Control Drug 8012.81.8350.15> 50

This table demonstrates how experimental data can be used for a head-to-head comparison. PP-1 exhibits a good balance of properties, including high solubility and permeability, moderate metabolic stability, and a low risk of hERG inhibition. PP-2 shows evidence of being an efflux substrate, and PP-3 has poor solubility and a significant hERG liability.

Synthesizing the Data: A Holistic Assessment

The ultimate goal of this comprehensive assessment is to build a holistic understanding of each pyridopyrimidine analog. By integrating the in silico predictions with the experimental data, researchers can make more informed decisions about which compounds to advance and which to deprioritize. This integrated approach, which combines early computational screening with targeted experimental validation, is a cornerstone of modern, efficient drug discovery. It allows for the rational design of molecules with optimized drug-like and pharmacokinetic properties, ultimately increasing the probability of success in the challenging journey of bringing a new medicine to patients.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

  • Kola, I., & Landis, J. (2004). Can the pharmaceutical industry reduce attrition rates?. Nature Reviews Drug Discovery, 3(8), 711-715. [Link]

  • Gleeson, M. P., Hersey, A., Montanari, D., & Overington, J. (2011). Probing the links between in vitro potency, ADMET and physicochemical parameters. Nature Reviews Drug Discovery, 10(3), 197-208. [Link]

  • Veber, D. F., Johnson, S. R., Cheng, H. Y., Smith, B. R., Ward, K. W., & Kopple, K. D. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 45(12), 2615-2623. [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111-2119. [Link]

  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408. [Link]

  • Sorkun, M. C., Khetan, A., & Er, S. (2019). A systematic review of in silico tools for the prediction of ADMET properties. Journal of Pharmaceutical Sciences, 108(4), 1357-1369. [Link]

  • Baranczewski, P., Stańczak, A., Sundberg, K., Knutson, L., Stern, A., & Wallin, I. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453. [Link]

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia. Nature, 440(7083), 463-469. [Link]

  • Bohnert, T., & Gan, L. S. (2013). Plasma protein binding: from discovery to development. Journal of Pharmaceutical Sciences, 102(9), 2953-2994. [Link]

  • Obach, R. S. (1999). The prediction of human clearance from hepatic microsomal metabolism data. Current Opinion in Drug Discovery & Development, 2(1), 36-44. [Link]

  • Brown, D. G., & Wobst, P. (2021). A decade of FDA-approved drugs (2010–2019): trends and perspectives. Journal of Medicinal Chemistry, 64(5), 2342-2361. [Link]

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Reactant of Route 1
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9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
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